Myrcludex B
Description
Properties
Key on ui application |
Myrcludex B is studied for the treatment of HDV. |
|---|---|
boiling_point |
N/A |
melting_point |
N/A |
sequence |
Myristoyl-GTNLSVPNPLGFFPDHQLDPAFGANSNNPDWDFNPNKDHWPEANKVG |
source |
Synthetic |
storage |
−20°C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Myrcludex B in Preventing Hepatitis D Virus Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myrcludex B (also known as bulevirtide) is a first-in-class entry inhibitor for the treatment of chronic Hepatitis D Virus (HDV) infection. It operates by targeting and neutralizing the sodium taurocholate co-transporting polypeptide (NTCP), a crucial host cell receptor that both HDV and its helper virus, Hepatitis B Virus (HBV), exploit for entry into hepatocytes. By competitively inhibiting this essential step in the viral lifecycle, this compound effectively prevents new infections of liver cells and disrupts the cycle of viral spread. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's mode of action, supported by quantitative data from key clinical trials, detailed overviews of experimental protocols, and visualizations of the relevant biological pathways.
The Core Mechanism: Targeting the NTCP Receptor
The primary mechanism of action of this compound is the competitive inhibition of the NTCP receptor on the surface of hepatocytes.[1][2] NTCP, a bile acid transporter, has been identified as the functional cellular receptor for both HBV and HDV.[3] HDV is a satellite virus that requires the HBV surface antigen (HBsAg) for its assembly and entry into host cells.[4]
This compound is a synthetic lipopeptide composed of 47 amino acids, derived from the pre-S1 domain of the large HBV surface protein.[3][5] This design allows it to mimic the region of HBsAg that binds to NTCP, thereby acting as a potent and specific competitor for the viral particles.[3]
Recent structural analyses have elucidated the precise molecular interactions between this compound and NTCP. The binding involves three key functional domains of the drug:
-
A myristoyl group: This lipid moiety interacts with the cell membrane, anchoring the peptide in proximity to the receptor.[1][6]
-
A core "plug" sequence: This essential part of the peptide fits directly into the bile salt transport tunnel of NTCP, effectively blocking its function as both a viral entry point and a bile acid transporter.[1][6]
-
An amino acid chain: This portion of the peptide extends across the extracellular surface of NTCP, further securing the binding and stabilizing the complex.[1][6]
This multi-pronged interaction results in a very long-lived blockade of the NTCP receptor, preventing the entry of HDV virions into hepatocytes.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental workflows related to this compound's mechanism of action.
Diagram 1: HDV Entry and Replication Cycle
Caption: A simplified diagram of the Hepatitis D Virus (HDV) lifecycle, highlighting its dependence on the Hepatitis B Virus (HBV) surface antigen for entry and assembly.
Diagram 2: Mechanism of this compound Inhibition
Caption: this compound acts as a competitive inhibitor, binding to the NTCP receptor and preventing HDV virion entry into hepatocytes.
Diagram 3: Experimental Workflow for In Vitro Inhibition Assay
Caption: A generalized workflow for an in vitro experiment to determine the inhibitory concentration (IC50) of this compound on HDV entry.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials investigating the efficacy of this compound in patients with chronic HDV infection.
Table 1: HDV RNA Decline in Response to this compound Treatment
| Clinical Trial Phase | Treatment Group | Duration of Treatment | Mean Log10 HDV RNA Decline (IU/mL) | Percentage of Patients with ≥2 log10 HDV RNA Decline |
| Phase 1b/IIa | This compound Monotherapy | 24 Weeks | -1.67 | Not Reported |
| Phase 2a | 2mg this compound Monotherapy | 24 Weeks | >1.0 (in 6/7 patients) | Not Reported |
| Phase 2b | 2mg this compound + PEG-IFNα | 48 Weeks | -4.81 | 50% (HDV RNA undetectable) |
| Phase 2b | 10mg this compound + PEG-IFNα | 48 Weeks | -5.59 | 50% (HDV RNA undetectable) |
| Phase 3 (MYR301) | 2mg this compound Monotherapy | 48 Weeks | Not Reported | 45% (Combined Response) |
| Phase 3 (MYR301) | 10mg this compound Monotherapy | 48 Weeks | Not Reported | 48% (Combined Response) |
*Combined Response: Undetectable HDV RNA or ≥2log10 IU/ml decline from baseline and ALT normalization.
Table 2: Alanine Aminotransferase (ALT) Normalization with this compound
| Clinical Trial Phase | Treatment Group | Duration of Treatment | Percentage of Patients with ALT Normalization |
| Phase 1b/IIa | This compound Monotherapy | 24 Weeks | 75% (6/8 patients) |
| Phase 2a | 2mg this compound Monotherapy | 24 Weeks | Not Reported (declined in 6/7 patients) |
| Phase 2b | 2mg this compound + PEG-IFNα | 48 Weeks | 37% |
| Phase 2b | 10mg this compound + PEG-IFNα | 48 Weeks | 37% |
| Phase 3 (MYR301) | 2mg this compound Monotherapy | 48 Weeks | 51% |
| Phase 3 (MYR301) | 10mg this compound Monotherapy | 48 Weeks | 56% |
Detailed Methodologies of Key Experiments
This section provides an overview of the methodologies employed in preclinical and clinical studies to evaluate the mechanism and efficacy of this compound.
In Vitro HDV Entry Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for HDV entry into hepatocytes.
-
Cell Lines:
-
Primary Human Hepatocytes (PHHs): Considered the gold standard as they are the natural host cells and support the entire viral life cycle. However, their use is limited by availability, cost, and donor variability.
-
HepaRG Cells: A human hepatic progenitor cell line that can be differentiated into hepatocyte-like cells expressing NTCP, making them susceptible to HBV and HDV infection.
-
Huh7-NTCP Cells: A human hepatoma cell line engineered to stably express the human NTCP receptor.
-
-
General Protocol:
-
Cell Seeding: NTCP-expressing hepatocytes are seeded in multi-well plates and cultured to confluence.
-
Pre-incubation: Cells are pre-incubated with a range of concentrations of this compound for a defined period (e.g., 2-4 hours) at 37°C.
-
Infection: The cell culture medium containing this compound is replaced with a medium containing HDV particles (and this compound at the same concentrations) and incubated for a specific duration (e.g., 16-24 hours) to allow for viral entry. The multiplicity of infection (MOI) is optimized for each cell line.
-
Washing: Cells are washed extensively to remove any unbound virus.
-
Culturing: Fresh culture medium is added, and the cells are incubated for several days to allow for viral replication.
-
Quantification of Infection:
-
Intracellular HDV RNA: Total RNA is extracted from the cells, and the levels of HDV RNA are quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
-
Hepatitis D Antigen (HDAg) Staining: Cells can be fixed and stained with antibodies specific for HDAg, and the number of infected cells can be determined by immunofluorescence microscopy.
-
-
Data Analysis: The percentage of inhibition of HDV infection at each this compound concentration is calculated relative to untreated control cells. The IC50 value is then determined by fitting the data to a dose-response curve.
-
In Vivo Efficacy Studies in Humanized Mouse Models
-
Objective: To evaluate the in vivo efficacy of this compound in preventing or reducing HDV infection.
-
Animal Models:
-
uPA/SCID mice with human hepatocyte engraftment: These mice have livers repopulated with human hepatocytes, making them susceptible to infection with human-tropic viruses like HBV and HDV.
-
hNTCP transgenic mice: These mice are genetically engineered to express the human NTCP receptor in their hepatocytes.
-
-
General Protocol:
-
Animal Preparation: Humanized or transgenic mice are prepared and housed under specific pathogen-free conditions.
-
Virus Inoculation: Mice are infected with HDV (and often co-infected with HBV) via intravenous or intraperitoneal injection of infectious serum or cell culture-derived virus.
-
This compound Administration: Treatment with this compound is initiated either before (prophylactic) or after (therapeutic) viral inoculation. The drug is typically administered via subcutaneous injection at various doses and frequencies.
-
Monitoring of Infection:
-
Serum HDV RNA: Blood samples are collected at regular intervals, and serum HDV RNA levels are quantified by qRT-PCR.
-
Serum HBsAg: Levels of HBV surface antigen are measured by enzyme-linked immunosorbent assay (ELISA).
-
Intrahepatic HDV RNA and HDAg: At the end of the study, liver tissue is harvested to quantify intrahepatic HDV RNA and to visualize HDAg-positive hepatocytes by immunohistochemistry.
-
-
Data Analysis: The reduction in serum and intrahepatic viral markers in the this compound-treated groups is compared to that in the vehicle-treated control group to assess the antiviral efficacy.
-
Quantification of HDV RNA in Clinical Samples
-
Objective: To measure the viral load of HDV in the serum or plasma of patients participating in clinical trials.
-
Methodology: Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is the standard method.
-
General Protocol:
-
Sample Collection: Whole blood is collected from patients, and serum or plasma is separated.
-
RNA Extraction: Viral RNA is extracted from the serum or plasma samples using commercially available kits.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and HDV-specific primers.
-
Real-Time PCR: The cDNA is then amplified in a real-time PCR machine using HDV-specific primers and a fluorescently labeled probe. The probe binds to the target sequence during amplification, and the resulting fluorescence is measured at each cycle.
-
Quantification: The amount of HDV RNA in the original sample is determined by comparing the amplification curve to a standard curve generated from known quantities of an HDV RNA standard. Results are typically reported in International Units per milliliter (IU/mL).
-
Conclusion
This compound represents a significant advancement in the treatment of chronic Hepatitis D. Its well-defined mechanism of action, centered on the high-affinity blockade of the NTCP receptor, provides a potent and specific means of inhibiting HDV entry into hepatocytes. The robust preclinical and clinical data, demonstrating significant reductions in HDV RNA and improvements in liver biochemistry, underscore its therapeutic value. This technical guide has provided a comprehensive overview of the molecular underpinnings of this compound's activity, supported by quantitative evidence and detailed experimental context, to aid researchers and drug development professionals in their understanding and future investigations of this and other novel antiviral strategies.
References
- 1. Mechanism of action of the hepatitis B and D virus cell entry inhibitor bulevirtide deciphered | German Center for Infection Research [dzif.de]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Bulevirtide in the Treatment of Hepatitis Delta: Drug Discovery, Clinical Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hepatitis Delta Virus (HDV) and Delta-Like Agents: Insights Into Their Origin [frontiersin.org]
- 5. ovid.com [ovid.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Mechanistic insights into the inhibition of NTCP by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Bulevirtide's Inhibition of the NTCP Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bulevirtide (formerly Myrcludex B), is a first-in-class entry inhibitor approved for the treatment of chronic hepatitis D virus (HDV) infection. Its mechanism of action is the specific and high-affinity binding to the sodium taurocholate co-transporting polypeptide (NTCP) receptor on the surface of hepatocytes. NTCP, a key bile salt transporter, is hijacked by both hepatitis B virus (HBV) and its satellite virus, HDV, for cellular entry. By competitively inhibiting this interaction, Bulevirtide effectively blocks the initial and essential step of the viral lifecycle, preventing the establishment and spread of infection within the liver. This guide provides a comprehensive overview of the molecular interactions, quantitative efficacy, and the experimental basis for understanding Bulevirtide's role as a potent NTCP inhibitor.
The NTCP Receptor and Viral Entry
The sodium taurocholate co-transporting polypeptide (NTCP), encoded by the SLC10A1 gene, is a transmembrane protein predominantly expressed on the basolateral membrane of hepatocytes. Its primary physiological function is the uptake of conjugated bile salts from the portal blood into the liver, a crucial step in the enterohepatic circulation of bile acids.
HBV and HDV have evolved to exploit NTCP as a cellular receptor. The large hepatitis B surface antigen (L-HBsAg) contains a pre-S1 domain that specifically interacts with NTCP, mediating the attachment and subsequent entry of the viral particle into the hepatocyte. As HDV utilizes the HBV envelope proteins, it shares the same entry mechanism.
Bulevirtide's Mechanism of Action: A Structural Perspective
Recent cryo-electron microscopy (cryo-EM) studies of the Bulevirtide-NTCP complex have elucidated the precise mechanism of inhibition. Bulevirtide, a synthetic lipopeptide derived from the pre-S1 domain of HBsAg, engages NTCP through a multifaceted interaction:
-
A Myristoyl Anchor: The N-terminal myristoyl group of Bulevirtide inserts into the lipid membrane adjacent to NTCP, anchoring the peptide and increasing its local concentration.
-
A "Plug" in the Transport Tunnel: A core sequence of Bulevirtide directly occupies the bile salt transport tunnel of NTCP, physically obstructing the passage of bile acids and, more importantly, preventing the conformational changes required for viral entry.
-
An External "Brace": The C-terminal portion of the peptide extends across the extracellular surface of NTCP, further stabilizing the inhibitory complex.
This comprehensive binding mode explains Bulevirtide's potent antiviral activity and its concurrent, though less potent, inhibition of NTCP's physiological function.
Signaling Pathway Diagram
Caption: Bulevirtide competitively inhibits the binding of the HBV/HDV pre-S1 domain to the NTCP receptor, thereby blocking viral entry into hepatocytes.
Quantitative Data on Bulevirtide's Efficacy
Bulevirtide's inhibitory activity has been quantified in both preclinical and clinical studies. A key distinction lies in its potency against viral entry versus its effect on bile salt transport.
| Parameter | Value | Cell System/Context | Reference |
| IC50 (Viral Entry Inhibition) | 140 pM | Primary Human Hepatocytes & HepaRG cells | [1](2--INVALID-LINK-- |
| IC50 (Bile Salt Transport Inhibition) | ~50 nM | In vitro assays | [3](--INVALID-LINK--) |
| Table 1: Preclinical Inhibitory Concentrations of Bulevirtide |
Clinical trials have demonstrated a dose-dependent virological and biochemical response in patients with chronic hepatitis D.
| Trial | Treatment Arm | Duration | Virological Response (≥2-log decline or undetectable HDV RNA) | Biochemical Response (ALT Normalization) | Combined Response |
| MYR202 | Bulevirtide 2mg + TDF | 24 weeks | 54% | - | 21% |
| Bulevirtide 5mg + TDF | 24 weeks | 50% | - | 28% | |
| Bulevirtide 10mg + TDF | 24 weeks | 77% | - | 37% | |
| MYR301 | Bulevirtide 2mg | 48 weeks | - | 51% | 45% |
| Bulevirtide 10mg | 48 weeks | - | 56% | 48% | |
| Delayed Treatment | 48 weeks | - | 12% | 2% | |
| MYR203 | Bulevirtide 2mg + pegIFNα-2a | 48 weeks | 53% (at 24 weeks off-therapy) | - | - |
| Bulevirtide 5mg monotherapy | 48 weeks | 33% (at 24 weeks off-therapy) | - | - | |
| MYR204 | Bulevirtide 2mg + pegIFNα-2a -> 10mg mono | 96 weeks | 44% (at end of treatment) | - | - |
| Bulevirtide 10mg + pegIFNα-2a -> 10mg mono | 96 weeks | 70% (at end of treatment) | - | - | |
| Bulevirtide 10mg monotherapy | 96 weeks | 22% (at end of treatment) | - | - | |
| Table 2: Summary of Key Efficacy Endpoints from Bulevirtide Clinical Trials |
Experimental Protocols
In Vitro HBV/HDV Entry Inhibition Assay
This assay quantifies the ability of Bulevirtide to prevent viral entry into susceptible cells.
Workflow Diagram
Caption: Workflow for an in vitro HBV/HDV entry inhibition assay.
Methodology:
-
Cell Culture: Differentiated HepaRG cells or HepG2 cells stably expressing human NTCP are seeded in 96-well plates.
-
Compound Preparation: Bulevirtide is serially diluted to a range of concentrations in culture medium.
-
Pre-incubation: The cell culture medium is replaced with the Bulevirtide dilutions and incubated for 2 hours at 37°C.
-
Viral Inoculation: HBV or HDV viral stock is added to each well in the presence of 4% PEG 8000 to enhance infection.
-
Incubation: The plates are incubated for 16-24 hours at 37°C to allow for viral entry.
-
Washing: Cells are washed multiple times with PBS to remove unbound virus and compound.
-
Post-incubation: Fresh culture medium is added, and cells are incubated for an additional 3-5 days.
-
Quantification of Infection:
-
For HBV: Supernatants are collected and secreted HBeAg is quantified by ELISA.
-
For HDV: Cells are lysed, and total RNA is extracted. Intracellular HDV RNA is quantified by RT-qPCR.
-
-
Data Analysis: The percentage of infection inhibition is calculated relative to untreated control wells. The IC50 value is determined by non-linear regression analysis.
NTCP-Mediated Taurocholate Uptake Inhibition Assay
This assay measures the extent to which Bulevirtide inhibits the physiological transport function of NTCP.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing human NTCP are seeded in 24-well plates.
-
Pre-incubation: Cells are washed with uptake buffer (Hanks' Balanced Salt Solution) and then incubated with varying concentrations of Bulevirtide for 10-30 minutes at 37°C.
-
Substrate Addition: A solution containing a known concentration of radiolabeled ([³H]) taurocholic acid is added to each well to initiate the uptake reaction.
-
Incubation: The reaction is allowed to proceed for 5-10 minutes at 37°C.
-
Termination of Uptake: The reaction is stopped by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold PBS.
-
Cell Lysis: Cells are lysed with a solution containing 0.1 M NaOH or 1% SDS.
-
Scintillation Counting: The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition of taurocholate uptake is calculated relative to untreated control wells. The IC50 value is determined by non-linear regression analysis.
Logical Relationship Diagram
Caption: Logical flow from Bulevirtide binding to NTCP to its clinical effects and side-effect profile.
Conclusion
Bulevirtide represents a paradigm of targeted antiviral therapy, leveraging a deep understanding of virology and cellular biology to achieve a potent therapeutic effect. Its high-affinity and specific interaction with the NTCP receptor effectively neutralizes the portal of entry for both HBV and HDV. The quantitative data from preclinical and clinical studies robustly support its efficacy in reducing viral load and improving liver biochemistry in patients with chronic hepatitis D. The experimental protocols outlined herein provide a framework for the continued investigation of NTCP inhibitors and the broader field of viral entry mechanisms. The structural and mechanistic insights into the Bulevirtide-NTCP interaction will undoubtedly pave the way for the development of next-generation entry inhibitors with potentially improved pharmacological properties.
References
The Genesis and Development of Myrcludex B: A Technical Guide to a First-in-Class Hepatitis B and D Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrcludex B, also known as Bulevirtide, represents a novel therapeutic approach for chronic hepatitis B (CHB) and hepatitis D (HDV) infections. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this first-in-class entry inhibitor. It details the experimental methodologies employed to characterize its potent antiviral activity and presents key quantitative data from preclinical and clinical investigations in a structured format. Furthermore, this guide illustrates the underlying biological pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and drug development professionals in the field of viral hepatitis.
Discovery and Rationale
The discovery of this compound is rooted in the understanding of the initial and critical step of hepatitis B and D virus infection: viral entry into hepatocytes. Both HBV and its satellite virus, HDV, utilize the large hepatitis B surface protein (L-HBsAg) to attach to and enter liver cells.[1][2] A specific region within the pre-S1 domain of the L-HBsAg is essential for this process.[3] This led to the hypothesis that a peptide mimicking this viral component could act as a competitive inhibitor, blocking the virus from binding to its cellular receptor.
The breakthrough in identifying the specific cellular receptor was the identification of the sodium taurocholate cotransporting polypeptide (NTCP), a bile acid transporter predominantly expressed on the basolateral membrane of hepatocytes, as the bona fide entry receptor for both HBV and HDV.[4][5][6] This discovery provided a specific molecular target for a new class of antiviral drugs. This compound was subsequently designed as a synthetic lipopeptide, comprising the N-terminal 47 amino acids of the pre-S1 domain of the L-HBsAg, myristoylated at its N-terminus to mimic the natural lipidation of the viral protein.[7] This modification is crucial for its high-affinity binding to NTCP.[3]
Synthesis of this compound
This compound is a 47-amino acid lipopeptide that is chemically synthesized using solid-phase peptide synthesis (SPPS).[7][8] This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
The following protocol provides a generalized overview of the solid-phase synthesis of this compound based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or similar solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA, NMM)
-
Deprotection reagent: 20% piperidine in DMF
-
Myristic acid
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents: DMF, DCM, Ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid of the this compound sequence is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a solution of 20% piperidine in DMF.
-
Peptide Chain Elongation: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step to expose the N-terminus for the next amino acid addition.
-
Myristoylation: Following the coupling of the final amino acid and removal of its Fmoc group, myristic acid is coupled to the N-terminus of the peptide.
-
Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
-
Purification and Characterization: The crude peptide is precipitated, washed, and then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.[9]
Mechanism of Action: Blocking Viral Entry
This compound exerts its antiviral effect by directly competing with HBV and HDV for binding to the NTCP receptor on the surface of hepatocytes.[10] By occupying the viral binding site on NTCP, this compound effectively prevents the initial attachment and subsequent entry of the viruses into the host cells. This blockade of viral entry is the primary mechanism of action and is highly specific due to the targeted nature of the interaction.[11]
Preclinical and Clinical Efficacy: Quantitative Data
The antiviral activity of this compound has been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Virus | Cell Line | IC50 Value | Reference |
| Infection Inhibition | HBV | Primary Human Hepatocytes | ~80 pM | [12] |
| Infection Inhibition | HDV | Primary Human Hepatocytes | ~80 pM | [12] |
| NTCP-mediated Bile Salt Uptake | - | - | ~47 nM | [13] |
| OATP1B1 Inhibition | - | - | 0.5 µM | [7] |
| OATP1B3 Inhibition | - | - | 8.7 µM | [7] |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Condition | Reference |
| Bioavailability (subcutaneous) | High | Healthy Volunteers | [3] |
| NTCP Saturation (>80%) | Achieved with ≥10 mg s.c. dose for at least 15 hours | Healthy Volunteers | [13] |
| Effect on Tenofovir Pharmacokinetics | No significant alteration | Co-administration | [14] |
| Effect on Bile Acids | Transient increase in plasma bile acids | Healthy Volunteers | [15] |
Table 3: Clinical Efficacy of this compound in Chronic Hepatitis D (Phase Ib/IIa and IIb Studies)
| Study Cohort | Treatment Duration | Key Virological Outcome | Reference |
| This compound monotherapy | 24 weeks | Significant decline in HDV RNA; 2/8 patients became HDV RNA negative | [11][16] |
| This compound + PegIFNα-2a | 24 weeks | Strong synergistic effect; 5/7 patients became HDV RNA negative | [11][16] |
| This compound monotherapy (2mg) | 24 weeks | >1 log10 HDV RNA decline in 6/7 patients | |
| This compound + PegIFNα-2a | 24 weeks | >1 log10 HDV RNA decline in 7/7 patients |
Table 4: Clinical Efficacy of this compound in Chronic Hepatitis B (Phase IIa Study)
| Study Cohort | Treatment Duration | Key Virological Outcome | Reference |
| This compound 10mg | 12 weeks | >1 log10 HBV DNA decline in 75% of patients | |
| This compound (all doses) | 12 weeks | ALT normalization in 55% of patients |
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the efficacy of this compound.
In Vitro HBV/HDV Infection Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit HBV or HDV infection of susceptible liver cells in vitro.
Cell Lines:
-
HepaRG cells: A human hepatoma cell line that can be differentiated into hepatocyte-like cells susceptible to HBV and HDV infection.[16]
-
Huh7-NTCP cells: Huh-7 human hepatoma cells engineered to stably express the human NTCP receptor, rendering them susceptible to HBV and HDV infection.
General Protocol:
-
Cell Seeding: Differentiated HepaRG cells or Huh7-NTCP cells are seeded in multi-well plates.
-
Compound Pre-incubation: Cells are pre-incubated with serial dilutions of this compound for a defined period (e.g., 2 hours).
-
Virus Inoculation: A known titer of HBV or HDV is added to the cells in the presence of this compound.
-
Infection Period: The virus and compound are incubated with the cells for a specific duration (e.g., 16-24 hours).
-
Wash and Culture: The inoculum is removed, and cells are washed and cultured in fresh medium for several days to allow for viral replication and protein expression.
-
Readout: The extent of infection is quantified by measuring intracellular viral markers (e.g., HBsAg, HBeAg, or viral nucleic acids) or by immunofluorescence staining for viral antigens.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
NTCP Binding Assay
Objective: To quantify the binding affinity of this compound to the NTCP receptor.
Methodology: A competitive binding assay is often employed.
General Protocol:
-
Cell Preparation: U2OS cells overexpressing HA-tagged human NTCP are used.[10]
-
Fluorescent Ligand Incubation: Cells are incubated with a fluorescently labeled this compound analogue (e.g., this compound-FITC) at a fixed concentration.
-
Competitive Binding: Increasing concentrations of unlabeled this compound are added to compete for binding with the fluorescent ligand.
-
Incubation and Washing: The mixture is incubated to reach binding equilibrium, followed by washing steps to remove unbound ligands.
-
Signal Detection: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The decrease in fluorescence signal with increasing concentrations of unlabeled this compound is used to determine the binding affinity (e.g., IC50 or Ki).
Quantification of HBV DNA and HDV RNA in Serum
Objective: To measure the viral load in patient serum samples from clinical trials.
Methodology: Real-time quantitative polymerase chain reaction (qPCR) or reverse transcription qPCR (RT-qPCR) is the standard method.
General Protocol for HDV RNA Quantification (RT-qPCR):
-
RNA Extraction: Viral RNA is extracted from serum samples using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Amplification: The cDNA is then amplified in a real-time PCR instrument using primers and a fluorescently labeled probe specific to a conserved region of the HDV genome.
-
Quantification: The amount of HDV RNA in the original sample is determined by comparing the amplification kinetics to a standard curve of known concentrations.
General Protocol for HBV DNA Quantification (qPCR):
-
DNA Extraction: Viral DNA is extracted from serum samples.
-
qPCR Amplification: The extracted DNA is amplified using primers and a fluorescent probe targeting a conserved region of the HBV genome.
-
Quantification: The HBV DNA concentration is determined by comparison to a standard curve.
Experimental and Logical Workflows
The development and evaluation of this compound follow a logical progression from preclinical in vitro and in vivo studies to phased clinical trials in humans.
Conclusion
This compound has emerged as a promising and innovative therapeutic agent for chronic hepatitis B and D. Its targeted mechanism of action, potent antiviral activity, and favorable safety profile demonstrated in clinical trials underscore its potential to address the significant unmet medical need in the management of these challenging viral infections. This technical guide provides a comprehensive overview of the scientific foundation and developmental pathway of this compound, serving as a valuable resource for the scientific community engaged in the fight against viral hepatitis.
References
- 1. Method for Quantitative HDV RNA Detection: I, Manual Workflow (Serum and Liver Tissue) and II, Fully Automated High Throughput Workflow for Diagnostic Use | Springer Nature Experiments [experiments.springernature.com]
- 2. genomica.uaslp.mx [genomica.uaslp.mx]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 6. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 7. Portico [access.portico.org]
- 8. researchgate.net [researchgate.net]
- 9. Solid-Phase Synthesis of the Lipopeptide Myr-HBVpreS/2-78, a Hepatitis B Virus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic insights into the inhibition of NTCP by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfb1129.de [sfb1129.de]
- 12. forum.gepatitu.net [forum.gepatitu.net]
- 13. academic.oup.com [academic.oup.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Laboratory development of an RNA quantitative RT-PCR assay reporting in international units for hepatitis D virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Study of the inhibitory effect of cell entry inhibitory myrcludex-B synthetic peptide on HepaRG cells infected with hepatitis B virus in an in vitro infection model] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Hepatitis D and B Treatment: A Technical Deep Dive into Myrcludex B (Bulevirtide)
For Immediate Release
This technical guide provides an in-depth overview of Myrcludex B (Bulevirtide), a first-in-class entry inhibitor for the treatment of chronic Hepatitis B (HBV) and Hepatitis D (HDV) infections. Developed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, summarizes key clinical trial data, and outlines experimental protocols pivotal to its development.
Executive Summary
This compound, also known as Bulevirtide, represents a significant breakthrough in the management of chronic HDV and HBV infections. As a highly potent and specific inhibitor of the sodium taurocholate cotransporting polypeptide (NTCP), the essential liver receptor for both viruses, this compound effectively blocks their entry into hepatocytes. This novel mechanism of action not only prevents new infections of liver cells but also disrupts the viral life cycle, leading to a significant reduction in viral load and improvement in liver biochemistry. This guide will explore the foundational science and clinical evidence that underpin the therapeutic potential of this innovative antiviral agent.
Mechanism of Action: Blocking the Viral Gateway
This compound is a synthetic lipopeptide composed of 47 amino acids, derived from the pre-S1 domain of the large HBV surface antigen. Its mode of action is a targeted blockade of the NTCP receptor on the surface of hepatocytes.[1]
The viral entry process for both HBV and HDV is initiated by the attachment of the viral envelope proteins to heparan sulfate proteoglycans on the hepatocyte surface, followed by a specific, high-affinity binding of the pre-S1 domain of the HBV large surface protein to NTCP.[2] This interaction is critical for the subsequent internalization of the virus.
This compound competitively inhibits this binding, effectively preventing the virus from entering the liver cells. By occupying the viral binding site on NTCP, this compound acts as a powerful barrier, halting the spread of infection within the liver. There is also evidence to suggest that this compound may have a secondary antiviral effect by participating in the transcriptional suppression of HBV covalently closed circular DNA (cccDNA), the stable reservoir of HBV in infected hepatocytes.
Figure 1: Mechanism of HBV/HDV Entry Inhibition by this compound.
Preclinical and Clinical Efficacy: A Summary of Key Data
The antiviral activity and safety of this compound have been extensively evaluated in preclinical models and a series of clinical trials.
Preclinical Studies
In vitro studies using NTCP-expressing cell lines demonstrated that this compound potently inhibits HBV and HDV infection at picomolar concentrations.[2] Animal models, including humanized mice with functional human hepatocytes, confirmed the in vivo efficacy of this compound in preventing the establishment of HBV and HDV infection and reducing viremia in already infected animals.[2]
Clinical Trials
This compound has undergone extensive clinical evaluation in patients with chronic HDV infection, consistently demonstrating significant virological and biochemical responses. The key findings from the pivotal MYR clinical trial program are summarized below.
| Trial | Treatment Arm | Duration | N | HDV RNA Decline ≥2 log10 IU/mL or Undetectable | Undetectable HDV RNA | ALT Normalization |
| MYR202 | 2 mg this compound | 24 weeks | 7 | 1.4 log10 (median decline) | - | - |
| 5 mg this compound | 24 weeks | 5 | 1.1 log10 (median decline) | - | - | |
| 10 mg this compound | 24 weeks | 7 | 0.9 log10 (median decline) | - | - | |
| MYR203 | 2 mg this compound + Peg-IFNα-2a | 48 weeks | 15 | 53.3% (at week 72) | - | - |
| 5 mg this compound + Peg-IFNα-2a | 48 weeks | 15 | 26.7% (at week 72) | - | - | |
| 10 mg this compound + Peg-IFNα-2a | 48 weeks | 15 | 33.3% (at week 72) | - | - | |
| MYR301 | 2 mg this compound | 48 weeks | 49 | 45% | - | 45% |
| 10 mg this compound | 48 weeks | 50 | 48% | - | 48% | |
| Delayed Treatment | 48 weeks | 51 | 2% | - | 2% |
Data compiled from publicly available clinical trial results.[3][4][5]
The MYR301 trial, a Phase 3 study, demonstrated a significant combined virological and biochemical response in patients treated with both 2 mg and 10 mg of this compound compared to a delayed treatment arm at 48 weeks.[3] Notably, longer treatment duration has been associated with higher response rates.[3] Final data from the MYR301 study showed that 36% of patients who achieved undetectable HDV RNA at the end of treatment maintained this response for almost two years after stopping treatment.[6][7]
Experimental Protocols
The development and validation of this compound have been supported by a range of specialized experimental protocols. Below are detailed methodologies for key assays.
In Vitro HBV Infection Assay
This assay is crucial for evaluating the inhibitory potential of compounds on HBV entry.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HBV infection in a cell culture model.
Materials:
-
HepG2-NTCP cells (HepG2 cells stably expressing the human NTCP receptor)
-
HBV inoculum (cell culture-derived or from patient serum)
-
This compound (serial dilutions)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics)
-
Reagents for quantifying HBV markers (e.g., HBsAg ELISA kit, qPCR reagents for HBV DNA)
Protocol:
-
Cell Seeding: Seed HepG2-NTCP cells in 96-well plates at a density that allows for confluent monolayer formation.
-
Compound Pre-incubation: Two hours prior to infection, replace the cell culture medium with fresh medium containing serial dilutions of this compound. Include a no-drug control.
-
HBV Inoculation: Add the HBV inoculum to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Wash and Fresh Medium: After the incubation period, remove the inoculum and wash the cells three times with phosphate-buffered saline (PBS) to remove unbound virus and compound. Add fresh cell culture medium.
-
Post-infection Incubation: Continue to incubate the cells for an additional 5-7 days, replacing the medium every 2-3 days.
-
Quantification of Infection:
-
HBsAg Secretion: Collect the cell culture supernatant and quantify the amount of secreted HBsAg using a commercial ELISA kit.
-
Intracellular HBV DNA: Lyse the cells and extract total DNA. Quantify the levels of intracellular HBV DNA using a specific quantitative real-time PCR (qPCR) assay.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for the In Vitro HBV Infection Assay.
NTCP Binding Assay
This assay directly measures the interaction between this compound and its target receptor, NTCP.
Objective: To assess the binding affinity of this compound to NTCP expressed on the cell surface.
Materials:
-
U2OS-HA-hNTCP cells (U2OS cells overexpressing HA-tagged human NTCP)
-
Fluorescently labeled this compound (e.g., this compound-FITC)
-
Unlabeled this compound (for competition)
-
Flow cytometer or fluorescence plate reader
-
PBS with 1% bovine serum albumin (BSA)
Protocol:
-
Cell Preparation: Harvest U2OS-HA-hNTCP cells and resuspend them in PBS with 1% BSA.
-
Incubation with Labeled Peptide: Incubate the cells with a fixed concentration of fluorescently labeled this compound for 1 hour at 4°C to allow binding to the cell surface.
-
Competition Assay (Optional): For competition experiments, co-incubate the cells with the labeled peptide and increasing concentrations of unlabeled this compound.
-
Washing: Wash the cells three times with cold PBS to remove unbound peptide.
-
Analysis:
-
Flow Cytometry: Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Fluorescence Plate Reader: If using a plate-based format, measure the fluorescence intensity of each well.
-
-
Data Analysis: Determine the mean fluorescence intensity for each condition. For competition assays, calculate the percentage of binding inhibition and determine the IC50 value for the unlabeled compound.
Figure 3: Workflow for the NTCP Binding Assay.
Quantification of HDV RNA in Clinical Samples
Accurate quantification of HDV RNA is essential for monitoring treatment response in clinical trials.
Objective: To quantify the levels of HDV RNA in patient serum or plasma samples using a quantitative real-time reverse transcription PCR (qRT-PCR) assay.
Materials:
-
Patient serum or plasma samples
-
RNA extraction kit
-
HDV-specific primers and probe (targeting a conserved region of the HDV genome, such as the ribozyme region)
-
One-step qRT-PCR master mix
-
Real-time PCR instrument
-
HDV RNA standards for quantification
Protocol:
-
RNA Extraction: Extract total RNA from patient serum or plasma samples using a validated commercial kit according to the manufacturer's instructions.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix by combining the one-step qRT-PCR master mix, HDV-specific primers and probe, and the extracted RNA. Include a no-template control and a standard curve using serial dilutions of the HDV RNA standards.
-
Real-time PCR: Perform the qRT-PCR on a real-time PCR instrument using an optimized thermal cycling protocol. This typically includes a reverse transcription step followed by PCR amplification cycles.
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values of the HDV RNA standards against their known concentrations.
-
Determine the concentration of HDV RNA in the patient samples by interpolating their Ct values from the standard curve.
-
Express the results in international units per milliliter (IU/mL) by applying a conversion factor if necessary.
-
Conclusion and Future Directions
This compound has emerged as a groundbreaking therapeutic agent for chronic HDV and HBV infections. Its unique mechanism of action as an entry inhibitor offers a new paradigm in the fight against these challenging liver diseases. The robust clinical trial data demonstrating its efficacy and safety profile have led to its approval in several regions for the treatment of chronic HDV.
Future research will likely focus on optimizing treatment regimens, including combination therapies with other antiviral agents, to enhance virological response and potentially achieve a functional cure for both HBV and HDV. Further investigation into the long-term safety and efficacy of this compound will also be crucial in solidifying its role in the clinical management of chronic viral hepatitis. The continued exploration of host-targeting antivirals like this compound holds immense promise for the future of antiviral drug development.
References
- 1. Interim results of a multicenter, open-label phase 2 clinical trial (MYR203) to assess safety and efficacy of this compound in combination with PEG-IFNα in patients with chronic HBV/HDV co-infection [natap.org]
- 2. Portico [access.portico.org]
- 3. Treatment With Hepcludex® (Bulevirtide) Meets Primary Endpoint and Achieves Significant Response in Chronic Hepatitis Delta Virus at 48 Weeks EASL 2022 [natap.org]
- 4. researchgate.net [researchgate.net]
- 5. Blocking viral entry with bulevirtide reduces the number of HDV-infected hepatocytes in human liver biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepcludex Phase III data - Medthority [medthority.com]
- 7. gilead.com [gilead.com]
Structural and Functional Analysis of Myrcludex B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcludex B, now known as Bulevirtide (marketed as Hepcludex®), represents a first-in-class entry inhibitor for the treatment of chronic hepatitis D virus (HDV) and hepatitis B virus (HBV) infections.[1][2] This document provides a comprehensive technical overview of the structural and functional characteristics of this compound, including its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental methodologies and signaling pathways are presented to support further research and development in this area.
Structural Characteristics
This compound is a synthetic lipopeptide composed of 47 amino acids.[3][4] Its peptide sequence is derived from the pre-S1 domain of the large HBV surface protein (L-HBsAg), which is essential for viral entry into hepatocytes.[5][6] A myristoyl group is attached to the N-terminus of the peptide, a modification crucial for its interaction with the cell membrane and high-affinity binding to its target.[7][8] The synthesis of this compound is typically achieved through solid-phase peptide synthesis.[4][]
Functional Mechanism of Action
This compound exerts its antiviral effect by specifically targeting and inhibiting the sodium taurocholate co-transporting polypeptide (NTCP), a bile acid transporter predominantly expressed on the basolateral membrane of hepatocytes.[6][10] NTCP has been identified as the bona fide cellular receptor for both HBV and HDV entry.[4][11]
The mechanism of action involves a competitive inhibition of the viral entry process:
-
Binding to NTCP: this compound mimics the pre-S1 domain of the HBV large surface protein and binds with high affinity to NTCP.[1][12]
-
Blockade of Viral Attachment: This binding competitively blocks the attachment of HBV and HDV virions to hepatocytes, thereby preventing the initial and essential step of infection.[5][10]
-
Inhibition of Viral Replication: By preventing new infections of hepatocytes, this compound effectively hinders the spread of the virus within the liver and can lead to a reduction in viral load.[11][13] Recent studies also suggest that this compound may have a dual antiviral effect by not only blocking entry but also participating in the transcriptional suppression of HBV cccDNA.[4][14]
Cryo-electron microscopy has revealed that Bulevirtide forms three functional domains when interacting with NTCP:
-
A myristoyl group that anchors to the cell membrane.
-
An essential core sequence that acts as a "plug," fitting into the bile salt transport tunnel of NTCP.
-
An amino acid chain that extends across the extracellular surface of the receptor.[8][15]
This "plug" formation in the transport tunnel is a unique mechanism among known virus-receptor complexes and explains the inhibition of NTCP's physiological function of bile salt transport.[8][15]
Signaling Pathway and Experimental Workflow
The interaction of this compound with the viral entry pathway can be visualized as follows:
References
- 1. Clinical Pharmacology of Bulevirtide: Focus on Known and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bulevirtide | C248H355N65O72 | CID 134687648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ovid.com [ovid.com]
- 5. bulevirtide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Treatment of Chronic Hepatitis D with Bulevirtide—A Fight against Two Foes—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mechanism of action of the hepatitis B and D virus cell entry inhibitor bulevirtide deciphered | German Center for Infection Research [dzif.de]
- 10. Bulevirtide - Wikipedia [en.wikipedia.org]
- 11. Clinical effects of NTCP-inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. The entry inhibitor Myrcludex-B efficiently blocks intrahepatic virus spreading in humanized mice previously infected with hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Upregulation of HBV transcription by sodium taurocholate cotransporting polypeptide at the postentry step is inhibited by the entry inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
In Vitro Characterization of Myrcludex B: A Technical Guide to its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Myrcludex B, now known as Bulevirtide (brand name Hepcludex®), represents a first-in-class antiviral agent for the treatment of chronic hepatitis D virus (HDV) infection in adults with compensated liver disease.[1] It is a synthetic lipopeptide composed of 47 amino acids derived from the preS1 domain of the large hepatitis B virus (HBV) surface protein.[2][3] Its unique mechanism of action, targeting a host cellular factor rather than a viral enzyme, has paved the way for a new therapeutic strategy against both HBV and its satellite virus, HDV. This guide provides an in-depth overview of the in vitro studies that have characterized its potent antiviral activity.
Core Mechanism of Action: Viral Entry Inhibition
This compound functions as a highly specific and potent entry inhibitor of both HBV and HDV.[4] The primary target of this compound is the Sodium Taurocholate Co-transporting Polypeptide (NTCP), a transporter protein predominantly expressed on the basolateral membrane of hepatocytes.[5][6] NTCP has been identified as the bona fide functional cellular receptor required for the entry of both HBV and HDV into liver cells.[2][7]
The virus, specifically the myristoylated preS1 domain of its large envelope protein (L-HBsAg), engages with NTCP to initiate infection. This compound mimics this viral binding domain, effectively acting as a competitive antagonist.[8] By binding to NTCP with high affinity, this compound physically obstructs the virus-receptor interaction, thereby preventing the initial and essential step of the viral life cycle.[1][2] This blockade prevents new hepatocytes from becoming infected and hinders the amplification of the covalently closed circular DNA (cccDNA) pool in already infected cells.[9]
Quantitative Antiviral Efficacy
In vitro studies have consistently demonstrated the potent activity of this compound against both HBV and HDV across various cell culture models. The half-maximal inhibitory concentration (IC50) is a key metric for this efficacy.
| Parameter | Virus | Cell System | IC50 Value | Reference |
| Inhibition of Entry | HBV & HDV | Primary Human Hepatocytes | ~80 pM | [3] |
| Inhibition of Entry | HBV & HDV | Cell Lines (e.g., HepaRG) | ~80 pM | [3] |
| Inhibition of Infection | HBV & HDV | Primary Human Hepatocytes | 2.5 nM | [] |
| Inhibition of NTCP | N/A | HepG2 cells | < 1 nM | [] |
Note: IC50 values can vary based on the specific cell line, virus strain, and experimental conditions.
In Vitro Experimental Protocols
The characterization of this compound's antiviral activity relies on several key in vitro assays. Below are detailed methodologies for these experiments.
HBV/HDV Entry Inhibition Assay
This assay is fundamental to quantifying the ability of this compound to block viral infection of susceptible cells.
Objective: To determine the concentration of this compound required to inhibit viral entry and subsequent infection by 50% (IC50).
Methodology:
-
Cell Culture: Differentiated HepaRG cells or primary human hepatocytes, which naturally express NTCP, are seeded in multi-well plates and cultured to form a confluent monolayer.
-
Compound Preparation: A serial dilution of this compound is prepared in a cell culture medium.
-
Pre-incubation: The cell monolayers are pre-incubated with the various concentrations of this compound for a defined period (e.g., 2 hours) at 37°C. This allows the compound to bind to the NTCP receptors.
-
Infection: A known titer of HBV or HDV is added to the wells containing the pre-incubated cells and compound. The plates are then incubated for an extended period (e.g., 16-24 hours) to allow for viral entry.
-
Wash and Culture: After the infection period, the inoculum is removed, and the cells are washed multiple times with phosphate-buffered saline (PBS) to remove unbound virus and compound. Fresh culture medium is added, and the cells are cultured for several days (typically 7-12 days) to allow for the establishment of infection and expression of viral markers.
-
Quantification of Infection:
-
For HBV: The level of infection is quantified by measuring the amount of secreted Hepatitis B surface antigen (HBsAg) or e-antigen (HBeAg) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). Alternatively, intracellular HBV RNA or cccDNA can be quantified using quantitative real-time PCR (qRT-PCR).
-
For HDV: Infection is typically assessed by immunofluorescence staining for the HDV antigen (HDAg) within the cells or by quantifying intracellular HDV RNA via qRT-PCR.
-
-
Data Analysis: The measured viral marker levels are plotted against the corresponding this compound concentrations. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis.
NTCP Binding and Competition Assay
This assay directly assesses the interaction between this compound and its target receptor, NTCP.
Objective: To demonstrate that this compound directly binds to NTCP and competes with the natural viral ligand (preS1 domain).
Methodology:
-
Cell Line Generation: A cell line that does not endogenously express NTCP (e.g., HepG2 or U2OS) is engineered to express a tagged version of human NTCP (e.g., HA-tagged hNTCP).
-
Ligand Labeling: A peptide corresponding to the preS1 domain of HBV is labeled with a fluorescent tag (e.g., FITC).
-
Competition Setup: The NTCP-expressing cells are incubated with the fluorescently labeled preS1 peptide in the presence of increasing concentrations of unlabeled this compound.
-
Detection: The amount of fluorescent preS1 peptide bound to the cells is measured using techniques such as flow cytometry or a plate-based fluorescence reader.
-
Analysis: A decrease in the fluorescent signal with increasing concentrations of this compound indicates direct competition for the same binding site on the NTCP receptor.
Post-Entry Antiviral Activity Assessment
While primarily an entry inhibitor, some studies have explored this compound's effects on post-entry viral replication steps, particularly related to NTCP's secondary functions.
Objective: To determine if this compound has a direct effect on established HBV replication or transcription after the virus has already entered the cell.
Methodology:
-
Establish Infection: Hepatoma cell lines that support HBV replication (e.g., HepG2.2.15, which contains integrated HBV DNA) are used. These cells constitutively produce HBV virions and antigens without the need for de novo infection.
-
Treatment: The cells are treated with various concentrations of this compound. A known HBV polymerase inhibitor (e.g., Tenofovir) is used as a positive control.
-
Quantification: After a set treatment period (e.g., 6-9 days), the levels of HBV DNA in the supernatant are measured by qRT-PCR, and secreted antigens (HBsAg, HBeAg) are measured by ELISA.
-
Analysis: The results show whether this compound affects viral replication or antigen production from an already established infection. Studies have shown that this compound can also inhibit the NTCP-mediated upregulation of HBV transcription, demonstrating a dual antiviral effect beyond simply blocking entry.[2][11]
Conclusion
The in vitro characterization of this compound (Bulevirtide) has been pivotal in establishing its role as a potent and highly specific antiviral agent. Through a variety of cell-based assays, its mechanism as a competitive inhibitor of the HBV/HDV receptor NTCP has been clearly elucidated. The exceptionally low picomolar to nanomolar concentrations required to block viral entry in vitro underscore its high efficacy.[3][] These foundational studies not only defined the drug's primary mode of action but also provided the rationale for its successful clinical development and eventual approval for the treatment of chronic hepatitis D, offering a much-needed therapeutic option for patients with this severe form of viral hepatitis.
References
- 1. youtube.com [youtube.com]
- 2. ovid.com [ovid.com]
- 3. forum.gepatitu.net [forum.gepatitu.net]
- 4. Portico [access.portico.org]
- 5. Mechanistic insights into the inhibition of NTCP by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a cell-based assay to identify hepatitis B virus entry inhibitors targeting the sodium taurocholate cotransporting polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical effects of NTCP-inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijbcp.com [ijbcp.com]
- 11. Upregulation of HBV transcription by sodium taurocholate cotransporting polypeptide at the postentry step is inhibited by the entry inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development and Toxicology of Bulevirtide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bulevirtide (formerly Myrcludex B), marketed as Hepcludex®, is a first-in-class entry inhibitor for the treatment of chronic hepatitis D virus (HDV) infection in adult patients with compensated liver disease. As a synthetic lipopeptide derived from the preS1 domain of the hepatitis B virus (HBV) large envelope protein, bulevirtide's primary mechanism of action is the specific and high-affinity binding to the sodium taurocholate co-transporting polypeptide (NTCP), the essential cellular entry receptor for both HBV and HDV on the surface of hepatocytes. This technical guide provides a comprehensive overview of the preclinical development and toxicological evaluation of bulevirtide, summarizing key data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
Bulevirtide competitively inhibits the binding of HBV and HDV to the NTCP receptor on hepatocytes, thereby preventing viral entry and the initiation or spread of infection within the liver. Recent cryo-electron microscopy studies have elucidated the molecular interaction, revealing that bulevirtide binds to NTCP, effectively blocking the bile salt transport tunnel. This interaction not only prevents viral entry but also leads to an increase in serum bile acids, a known on-target effect of the drug.[1][2]
Preclinical Pharmacology
In Vitro Antiviral Activity
The antiviral efficacy of bulevirtide was initially assessed in various in vitro cell culture models permissive to HBV and HDV infection.
Experimental Protocol: In Vitro Antiviral Assay
A general protocol for evaluating the in vitro antiviral activity of bulevirtide is as follows:
-
Cell Culture: Primary Human Hepatocytes (PHHs) or engineered hepatoma cell lines such as HepG2-NTCP or Huh7-NTCP are cultured in appropriate media (e.g., DMEM with 10% FBS, antibiotics, and selection agents for stable NTCP expression).
-
Cell Seeding: Cells are seeded in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Bulevirtide Pre-treatment: Cells are pre-incubated with varying concentrations of bulevirtide for 2-4 hours prior to viral inoculation.
-
Infection: The pre-treatment medium is replaced with a viral inoculum of HBV and/or HDV, also containing bulevirtide. Polyethylene glycol (PEG) may be added to enhance infection efficiency. The cells are incubated for 16-24 hours.
-
Post-Infection Culture: The inoculum is removed, and fresh culture medium containing the respective concentrations of bulevirtide is added.
-
Endpoint Analysis: After a defined period, intracellular viral RNA and secreted viral markers are quantified using methods like RT-qPCR and ELISA to determine the half-maximal effective concentration (EC50).
Table 1: In Vitro Cell Models for Bulevirtide Evaluation
| Cell Line | Description | Advantages | Disadvantages |
| Primary Human Hepatocytes (PHHs) | The "gold standard" as they are the natural host cells. | High physiological relevance. | Limited availability, donor variability, and short-term viability. |
| HepG2-NTCP | Human hepatoma cell line engineered to express NTCP. | High and stable NTCP expression, suitable for high-throughput screening. | As a cancer cell line, it may not fully represent primary hepatocyte physiology. |
| Huh7-NTCP | Another human hepatoma cell line engineered to express NTCP. | Permissive to both HBV and HDV infection. | Similar limitations to HepG2-NTCP as a cancer-derived cell line. |
In Vivo Pharmacology
Animal models were utilized to assess the in vivo efficacy and pharmacokinetics of bulevirtide.
Experimental Protocol: In Vivo Efficacy Study (General)
-
Animal Model: An appropriate animal model susceptible to HBV/HDV infection (e.g., humanized mice with transplanted human hepatocytes) is used.
-
Infection: Animals are infected with HBV and/or HDV.
-
Treatment: Following the establishment of infection, animals are treated with bulevirtide via subcutaneous injection at various dose levels and frequencies. A control group receives a placebo.
-
Monitoring: Serum and liver tissue are collected at specified time points to measure viral load (HBV DNA and HDV RNA), liver enzyme levels (e.g., ALT), and bulevirtide concentrations.
-
Endpoint Analysis: The reduction in viral markers and improvement in liver function parameters are assessed to determine the in vivo efficacy of bulevirtide.
Preclinical Toxicology
According to the European Medicines Agency (EMA) assessment report, conventional studies of safety pharmacology, single and repeated dose toxicity, and toxicity to reproduction and development revealed no special hazard for humans.[1]
Safety Pharmacology
Safety pharmacology studies were integrated into the toxicology studies. No adverse effects on vital functions were observed.[3]
Single and Repeated Dose Toxicity
Toxicology studies with repeated administration in animals demonstrated a favorable safety profile for bulevirtide.
Genotoxicity and Carcinogenicity
Due to the nature and mechanism of action of bulevirtide as a peptide, specific genotoxicity and carcinogenicity studies were not conducted, as per the EMA assessment.[1] Peptides are generally considered to have a low risk for genotoxicity and carcinogenicity.
Reproductive and Developmental Toxicology
Studies on reproductive and developmental toxicity did not indicate any special hazards for humans.[1]
Table 2: Summary of Preclinical Toxicology Findings
| Study Type | Outcome |
| Safety Pharmacology | No adverse effects on vital functions identified. |
| Single Dose Toxicity | Well-tolerated at anticipated clinical doses. |
| Repeated Dose Toxicity | Favorable safety profile with no significant target organ toxicity. |
| Genotoxicity | Not conducted; low risk anticipated based on molecular structure. |
| Carcinogenicity | Not conducted; low risk anticipated. |
| Reproductive & Developmental Toxicity | No special hazards for reproduction and development identified. |
Pharmacokinetics, Metabolism, and Drug-Drug Interactions
ADME Profile
Bulevirtide is administered via subcutaneous injection. It exhibits non-linear pharmacokinetics, which is attributed to target-mediated drug disposition.[3] As a peptide, it is expected to be catabolized into smaller peptides and amino acids by peptidases.
Drug-Drug Interactions
In vitro studies indicated a weak inhibitory effect on OATP transporters at concentrations much higher than those observed in vivo.[4] In vivo studies showed no clinically relevant drug-drug interactions, although a weak inhibitory effect on CYP3A4 was suggested at high doses (10 mg).[3] Bulevirtide is not a substrate of cytochrome P450 enzymes or ABC transporters.[3]
Clinical Toxicology
Clinical trials have demonstrated that bulevirtide is generally safe and well-tolerated.
Table 3: Common Adverse Events in Bulevirtide Clinical Trials (≥10% incidence)
| Adverse Event | Bulevirtide 2 mg | Bulevirtide 10 mg |
| Headache | ✓ | ✓ |
| Pruritus (itching) | ✓ | ✓ |
| Fatigue | ✓ | ✓ |
| Nausea | ✓ | ✓ |
| Dizziness | ✓ | ✓ |
| Injection site reactions | ✓ | ✓ |
| Eosinophilia | ✓ | ✓ |
| Increased bile salts | ✓ | ✓ |
Source: Integrated analysis of MYR studies.
The most common adverse events are generally mild to moderate in severity. An increase in serum bile acids is an expected on-target effect due to the inhibition of NTCP.[5]
Conclusion
The preclinical development of bulevirtide has been characterized by a thorough evaluation of its mechanism of action, efficacy, and safety profile. In vitro and in vivo studies have consistently demonstrated its potent antiviral activity against HDV. The toxicological assessment, as reviewed by regulatory agencies like the EMA, has not identified any special hazards for humans, supporting its favorable safety profile observed in clinical trials. The well-understood mechanism of action, coupled with a clean toxicology profile, has paved the way for the successful clinical development and approval of bulevirtide as a much-needed therapeutic option for patients with chronic hepatitis D.
References
The Preclinical Profile of Myrcludex B: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcludex B, also known as Bulevirtide, is a first-in-class entry inhibitor for Hepatitis B (HBV) and Hepatitis D (HDV) viruses. As a synthetic lipopeptide derived from the pre-S1 domain of the large HBV envelope protein, its mechanism of action involves the specific and high-affinity binding to the sodium taurocholate co-transporting polypeptide (NTCP) on the surface of hepatocytes. This interaction competitively blocks the entry of both HBV and HDV into liver cells, a critical initial step in the viral lifecycle. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound as demonstrated in various preclinical animal models, offering valuable insights for ongoing research and drug development efforts.
Pharmacokinetics: A Target-Mediated Disposition
The pharmacokinetic profile of this compound is characterized by a target-mediated drug disposition (TMDD). This non-linear pharmacokinetic behavior is attributed to its high-affinity binding to the NTCP receptor. At lower concentrations, the binding to NTCP significantly influences the drug's distribution and clearance, while at higher, saturating concentrations, the kinetics shift towards a more linear profile. While detailed quantitative pharmacokinetic parameters in animal models are not extensively published, human studies provide valuable insights into its disposition.
Quantitative Pharmacokinetic Parameters (Human Data)
| Parameter | Value | Conditions |
| Bioavailability (subcutaneous) | 85% | Healthy volunteers |
| Protein Binding | >99% | Healthy volunteers |
| Elimination Half-life | 4-7 hours | Healthy volunteers |
Note: This table presents data from human clinical trials, as specific pharmacokinetic parameters for animal models were not available in the reviewed literature.
Pharmacodynamics: Potent Viral Entry Inhibition and Dose-Dependent Effects
The pharmacodynamic activity of this compound has been primarily evaluated in specialized mouse models that permit the study of HBV and HDV infection, namely humanized chimeric uPA/SCID mice and transgenic mice expressing the human NTCP receptor (hNTCP). These studies consistently demonstrate the potent antiviral efficacy of this compound.
Quantitative Pharmacodynamic Data in Animal Models
| Animal Model | Virus | Treatment Regimen | Key Pharmacodynamic Effects |
| hNTCP/1.3×HBV-NRG Mice | HDV | 67.6 μg/kg this compound (intraperitoneal) | Significant decrease in HDV RNA in serum and liver[1] |
| uPA/SCID Mice | HBV/HDV | GMP version of this compound | Prevention of de novo HBV/HDV coinfection[2] |
| uPA/SCID Mice | HBV | Daily subcutaneous this compound | Prevention of viral spreading from initially infected hepatocytes[3] |
Dose-Response Relationship
Preclinical studies have indicated a dose-dependent antiviral effect of this compound. While specific dose-ranging studies with detailed quantitative outcomes in animal models are not widely published, the available data suggests that higher doses lead to a more pronounced reduction in viral load.
Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound in animal models.
Protocol 1: Evaluation of this compound in Preventing HDV Infection in hNTCP Transgenic Mice
This experimental workflow outlines the methodology used to assess the prophylactic efficacy of this compound against HDV infection.
Caption: Prophylactic treatment workflow for this compound in hNTCP transgenic mice.
Protocol 2: Assessment of this compound in a uPA/SCID Mouse Model of HBV/HDV Coinfection
This protocol details the generation of a humanized liver mouse model and its use in studying HBV and HDV infection and the efficacy of this compound.
Caption: Experimental workflow for this compound studies in uPA/SCID chimeric mice.
Signaling Pathway: Mechanism of Action of this compound
This compound's therapeutic effect is rooted in its ability to disrupt the initial stage of the viral life cycle: entry into the host cell. The following diagram illustrates this mechanism.
Caption: this compound competitively inhibits HBV/HDV entry by blocking the NTCP receptor.
Conclusion
Preclinical studies in sophisticated animal models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. These investigations have consistently demonstrated its potent and specific mechanism of action as a viral entry inhibitor, leading to significant reductions in HBV and HDV viral loads. The target-mediated drug disposition of this compound underscores the importance of its high-affinity interaction with the NTCP receptor. While further studies are needed to provide a more detailed quantitative picture of its pharmacokinetics in animal models, the existing data strongly supports its clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working to advance novel therapies for chronic hepatitis B and D.
References
- 1. Preclinical assessment of antiviral combination therapy in a genetically humanized mouse model for hepatitis delta virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanized chimeric uPA mouse model for the study of hepatitis B and D virus interactions and preclinical drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The entry inhibitor Myrcludex-B efficiently blocks intrahepatic virus spreading in humanized mice previously infected with hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Myrcludex B (Bulevirtide) Inhibition of Hepatitis B and D Virus Entry in HepG2-NTCP Cells
For Research Use Only
Introduction
Myrcludex B, also known as Bulevirtide, is a first-in-class entry inhibitor for Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV).[1][2] It is a synthetic lipopeptide derived from the pre-S1 domain of the large HBV envelope protein.[3][4] this compound competitively binds to the sodium-taurocholate co-transporting polypeptide (NTCP) receptor on the surface of hepatocytes, which is the essential receptor for HBV and HDV entry.[1][2][3] This binding effectively blocks the initial step of viral infection.[5][6] HepG2 cells, a human hepatoma cell line, do not endogenously express NTCP and are therefore not susceptible to HBV infection. However, stable transfection with the human NTCP gene (HepG2-NTCP) renders them permissive to HBV and HDV infection, creating a valuable in vitro model for studying the viral life cycle and screening antiviral compounds.[7][8]
These application notes provide a detailed protocol for utilizing this compound in HepG2-NTCP cell lines to inhibit HBV and HDV infection. The protocol covers cell culture, viral infection, this compound treatment, and subsequent analysis of antiviral activity.
Mechanism of Action
This compound mimics the pre-S1 domain of the large HBV surface antigen and binds with high affinity to the NTCP receptor on hepatocytes.[6] This occupation of the receptor sterically hinders the attachment and subsequent entry of HBV and HDV virions into the cell, thus preventing the establishment of infection.[3][5] Beyond its role as a competitive inhibitor of viral entry, some studies suggest that this compound may also suppress HBV transcription post-entry by interfering with NTCP-mediated upregulation of HBV transcription.[1][9]
Figure 1: Mechanism of this compound action.
Materials and Reagents
| Material/Reagent | Recommended Supplier |
| HepG2-NTCP cell line | Various commercial suppliers |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco, Corning |
| Fetal Bovine Serum (FBS) | Gibco, Sigma-Aldrich |
| Penicillin-Streptomycin | Gibco, Corning |
| Geneticin (G418) or Puromycin | Invitrogen, Sigma-Aldrich |
| Trypsin-EDTA | Gibco, Corning |
| Phosphate-Buffered Saline (PBS) | Gibco, Corning |
| This compound (Bulevirtide) | MedchemExpress, Selleckchem |
| HBV Inoculum (cell culture-derived) | e.g., from HepAD38 cells |
| Polyethylene glycol (PEG) 8000 | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich |
| DNA/RNA extraction kits | Qiagen, Zymo Research |
| qPCR master mix | Bio-Rad, Thermo Fisher |
| HBV-specific primers and probes | Integrated DNA Technologies |
| ELISA kits for HBsAg/HBeAg | Abbott, Siemens |
| Anti-HBcAg antibody for IF | Dako, Abcam |
| Secondary antibodies, fluorescently labeled | Invitrogen, Jackson ImmunoResearch |
| DAPI | Invitrogen |
Experimental Protocols
Cell Culture and Maintenance of HepG2-NTCP Cells
A stable expression of NTCP is crucial for consistent HBV infection efficiency.[10]
-
Culture Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of selection antibiotic (e.g., 300 µg/ml G418) to maintain NTCP expression.[11][12]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Subculturing: Passage cells when they reach 80-90% confluency (typically every 3-4 days).
-
Wash cells with PBS.
-
Incubate with Trypsin-EDTA for 3-5 minutes at 37°C to detach cells.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-seed into new culture flasks.
-
HBV Infection Protocol and this compound Treatment
Figure 2: Experimental workflow for this compound treatment.
-
Cell Seeding: Seed HepG2-NTCP cells into 24- or 48-well plates at a density that ensures they form a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/mL for a 12-well plate).[10]
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute to desired concentrations in culture medium.
-
Pre-treatment: On the day of infection, remove the culture medium and pre-treat the cells with medium containing various concentrations of this compound for 2-4 hours at 37°C.[11] A typical concentration range for determining IC50 is 0.1 nM to 100 nM. A concentration of 200 nM can serve as a positive control for inhibition.[13][14]
-
Virus Inoculation: Prepare the HBV inoculum in culture medium. To enhance infection efficiency, the addition of 4% PEG 8000 is recommended.[10][15] Some protocols also suggest the inclusion of 2.5-3% DMSO.[10][16]
-
Infection: Add the HBV inoculum (containing the respective concentrations of this compound and PEG 8000) to the pre-treated cells. The multiplicity of infection (MOI) should be optimized, with values ranging from 100 to 1000 genome equivalents (GEq)/cell being common.[10][17]
-
Incubation: Incubate the cells with the virus inoculum for 16-24 hours at 37°C.[11]
-
Post-Infection: After the incubation period, remove the inoculum and wash the cells three times with sterile PBS to remove unbound virus.
-
Maintenance: Add fresh culture medium containing the corresponding concentrations of this compound. Culture the cells for an additional 3 to 12 days, collecting supernatant and/or cell lysates at desired time points for analysis.[18]
Assessment of Antiviral Activity
Quantification of HBV DNA by qPCR
This method is used to measure extracellular HBV DNA in the supernatant and intracellular HBV DNA, including covalently closed circular DNA (cccDNA), in cell lysates.
-
Sample Preparation: Extract viral DNA from cell culture supernatants or total DNA from cell lysates using a commercial kit.
-
qPCR: Perform quantitative PCR using primers and probes specific for the HBV genome. For cccDNA, a specific digestion step to remove non-cccDNA and specialized primers are required.[10]
-
Data Analysis: Quantify HBV DNA copies relative to a standard curve. For intracellular DNA, results can be normalized to a housekeeping gene like β-globin.[17]
Quantification of Viral Antigens by ELISA
This method measures the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) into the culture supernatant.
-
Sample Collection: Collect culture supernatants at various time points post-infection.
-
ELISA: Perform the assay according to the manufacturer's instructions for the specific HBsAg or HBeAg ELISA kit.
-
Data Analysis: Determine the concentration of antigens based on the standard curve provided with the kit.
Detection of Viral Proteins by Immunofluorescence (IF)
This method visualizes the expression of intracellular viral proteins, such as the HBV core antigen (HBcAg), in infected cells.
-
Cell Fixation and Permeabilization: At the desired time point, wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100.
-
Staining: Incubate cells with a primary antibody against HBcAg, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Visualize and capture images using a fluorescence microscope.[10][17] The percentage of infected (HBcAg-positive) cells can be quantified.
Data Presentation
The following tables provide examples of typical quantitative data obtained from this compound experiments in HepG2-NTCP cells.
Table 1: this compound Inhibition of HBV Infection
| This compound (nM) | Extracellular HBV DNA (log10 copies/mL) | HBsAg (IU/mL) | % HBcAg Positive Cells |
| 0 (Control) | 6.5 ± 0.3 | 150 ± 15 | 45 ± 5 |
| 0.1 | 6.2 ± 0.2 | 130 ± 12 | 40 ± 4 |
| 1 | 5.1 ± 0.4 | 80 ± 9 | 22 ± 3 |
| 10 | 4.0 ± 0.3 | 25 ± 5 | 5 ± 1 |
| 100 | < 3.0 | < 5 | < 1 |
Data are representative and should be determined experimentally.
Table 2: Key Experimental Parameters
| Parameter | Recommended Value/Range | Reference |
| Cell Seeding Density (12-well) | 5 x 10^5 cells/mL | [10] |
| This compound Pre-treatment Time | 2-4 hours | [11] |
| This compound Concentration | 0.1 - 100 nM (for IC50) | N/A |
| HBV MOI | 100 - 1000 GEq/cell | [10][17] |
| PEG 8000 Concentration | 4% | [10][15] |
| DMSO Concentration | 2.5 - 3% | [10][16] |
| Infection Incubation Time | 16-24 hours | [11] |
| Post-infection Analysis | Days 3-12 | [18] |
Troubleshooting
-
Low Infection Efficiency:
-
High Variability:
-
Maintain consistent cell culture practices, including passage number and confluency at the time of seeding.
-
Ensure accurate and consistent pipetting of this compound and virus inoculum.
-
-
Cytotoxicity:
-
Assess the potential toxicity of this compound concentrations and DMSO using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
By following this detailed protocol, researchers can effectively utilize the HepG2-NTCP cell line to investigate the potent anti-HBV and anti-HDV activity of this compound.
References
- 1. Clinical effects of NTCP-inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Portico [access.portico.org]
- 4. The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility [mdpi.com]
- 5. karger.com [karger.com]
- 6. Mechanistic insights into the inhibition of NTCP by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NTCP-Reconstituted In Vitro HBV Infection System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Upregulation of HBV transcription by sodium taurocholate cotransporting polypeptide at the postentry step is inhibited by the entry inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. NTCP Stable HepG2 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Myrcludex B (Bulevirtide) in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Myrcludex B (Bulevirtide) for in vivo mouse studies, based on published preclinical research. The information is intended to guide the design and execution of experiments investigating the efficacy and mechanism of action of this novel viral entry inhibitor.
Introduction
This compound, also known as Bulevirtide, is a first-in-class entry inhibitor that blocks the cellular entry of Hepatitis B (HBV) and Hepatitis D (HDV) viruses.[1] It is a synthetic lipopeptide of 47 amino acids derived from the pre-S1 domain of the large HBV surface protein.[2] The primary mechanism of action is the high-affinity binding to and inhibition of the sodium taurocholate co-transporting polypeptide (NTCP), which serves as the functional cellular receptor for both HBV and HDV on the surface of hepatocytes.[1] By competitively blocking this receptor, this compound prevents viral entry, a critical early step in the viral lifecycle.[1] Beyond its antiviral properties, the inhibition of NTCP, a key bile acid transporter, also leads to a temporary increase in systemic bile acid levels, an effect that is being explored for potential applications in metabolic diseases.[3][4]
Data Presentation: Summary of In Vivo Mouse Studies
The following table summarizes key parameters from various preclinical studies of this compound in mice, providing a comparative overview of dosing strategies and experimental designs.
| Mouse Model | Dosage | Administration Route & Frequency | Study Duration | Key Findings & Purpose |
| uPA/SCID Mice with humanized livers | 2 µg/g body weight | Subcutaneous, Daily | 3 or 6 weeks | Efficiently prevented HBV spreading from initially infected human hepatocytes and hindered the amplification of the cccDNA pool.[5] |
| Oatp1a/1b Knockout (KO) Mice | 2.5 µg/g body weight (equivalent to 2.5 mg/kg) | Subcutaneous, Daily | 3.5 weeks | Inhibited hepatic clearance of bile acids, stimulated GLP-1 secretion, reduced body weight, and decreased adiposity in obese mice.[3] |
| C57BL/6 Mice | 5 µ g/mouse | Subcutaneous, Twice Daily | 4 days | Blocked the upregulation of NTCP-mediated HBV replication.[5] |
| hNTCP-BAC NRG Mice | Not specified (used as a pre-treatment) | Not specified (Pre-treatment 1 hour prior to HDV injection) | Acute (single pre-treatment) | Demonstrated that a preS1-derived peptide (this compound) effectively blocks HDV uptake. |
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on a hepatocyte.
Experimental Workflow for In Vivo Mouse Studies
Caption: General experimental workflow for this compound studies in mice.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo studies with this compound in mice.
Preparation of this compound for Injection
This compound is typically supplied as a lyophilized powder.[2]
-
Reconstitution Vehicle: Sterile Water for Injection (WFI) or sterile phosphate-buffered saline (PBS) are recommended. Clinical trial protocols have specified reconstitution in WFI.[2] For preclinical studies requiring a specific formulation, one supplier suggests a vehicle of 10% DMSO and 90% corn oil, which may require optimization depending on the study's objectives.
-
Protocol:
-
Bring the vial of lyophilized this compound to room temperature.
-
Aseptically add the required volume of sterile WFI or PBS to the vial to achieve the desired final concentration (e.g., 1 mg/mL).[2]
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent peptide degradation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
The reconstituted solution should be used promptly. If short-term storage is necessary, consult the manufacturer's stability data. For clinical use, the reconstituted drug is stable for 120 minutes at room temperature.
-
Administration of this compound
Subcutaneous (s.c.) injection is the most commonly reported route of administration in mouse studies.[3][5]
-
Animal Restraint: Properly restrain the mouse using an appropriate method to ensure the animal's welfare and the accuracy of the injection.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a suitable site for subcutaneous injection.
-
Protocol:
-
Draw the calculated dose of the reconstituted this compound solution into an insulin syringe (e.g., 30G needle).
-
Gently lift the skin at the injection site to form a "tent."
-
Insert the needle into the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
General Experimental Procedure (Example based on Antiviral Efficacy Study)
This protocol outlines a typical experiment to evaluate the antiviral efficacy of this compound in humanized uPA/SCID mice.
-
Animal Model: uPA/SCID mice reconstituted with human hepatocytes.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., sterile PBS), daily s.c. injection.
-
Group 2: this compound (e.g., 2 µg/g body weight), daily s.c. injection.
-
-
Procedure:
-
Infection: Infect mice with HBV as per the established laboratory protocol.
-
Treatment Initiation: Begin daily subcutaneous administration of either vehicle or this compound at a predetermined time point post-infection (e.g., 3 days or 3 weeks).[3]
-
Monitoring: Monitor the health and body weight of the mice regularly. Collect blood samples (e.g., weekly via tail vein) to quantify serum HBV DNA and HBsAg levels.
-
Study Termination: At the end of the treatment period (e.g., 6 weeks), euthanize the mice.
-
Sample Collection: Collect terminal blood samples and harvest the liver. A portion of the liver should be fixed in formalin for immunohistochemistry, and the remainder should be snap-frozen for DNA/RNA analysis.
-
Endpoint Analysis: Quantify intrahepatic HBV cccDNA, perform immunohistochemical staining for HBcAg-positive hepatocytes, and measure serum viral markers.
-
Data Analysis: Compare the virological and biochemical endpoints between the this compound-treated and vehicle control groups using appropriate statistical methods.
-
References
- 1. ovid.com [ovid.com]
- 2. forum.gepatitu.net [forum.gepatitu.net]
- 3. Inhibition of Hepatic Bile Acid Uptake by this compound Promotes Glucagon-Like Peptide-1 Release and Reduces Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Treatment for Chronic Hepatitis B and D Offers Novel Insights Into Obesity and Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Myrcludex B in HBV/HDV Co-infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Myrcludex B (Bulevirtide) in preclinical and clinical models of Hepatitis B (HBV) and Hepatitis D (HDV) co-infection. Detailed protocols for key experiments are provided to facilitate the study of its mechanism of action and antiviral efficacy.
Introduction
This compound (Bulevirtide) is a first-in-class entry inhibitor for HBV and HDV. It is a lipopeptide derived from the pre-S1 domain of the large HBV surface antigen and acts by specifically targeting and blocking the sodium taurocholate co-transporting polypeptide (NTCP), the essential receptor for both HBV and HDV entry into hepatocytes.[1][2][3][4][5] By preventing viral entry, this compound effectively inhibits the initiation and spread of infection within the liver, making it a valuable tool for studying the viral life cycle and a promising therapeutic agent.[1][2][3][5]
Mechanism of Action
This compound competitively inhibits the binding of HBV and HDV to the NTCP receptor on the surface of hepatocytes.[1][2] This blockade of the initial step of the viral life cycle prevents the entry of the viral genome into the host cell, thereby inhibiting the establishment of a productive infection and the formation of new covalently closed circular DNA (cccDNA), the stable transcriptional template for HBV.[5][6] Recent structural analyses have revealed that this compound interacts with the NTCP receptor by forming a "plug" in the bile salt transport tunnel, effectively inactivating the transporter.
Data Presentation: Efficacy of this compound in Clinical Studies
The following tables summarize the quantitative data from key clinical trials of this compound in patients with chronic HBV/HDV co-infection.
Table 1: Virological and Biochemical Response to this compound Monotherapy
| Study / Cohort | Dose of this compound | Treatment Duration | Mean HDV RNA Reduction (log10 IU/mL) | ALT Normalization | Reference |
| Phase Ib/IIa | 2 mg/day | 24 weeks | >1.0 in 6/7 patients | 75% (6/8 patients) | [7][8] |
| MYR202 | 2 mg/day | 24 weeks | -1.75 | Not Reported | [9] |
| MYR202 | 5 mg/day | 24 weeks | -1.60 | Not Reported | [9] |
| MYR202 | 10 mg/day | 24 weeks | -2.70 | Not Reported | [9] |
| MYR203 | Not specified | 48 weeks | -2.84 | 67% (10/15 patients) | [10] |
Table 2: Virological and Biochemical Response to this compound Combination Therapy
| Study / Cohort | This compound Dose | Combination Agent | Treatment Duration | HDV RNA Undetectable | HBsAg Loss | Reference |
| Phase Ib/IIa | 2 mg/day | PEG-IFNα-2a | 24 weeks | 71% (5/7 patients) | Not Reported | [7][8] |
| MYR203 | 2 mg/day | PEG-IFNα | 48 weeks | >50% | 27% (4/15 patients) | [10] |
| MYR203 | 5 mg/day | PEG-IFNα | 48 weeks | >50% | Not Reported | [10] |
| MYR202 | 2 mg/day | Tenofovir | 24 weeks | 46.4% (≥2log10 reduction) | Not Reported | [9] |
| MYR202 | 5 mg/day | Tenofovir | 24 weeks | 46.8% (≥2log10 reduction) | Not Reported | [9] |
| MYR202 | 10 mg/day | Tenofovir | 24 weeks | 76.6% (≥2log10 reduction) | Not Reported | [9] |
Experimental Protocols
In Vitro Models
1. Cell Culture Models for HBV/HDV Co-infection
Several cell culture systems are available to study HBV and HDV infection and the effects of this compound.
-
Primary Human Hepatocytes (PHH): The gold standard for in vitro studies as they most closely mimic the in vivo environment. However, they have a limited lifespan and are not easily expandable.
-
HepaRG Cells: A human bipotent progenitor cell line that can differentiate into hepatocyte-like cells and biliary-like cells. Differentiated HepaRG cells are susceptible to HBV and HDV infection.[11]
-
HepG2-NTCP Cells: The human hepatoma cell line HepG2 engineered to stably express the human NTCP receptor, rendering them susceptible to HBV and HDV infection.[1]
-
Huh7-NTCP Cells: Another human hepatoma cell line, Huh7, engineered to express NTCP. These cells are also permissive to HBV and HDV entry.
2. Protocol: In Vitro Inhibition of HBV/HDV Entry using this compound in HepG2-NTCP Cells
This protocol outlines a typical experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HepG2-NTCP cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic)
-
HBV and HDV viral stocks (patient-derived or cell culture-produced)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA/DNA extraction
-
Reagents for qPCR to quantify HDV RNA and HBV DNA
-
Reagents for ELISA to quantify HBsAg and HBeAg
Procedure:
-
Cell Seeding: Seed HepG2-NTCP cells in 96-well plates at an appropriate density to reach confluency at the time of infection.
-
This compound Pre-treatment: On the day of infection, remove the culture medium and wash the cells with PBS. Add fresh medium containing serial dilutions of this compound (e.g., from pM to µM range). Incubate for 2 hours at 37°C.
-
Infection: Add HBV and HDV viral stocks to the wells containing this compound. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus stocks.
-
Incubation: Incubate the infected cells at 37°C for 16-24 hours.
-
Wash and Fresh Medium: After the incubation period, remove the inoculum and wash the cells three times with PBS to remove unbound virus and compound. Add fresh culture medium.
-
Sample Collection: Collect cell culture supernatants and/or cell lysates at various time points post-infection (e.g., day 3, 6, 9) for analysis.
-
Analysis:
-
HDV RNA and HBV DNA Quantification: Extract viral nucleic acids from the supernatant and quantify by qPCR.
-
HBsAg and HBeAg Quantification: Measure the levels of viral antigens in the supernatant by ELISA.
-
-
IC50 Calculation: Plot the percentage of inhibition of viral markers (HDV RNA, HBV DNA, HBsAg) against the logarithm of this compound concentration. Use a non-linear regression model to calculate the IC50 value.
In Vivo Models
1. Humanized Mouse Models
Humanized mouse models are crucial for in vivo studies of HBV/HDV infection and for evaluating the efficacy of antiviral compounds like this compound.
-
uPA/SCID Mice: These mice have their livers repopulated with human hepatocytes, providing a relevant in vivo system for studying liver-tropic pathogens.[3]
-
hNTCP-BAC NRG Mice: These mice express the human NTCP receptor under the control of its native regulatory elements, allowing for HBV and HDV entry into mouse hepatocytes.
2. Protocol: Evaluation of this compound Efficacy in an HBV/HDV Co-infected Humanized Mouse Model
Materials:
-
Humanized mice (e.g., uPA/SCID with human liver engraftment)
-
HBV and HDV viral stocks
-
This compound
-
Sterile saline for injection
-
Equipment for blood collection (e.g., retro-orbital bleeding)
-
Reagents for serum separation and storage
-
Reagents for qPCR to quantify serum HDV RNA and HBV DNA
-
Reagents for ELISA to quantify serum HBsAg
Procedure:
-
Animal Acclimatization: Acclimatize the humanized mice to the experimental conditions for at least one week.
-
Infection: Co-infect the mice with HBV and HDV via intravenous injection. Monitor the establishment of infection by measuring serum HBV DNA and HDV RNA levels.
-
Treatment Groups: Once a stable infection is established, randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound subcutaneously daily at a predetermined dose.
-
Control Group: Administer a vehicle control (e.g., sterile saline) subcutaneously daily.
-
-
Monitoring: Collect blood samples at regular intervals (e.g., weekly) to monitor virological and biochemical parameters.
-
Sample Analysis:
-
Serum Virological Markers: Quantify serum levels of HDV RNA, HBV DNA, and HBsAg using qPCR and ELISA, respectively.
-
Serum Biochemical Markers: Measure liver enzyme levels (e.g., ALT) to assess liver damage.
-
-
Endpoint Analysis: At the end of the treatment period, sacrifice the animals and collect liver tissue for histological analysis and quantification of intrahepatic viral markers (e.g., cccDNA).
-
Data Analysis: Compare the changes in virological and biochemical markers between the this compound-treated group and the control group to evaluate the antiviral efficacy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Portico [access.portico.org]
- 3. Humanized chimeric uPA mouse model for the study of hepatitis B and D virus interactions and preclinical drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. forum.gepatitu.net [forum.gepatitu.net]
- 6. gut.bmj.com [gut.bmj.com]
- 7. The entry inhibitor Myrcludex-B efficiently blocks intrahepatic virus spreading in humanized mice previously infected with hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. biocompare.com [biocompare.com]
- 10. [Study of the inhibitory effect of cell entry inhibitory myrcludex-B synthetic peptide on HepaRG cells infected with hepatitis B virus in an in vitro infection model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical assessment of antiviral combination therapy in a genetically humanized mouse model for hepatitis delta virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Establishing a Myrcludex B-Based Viral Entry Assay for Hepatitis B Virus (HBV)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for establishing a robust and reproducible in vitro viral entry assay using Myrcludex B (also known as Bulevirtide) as a reference inhibitor. The protocol is designed to assess the efficacy of novel compounds targeting the entry stage of the Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV) lifecycle.
Principle and Mechanism of Action
Hepatitis B virus (HBV) infection is initiated by the attachment of the virus to the surface of hepatocytes. This process involves a low-affinity binding to heparan sulfate proteoglycans (HSPGs) followed by a high-affinity interaction with the sodium taurocholate co-transporting polypeptide (NTCP), a transmembrane protein that serves as the functional receptor for both HBV and its satellite virus, HDV.[1][2][3][4][5][6] Upon binding to NTCP, the virus is internalized via endocytosis, leading to the release of the viral nucleocapsid into the cytoplasm and subsequent establishment of infection.[4][5]
This compound is a first-in-class entry inhibitor.[7][8] It is a synthetic lipopeptide composed of 47 amino acids derived from the N-terminal pre-S1 domain of the large HBV surface protein.[9][10] By mimicking this critical viral domain, this compound competitively binds to NTCP with high affinity, thereby physically obstructing the attachment of HBV and HDV virions and preventing their entry into hepatocytes.[9][10][11] This targeted mechanism makes it an ideal tool for studying viral entry and a benchmark for screening new entry inhibitors.
HBV Entry and Inhibition Pathway
References
- 1. Hepatitis B Virus Entry into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatitis B Virus and Hepatitis D Virus Entry, Species Specificity, and Tissue Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis B virus - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of chronic hepatitis D with the entry inhibitor this compound: First results of a phase Ib/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical effects of NTCP-inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]
- 10. ovid.com [ovid.com]
- 11. Inhibitors of hepatitis B virus attachment and entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Myrcludex B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcludex B, also known as Bulevirtide or Hepcludex, is a first-in-class entry inhibitor of Hepatitis B (HBV) and Hepatitis D (HDV) viruses. It functions by specifically targeting and inhibiting the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV and HDV entry into hepatocytes.[1][2] This unique mechanism of action makes this compound a valuable tool for the development of high-throughput screening (HTS) assays aimed at discovering novel antiviral agents that target viral entry. These application notes provide detailed protocols for two distinct HTS assays utilizing this compound: a cell-based HBV entry inhibition assay and a competitive binding assay.
Signaling Pathway: this compound Inhibition of HBV Entry
This compound competitively inhibits the binding of the HBV pre-S1 domain to the NTCP receptor on the surface of hepatocytes. This blockage prevents the initial step of viral entry, thereby inhibiting infection.
Caption: this compound competitively blocks HBV binding to the NTCP receptor.
Assay 1: Cell-Based High-Throughput Screening for HBV Entry Inhibitors
This assay utilizes a recombinant HBV expressing a reporter protein (e.g., HiBiT) to quantify viral entry into NTCP-expressing cells. This compound serves as a positive control for entry inhibition.
Experimental Workflow
Caption: Workflow for the cell-based HBV entry inhibition HTS assay.
Experimental Protocol
1. Cell Culture and Seeding:
-
Culture HepG2 cells stably overexpressing human NTCP (HepG2-NTCP) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Seed HepG2-NTCP cells into white, clear-bottom 384-well assay plates at a density of 1 x 104 cells per well in 50 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
2. Compound Addition:
-
Prepare a serial dilution of test compounds and this compound (positive control) in DMSO. A typical concentration range for this compound would be from 1 pM to 1 µM.
-
Using a liquid handler, transfer 100 nL of the compound solutions to the corresponding wells of the assay plate. The final DMSO concentration should not exceed 0.5%.
-
For control wells, add DMSO only (negative control) and a fixed, high concentration of this compound (e.g., 200 nM) for the positive control.
3. Viral Infection:
-
Prepare a working solution of recombinant HBV carrying a HiBiT tag in the pre-S1 region in a suitable infection medium (e.g., DMEM with 2% FBS and 4% PEG8000).
-
Add 10 µL of the virus solution to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.
4. Luminescence Reading:
-
Equilibrate the assay plates to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Detection System reagent according to the manufacturer's instructions (LgBiT protein and luciferase substrate).
-
Add 10 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
Data Presentation
| Compound | IC50 (nM) | Z'-Factor | Signal-to-Background |
| This compound | 0.08 | 0.72 | >100 |
| Example Hit | 15.2 | N/A | N/A |
Note: IC50 value for this compound is approximately 80 pM.[1] The Z'-factor is a measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.
Assay 2: Competitive Binding High-Throughput Screening Assay
This assay is designed to identify compounds that compete with this compound for binding to the NTCP receptor. It utilizes a fluorescently labeled this compound (e.g., FITC-Myrcludex B).
Experimental Workflow
Caption: Workflow for the competitive NTCP binding HTS assay.
Experimental Protocol
1. Cell Culture and Seeding:
-
Culture and seed HepG2-NTCP cells as described in Assay 1 in black, clear-bottom 384-well plates.
2. Compound and Labeled Peptide Addition:
-
Prepare serial dilutions of test compounds and unlabeled this compound (positive control) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 2% FBS).
-
Transfer 10 µL of the compound solutions to the corresponding wells.
-
Immediately add 10 µL of a pre-determined concentration of FITC-labeled this compound (e.g., 200 nM) to all wells.
3. Incubation and Washing:
-
Incubate the plates for 1 hour at 37°C.
-
Gently wash the cells three times with 50 µL of cold PBS to remove unbound FITC-Myrcludex B. An automated plate washer is recommended for this step to ensure consistency.
4. Fluorescence Reading:
-
After the final wash, add 50 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate filters for FITC (Excitation: ~490 nm, Emission: ~525 nm).
Data Presentation
| Compound | IC50 (µM) |
| Unlabeled this compound | 0.5 - 1.0 |
| Example Hit | 8.7 |
Note: The IC50 for unlabeled this compound in this competitive binding format would be determined experimentally.
Counter-Screening and Hit Validation
Compounds identified as "hits" in the primary screens should be subjected to secondary assays to confirm their activity and rule out non-specific effects.
-
Cytotoxicity Assays: To ensure that the observed effects are not due to cell death, hits should be tested in a cytotoxicity assay (e.g., using CellTiter-Glo®).
-
Orthogonal Assays: Hits from the competitive binding assay should be validated in the cell-based viral entry assay, and vice-versa.
-
Mechanism of Action Studies: Further experiments can be designed to elucidate the precise mechanism by which the hit compounds inhibit viral entry.
These detailed application notes and protocols provide a robust framework for the high-throughput screening of novel HBV and HDV entry inhibitors using this compound as a key tool. The assays are designed to be automatable and scalable, making them suitable for large-scale drug discovery campaigns.
References
Application Notes and Protocols for Investigating Bile Acid Transport and Metabolism Using Myrcludex B (Bulevirtide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcludex B, also known as Bulevirtide, is a first-in-class entry inhibitor of the hepatitis B and D viruses. It is a lipopeptide that competitively binds to the sodium taurocholate co-transporting polypeptide (NTCP), a key transporter responsible for the majority of conjugated bile acid uptake from the portal circulation into hepatocytes.[1] This targeted inhibition of NTCP makes this compound a valuable tool for investigating the intricate pathways of bile acid transport and metabolism. By blocking the primary route of hepatic bile acid uptake, this compound induces a temporary and dose-dependent increase in systemic bile acid concentrations, providing a unique model to study the downstream physiological and metabolic consequences of altered bile acid signaling.[2][3][4]
These application notes provide detailed protocols for in vitro and in vivo studies to characterize the effects of this compound on bile acid transport and metabolism, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Mechanism of Action: NTCP Inhibition
This compound's primary mechanism of action in the context of bile acid metabolism is the competitive inhibition of NTCP (encoded by the SLC10A1 gene). NTCP is a crucial transporter located on the basolateral membrane of hepatocytes, responsible for the sodium-dependent uptake of conjugated bile acids from the blood. By binding to NTCP, this compound effectively blocks this uptake process, leading to an accumulation of bile acids in the systemic circulation.[2][4]
Quantitative Data on this compound's Effect on Plasma Bile Acids
The administration of this compound leads to a significant and dose-dependent increase in plasma bile acid concentrations. The following tables summarize key quantitative findings from clinical and preclinical studies.
Table 1: Effect of this compound on Plasma Bile Acid Levels in Humans
| Parameter | Fold Increase (Mean) | Study Population | This compound Dose | Reference |
| Total Bile Acid Exposure (AUC) | 19.2 | Healthy Volunteers | 10 mg subcutaneous | [2] |
| Taurocholic Acid | up to 124 | Healthy Volunteers | 10 mg subcutaneous | [2] |
| Total Bile Acids | 35-fold increase | Healthy Volunteers | 5 mg twice daily | [5] |
Table 2: In Vitro Inhibition of Bile Acid Transporters by this compound
| Transporter | IC50 (µM) | Reference |
| OATP1B1 | 0.5 | [5] |
| OATP1B3 | 8.7 | [5] |
Experimental Protocols
In Vitro NTCP Inhibition Assay Using U2OS-hNTCP Cells
This protocol describes a cell-based assay to determine the inhibitory potential of this compound on the human NTCP transporter. U2OS cells overexpressing human NTCP (U2OS-hNTCP) are utilized for this purpose.
Materials:
-
U2OS-hNTCP cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
This compound
-
[³H]-Taurocholic acid (TCA)
-
Scintillation cocktail
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
Protocol:
-
Cell Culture:
-
Culture U2OS-hNTCP cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent like Geneticin (concentration to be optimized based on the specific cell line).[6]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 24-well plates at a density that allows for a confluent monolayer on the day of the experiment.
-
-
Inhibition Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Prepare different concentrations of this compound in transport buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with the this compound solutions or vehicle control for 15-30 minutes at 37°C.
-
Initiate the uptake by adding the transport buffer containing [³H]-TCA (a typical concentration is 1 µM) and the respective concentrations of this compound.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Stop the uptake by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate for normalization.
-
-
Data Analysis:
-
Calculate the rate of [³H]-TCA uptake (e.g., in pmol/mg protein/min).
-
Plot the uptake rate against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
In Vivo Assessment of this compound's Effect on Plasma Bile Acids in OATP1a/1b Knockout Mice
To better mimic the human response to NTCP inhibition, OATP1a/1b knockout mice are a suitable animal model, as in wild-type mice, OATPs can compensate for NTCP-mediated bile acid uptake.
Materials:
-
OATP1a/1b knockout mice
-
This compound
-
Sterile saline for injection
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Materials for plasma storage (-80°C)
Protocol:
-
Animal Acclimatization and Housing:
-
House OATP1a/1b knockout mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the experiment.
-
-
This compound Administration:
-
Dissolve this compound in sterile saline to the desired concentration. A typical dose is 2.5 mg/kg.[6]
-
Administer this compound via subcutaneous injection.
-
Include a vehicle control group receiving only saline.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 0, 2, 4, 8, and 24 hours) to capture the dynamic changes in bile acid levels.[6]
-
Blood can be collected via tail vein or saphenous vein bleeding for multiple time points from the same animal, or via terminal cardiac puncture.
-
Collect blood into tubes containing an anticoagulant like EDTA.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until bile acid analysis.
-
Quantification of Plasma Bile Acids using LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of bile acids from plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples
-
Internal standards (e.g., deuterated bile acids)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add a solution of internal standards.
-
Add a protein precipitation agent, such as 3-4 volumes of cold acetonitrile or methanol.
-
Vortex the samples thoroughly to ensure complete mixing and protein precipitation.
-
Incubate the samples at 4°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis. The supernatant can be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis if needed.[7]
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
The mobile phases typically consist of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol as mobile phase B.
-
Develop a gradient elution method to achieve good separation of the various bile acid species.
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for the quantification of each bile acid and its corresponding internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each bile acid and its internal standard.
-
Calculate the concentration of each bile acid using a calibration curve prepared with known standards.
-
Signaling Pathways Affected by Altered Bile Acid Levels
The this compound-induced elevation of systemic bile acids can impact various signaling pathways, most notably those involving the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). These receptors are expressed in various tissues and play crucial roles in regulating lipid, glucose, and energy metabolism.
Conclusion
This compound is a powerful pharmacological tool for studying the complex roles of bile acid transport and signaling in health and disease. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at elucidating the metabolic consequences of NTCP inhibition. The ability to manipulate systemic bile acid levels in a controlled manner opens up new avenues for understanding the therapeutic potential of targeting bile acid pathways in various metabolic disorders.
References
- 1. Mechanistic insights into the inhibition of NTCP by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NTCP-inhibitor this compound: Effects on Bile Acid Disposition and Tenofovir Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Na+‐taurocholate cotransporting polypeptide inhibition has hepatoprotective effects in cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: Use of Myrcludex B in Humanized Mouse Models of HBV Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myrcludex B, also known as Bulevirtide, is a first-in-class entry inhibitor for the treatment of chronic hepatitis B (CHB) and D (CHD) virus infections.[1] It is a synthetic lipopeptide derived from the pre-S1 domain of the large hepatitis B virus (HBV) surface protein. This compound competitively binds to the sodium taurocholate co-transporting polypeptide (NTCP) receptor on the surface of hepatocytes, which is the essential receptor for HBV and HDV entry, thereby preventing viral infection of new cells.[2][3] Humanized mouse models, particularly urokinase-type plasminogen activator (uPA)/SCID mice with engrafted human hepatocytes, have been instrumental in the preclinical evaluation of this compound, demonstrating its potent antiviral activity in vivo.[4][5][6][7] These models allow for the stable engraftment of human hepatocytes, which are susceptible to HBV infection, and support the complete viral life cycle, including the formation of covalently closed circular DNA (cccDNA).[8][9]
This document provides detailed application notes and protocols for the use of this compound in humanized mouse models of HBV infection, based on published preclinical studies. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the experimental workflow and mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies evaluating the efficacy of this compound in humanized mouse models of HBV infection.
Table 1: Efficacy of this compound in Preventing HBV Spread in Humanized Mice
| Treatment Group | Time Point | Median Viremia (HBV DNA copies/mL) | Intrahepatic cccDNA | Reference |
| This compound (2 mg/kg/day) | 6 weeks post-treatment | 2.6 x 10^4 | Below detection limit (<1 copy/1000 cells) in 3 treated animals | [5] |
| Untreated Control | 6 weeks post-infection | 0.3 - 400 x 10^6 | Not reported | [5] |
| This compound (started at ramp-up phase) | 6 weeks post-treatment | 3 x 10^6 (at start of treatment) | Comparable to values at 3 weeks post-infection | [4][6] |
Table 2: Effect of this compound Withdrawal on HBV Viremia
| Treatment Group | Time After Drug Removal | Fold Increase in Median Viral Titers | Reference |
| This compound | 2 weeks | 6-fold | [5] |
| This compound | 4 weeks | 38-fold | [5] |
| Untreated Control | (between weeks 6 and 10 post-infection) | 14-fold | [5] |
Experimental Protocols
Generation of Humanized Mice
A common model used for these studies is the uPA/SCID mouse reconstituted with human hepatocytes.[4][5][6][7]
-
Mouse Strain: Immunodeficient mice with liver injury to facilitate engraftment of human hepatocytes (e.g., uPA/SCID mice).[7]
-
Hepatocyte Transplantation: Approximately 1 million primary human hepatocytes are transplanted into the mice, typically via intrasplenic injection.[7]
-
Engraftment Confirmation: Successful engraftment is confirmed by measuring human albumin levels in the mouse serum, which correlates with the number of human hepatocytes in the liver. The repopulation phase is typically complete around 8 weeks post-transplantation.[7]
HBV Infection of Humanized Mice
-
Inoculum: Mice are infected with HBV, often using patient-derived serum containing a known high titer of HBV DNA (e.g., 5 x 10^7 HBV DNA copies).[5][7]
-
Route of Infection: Infection is typically established via intravenous or intraperitoneal injection.[7]
-
Monitoring Infection: Viremia is monitored by quantifying HBV DNA in the serum using real-time PCR (qPCR) at various time points post-infection.[4][6][7] Viremia typically becomes detectable and rises in the weeks following infection.[7]
This compound Administration
-
Dosage and Formulation: this compound is typically administered at a dose of 2 mg/kg/day.[5] It is a synthetic peptide that can be dissolved in a suitable vehicle for injection.
-
Route of Administration: Daily subcutaneous injections are a common method of administration.[4][5][6]
-
Treatment Regimens:
-
Prophylactic/Early Treatment: Administration can begin shortly after HBV inoculation (e.g., 3 days post-infection) to prevent the spread of the virus from initially infected cells.[4][5][6]
-
Therapeutic Treatment: Treatment can also be initiated during the ramp-up phase of infection when viremia is already established (e.g., 3 or 8 weeks post-infection).[4][6]
-
Analysis of Antiviral Efficacy
-
Serum Analysis:
-
Liver Tissue Analysis:
-
Immunohistochemistry: Liver tissue is analyzed at the end of the study to visualize the presence of HBV core antigen (HBcAg) and HBsAg in human hepatocytes, providing a measure of the extent of viral spread.[4][5][6]
-
Intrahepatic HBV DNA and cccDNA Quantification: Total intrahepatic HBV DNA and, importantly, the amount of cccDNA are quantified from liver tissue homogenates using qPCR. This is a critical marker for the persistence of the infection.[4][6]
-
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound inhibits HBV entry into hepatocytes.
Caption: this compound competitively inhibits HBV entry into hepatocytes by blocking the NTCP receptor.
Experimental Workflow for this compound Efficacy Study in Humanized Mice
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in HBV-infected humanized mice.
Caption: Experimental workflow for evaluating this compound in HBV-infected humanized mice.
References
- 1. Portico [access.portico.org]
- 2. Mechanistic insights into the inhibition of NTCP by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of antiviral drug bulevirtide bound to hepatitis B and D virus receptor protein NTCP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The entry inhibitor Myrcludex-B efficiently blocks intrahepatic virus spreading in humanized mice previously infected with hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. ice-hbv.org [ice-hbv.org]
- 8. Establishment of Humanized Mice for the Study of HBV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver-Humanized NSG-PiZ Mice Support the Study of Chronic Hepatitis B Virus Infection and Antiviral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Myrcludex B in Human Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Myrcludex B (bulevirtide) in human plasma samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This compound is a first-in-class entry inhibitor for hepatitis B (HBV) and hepatitis D (HDV) viruses.[1][2] The method described herein is based on a protein precipitation extraction procedure and is validated according to the guidelines of the Food and Drug Administration (FDA) and European Medicines Agency (EMA).[3] Two distinct, fully validated assays are presented to cover a broad range of concentrations, enabling comprehensive pharmacokinetic studies.
Introduction
This compound, also known as bulevirtide, is a lipopeptide composed of 47 amino acids with an N-terminal myristoylation.[3] It functions by inhibiting the sodium taurocholate co-transporting polypeptide (NTCP), which serves as the entry receptor for both HBV and HDV into hepatocytes.[3][4][5] Accurate quantification of this compound in plasma is crucial for pharmacokinetic assessments, dose-finding studies, and monitoring therapeutic efficacy in clinical trials.[6][7]
The quantification of large peptides like this compound by MS/MS can be challenging due to their broad isotopic patterns and the formation of multiple charged species during electrospray ionization.[3] This protocol outlines a robust and sensitive UPLC-MS/MS method developed to overcome these challenges, providing reliable quantification of this compound in human plasma.
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Materials and Reagents
-
This compound (bulevirtide) reference standard
-
Internal Standard (IS)
-
Blank pooled human plasma
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
Equipment
-
UPLC system (e.g., Waters Acquity Premier)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical column: Acquity Premier BEH C18 peptide column (300 Å, 1.7 μm, 2.1 × 50 mm)
-
Microcentrifuge
-
Precision pipettes and consumables
Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution: Accurately weigh the this compound reference standard and dissolve in ACN/water (1:1, v/v) + 0.1% FA to obtain a stock solution.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in a similar manner.
-
Spike Solutions: Generate spike solutions for calibration standards and quality control (QC) samples by serially diluting the stock solution with ACN/water (1:1, v/v) + 0.1% FA.[3]
Sample Preparation
-
Label 2 mL reaction tubes for calibration standards, QC samples, and study samples.
-
For calibration and QC samples, add 100 µL of blank pooled plasma to the respective tubes.
-
Add 25 µL of the appropriate spike solution to the calibration and QC samples.
-
For study samples, add 100 µL of the plasma sample.
-
To all tubes, add 25 µL of the IS solution.
-
For volume compensation in study samples, add 25 µL of ACN/water (1:1 + 0.1% FA, v/v).[3]
-
Vortex all tubes to induce protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant to UPLC vials for analysis.
UPLC-MS/MS Analysis
The chromatographic separation is performed using a gradient elution.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity Premier BEH C18 peptide column (300 Å, 1.7 μm, 2.1 × 50 mm) |
| Mobile Phase A | Water with 5% ACN and 0.1% FA |
| Mobile Phase B | ACN with 0.1% FA |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 60 °C |
| Injection Volume | 20 µL[3][8] |
| Gradient | 30% to 85% B over 1.5 minutes (starting after a 0.5-minute hold)[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 0.8 kV[8] |
| Desolvation Gas Temp. | 600 °C[8] |
| Ion Source Temp. | 120 °C[8] |
| Detection | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions for this compound and the IS need to be optimized on the specific mass spectrometer used.
Method Validation and Performance
Two separate assays were validated to cover a wide range of clinically relevant concentrations.[3] The validation was performed in accordance with FDA and EMA guidelines.[3][9][10]
Table 3: Assay Performance Summary
| Parameter | Low Concentration Assay | High Concentration Assay |
| Calibration Range | 0.1 - 100 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | 1000 ng/mL |
| Dilution Integrity | Validated for up to 10-fold dilution (up to 10,000 ng/mL) | Validated for up to 10-fold dilution (up to 10,000 ng/mL) |
| Intra- and Inter-day Accuracy & Precision | < 15% | < 15% |
Data synthesized from published literature.[3]
Signaling Pathway Inhibition
This compound's mechanism of action involves the competitive inhibition of the NTCP receptor on hepatocytes, thereby blocking the entry of HBV and HDV. This inhibition also affects the uptake of bile acids, leading to a transient increase in plasma bile acid levels, which can be monitored as a pharmacodynamic marker.[2][4][6][11]
Caption: this compound mechanism of action on the hepatocyte.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and robust approach for the quantitative determination of this compound in human plasma. The availability of two validated concentration ranges allows for the comprehensive characterization of this compound pharmacokinetics across a wide spectrum of clinical scenarios. This method is a valuable tool for researchers and drug development professionals working on the clinical advancement of this novel antiviral agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The NTCP-inhibitor this compound: Effects on Bile Acid Disposition and Tenofovir Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intact plasma quantification of the large therapeutic lipopeptide bulevirtide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the inhibition of NTCP by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Inhibition of Hepatic Bile Acid Uptake by this compound Promotes Glucagon-Like Peptide-1 Release and Reduces Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Myrcludex B Binding: An Immunofluorescence Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the visualization of Myrcludex B (also known as Bulevirtide) binding to its cellular receptor, the sodium taurocholate co-transporting polypeptide (NTCP), using immunofluorescence microscopy. This compound is a first-in-class entry inhibitor for Hepatitis B (HBV) and Hepatitis D (HDV) viruses, and understanding its interaction with NTCP is crucial for virology research and drug development.[1][2][3] This protocol outlines both direct and indirect immunofluorescence methods applicable to cell cultures and tissue sections. Additionally, it includes a summary of quantitative data from relevant studies and diagrams illustrating the experimental workflow and the underlying signaling pathway.
Introduction
This compound is a synthetic lipopeptide derived from the preS1 domain of the large HBV surface protein.[3][4] It competitively inhibits the binding of HBV and HDV to the NTCP receptor on the surface of hepatocytes, thereby preventing viral entry into the cells.[1][3][5] Visualizing this binding event is essential for studying the mechanism of action, determining drug efficacy, and investigating the cellular localization of the drug-receptor complex. Immunofluorescence is a powerful technique that allows for the specific visualization of this interaction within the cellular context.
Signaling Pathway and Mechanism of Action
This compound functions by blocking the NTCP receptor, which is not only the entry point for HBV and HDV but also the primary transporter for conjugated bile acids into hepatocytes.[1][2] By occupying the binding site on NTCP, this compound prevents the attachment and subsequent entry of viral particles.[6] Recent structural studies have revealed that this compound lodges a "plug" into the bile salt transport tunnel of NTCP while a "string" domain covers the extracellular surface, effectively blocking both viral entry and bile acid transport.[6][7]
Experimental Protocols
This section details the protocols for visualizing this compound binding using both direct and indirect immunofluorescence. The direct method utilizes a fluorescently labeled this compound, while the indirect method employs a primary antibody against this compound or a tag fused to it, followed by a fluorescently labeled secondary antibody.
Materials and Reagents
Reagents for both protocols:
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (for intracellular targets, if necessary): 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Goat Serum or Bovine Serum Albumin (BSA) in PBS
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade Mounting Medium
Specific Reagents for Direct Method:
-
Fluorescently labeled this compound (e.g., this compound-FITC)
Specific Reagents for Indirect Method:
-
Primary Antibody: Anti-Myrcludex B antibody or anti-tag antibody (if using a tagged version of this compound)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
Protocol for Adherent Cells in Culture
Procedure:
-
Cell Seeding: Seed NTCP-expressing cells (e.g., HepG2-NTCP, Huh7-NTCP) onto sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.[8]
-
This compound Incubation (Direct Method):
-
Wash cells twice with pre-warmed PBS.
-
Incubate cells with fluorescently labeled this compound (e.g., 200 nM this compound-FITC) in culture medium for a specified time (e.g., 10 minutes to 24 hours) at 37°C.[1]
-
-
This compound Incubation (Indirect Method):
-
Incubate cells with unlabeled this compound at the desired concentration and for the desired time.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[8][9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular domains or performing intracellular staining, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[10]
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[8][11]
-
Primary Antibody Incubation (Indirect Method):
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation (Indirect Method):
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate the cells with DAPI (e.g., 300 nM) or Hoechst 33342 (e.g., 10 µg/mL) for 5-10 minutes at room temperature to visualize the nuclei.[8][11]
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.[11]
-
Imaging: Visualize the slides using a fluorescence or confocal microscope.
Protocol for Frozen Tissue Sections
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Dissect the tissue of interest (e.g., liver) and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 5-10 µm thick sections using a cryostat and mount on charged slides.[13]
-
-
Staining Procedure:
-
Air dry the slides for 30-60 minutes at room temperature.
-
Rehydrate the sections with PBS for 10 minutes.
-
Follow steps 7-16 from the protocol for adherent cells (Section 3.2).
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound binding and its effects.
Table 1: Dose-Dependent Inhibition of Taurocholate Uptake by this compound
| This compound Concentration (nM) | Taurocholate Uptake (% of Control) |
| 0 | 100 |
| 10 | ~85 |
| 50 | ~20 |
| 100 | ~10 |
| 200 | ~5 |
Data adapted from studies on U2OS-HA-hNTCP cells, showing that increasing concentrations of this compound inhibit NTCP-mediated bile acid transport.[1]
Table 2: Time-Dependent Binding and Persistence of this compound-FITC
| Time Post-Incubation (hours) | This compound-FITC Fluorescence Intensity (% of initial) | NTCP-mediated Taurocholate Uptake (% of control) |
| 0 | 100 | ~5 |
| 1 | ~80 | ~10 |
| 24 | ~40 | ~95 |
This table illustrates that while a significant amount of this compound-FITC remains bound to the cell surface after 24 hours, it is insufficient to maintain the blockage of NTCP-mediated bile acid transport, suggesting a threshold for inhibition.[1]
Troubleshooting
-
High Background:
-
Increase the number and duration of wash steps.
-
Increase the concentration of BSA or serum in the blocking buffer.
-
Ensure the secondary antibody is not binding non-specifically.
-
-
Weak or No Signal:
-
Confirm NTCP expression in the cell line or tissue.
-
Optimize the concentration of this compound or the primary/secondary antibodies.
-
Check the excitation and emission wavelengths for the fluorophore.
-
Ensure the fixative is not quenching the fluorescent signal.
-
-
Photobleaching:
-
Use an antifade mounting medium.
-
Minimize exposure of the slides to light.
-
Acquire images using shorter exposure times.
-
Conclusion
This application note provides a comprehensive guide for visualizing the binding of this compound to its receptor NTCP using immunofluorescence. The detailed protocols, along with the supporting quantitative data and diagrams, offer researchers the necessary tools to investigate the cellular interactions of this important antiviral drug. Successful implementation of these methods will contribute to a deeper understanding of HBV and HDV pathogenesis and the development of novel therapeutic strategies.
References
- 1. Mechanistic insights into the inhibition of NTCP by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. ovid.com [ovid.com]
- 4. forum.gepatitu.net [forum.gepatitu.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Structure of antiviral drug bulevirtide bound to hepatitis B and D virus receptor protein NTCP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. arigobio.com [arigobio.com]
- 10. Development of a cell-based assay to identify hepatitis B virus entry inhibitors targeting the sodium taurocholate cotransporting polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for immunofluorescence staining of murine helminth-infected intestinal and lung tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lab.moffitt.org [lab.moffitt.org]
- 13. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Myrcludex B Solubility Issues for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Myrcludex B (also known as Bulevirtide) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class entry inhibitor for Hepatitis B (HBV) and Hepatitis D (HDV) viruses.[1][2] It is a synthetic lipopeptide composed of 47 amino acids derived from the preS1 domain of the large HBV surface protein.[2] this compound competitively binds to the sodium taurocholate co-transporting polypeptide (NTCP) receptor on the surface of hepatocytes.[3][4][5][6] This binding action blocks the entry of HBV and HDV into the liver cells, thereby inhibiting viral infection.[1][7][]
Q2: What are the known solubility properties of this compound?
This compound is a lipopeptide and its solubility can be challenging in aqueous solutions. The following table summarizes its solubility in common laboratory solvents.[7]
| Solvent | Concentration | Conditions |
| Water | 83.33 mg/mL (15.43 mM) | Requires sonication and pH adjustment to 8.0 with ammonium hydroxide. |
| DMSO | 50 mg/mL (9.26 mM) | Requires sonication. |
Q3: What are the recommended starting concentrations for in vitro assays?
The effective concentration of this compound in in vitro assays is typically in the nanomolar to low micromolar range. The 50% inhibitory concentration (IC50) for inhibiting HBV and HDV infection in primary human hepatocytes has been reported to be approximately 2.5 nM.[] In NTCP-overexpressing cell lines like Huh7-NTCP, concentrations ranging from 200 nM to 2 µM have been used effectively.[1][7]
Q4: Can I pre-dissolve this compound in an organic solvent and then dilute it in my cell culture medium?
Yes, this is a common practice. Given its higher solubility in DMSO, preparing a concentrated stock solution in DMSO is recommended.[7] This stock can then be serially diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low enough to not affect cell viability (typically ≤ 0.1%).
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
Issue: I am observing precipitation after adding this compound to my cell culture medium.
This is a common issue that can arise from the lipophilic nature of this compound and the aqueous, salt-containing environment of cell culture media. Here are several potential causes and solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | The desired final concentration of this compound may exceed its solubility limit in the culture medium. Solution: Re-evaluate the required concentration for your assay. Most in vitro antiviral assays with this compound are effective in the low nanomolar to micromolar range.[1][7][] |
| Inadequate Initial Dissolution | The this compound powder may not have been fully dissolved in the stock solution. Solution: Ensure complete dissolution of this compound in the chosen solvent (e.g., DMSO) by vortexing and sonicating as needed.[7] Visually inspect the stock solution for any undissolved particles before use. |
| "Salting Out" Effect | High salt concentrations in the culture medium can decrease the solubility of lipophilic compounds. Solution: When diluting the DMSO stock, add it to the medium dropwise while gently vortexing or swirling the tube to facilitate rapid and even dispersion. Avoid adding the stock solution directly to a concentrated salt solution. |
| pH of the Medium | The pH of the cell culture medium can influence the charge and solubility of peptides. Solution: Ensure your cell culture medium is properly buffered and the pH is stable within the optimal physiological range (typically 7.2-7.4). |
| Temperature Fluctuations | Repeated freeze-thaw cycles or storing the stock solution at inappropriate temperatures can lead to precipitation. Solution: Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the supplier.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of this compound is approximately 5399.5 g/mol .
-
Aseptically add the calculated volume of sterile DMSO to the vial containing the lyophilized this compound powder.
-
Vortex the vial vigorously for 1-2 minutes to aid dissolution.
-
If any particulate matter remains, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure it is free of any visible precipitates.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro HBV Infection Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on HBV entry into NTCP-expressing hepatocytes.
Materials:
-
HepG2-NTCP or Huh7-NTCP cells
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
HBV viral stock
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Assay plates (e.g., 96-well plates)
Procedure:
-
Seed HepG2-NTCP or Huh7-NTCP cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the culture medium from the cells and pre-incubate the cells with the this compound dilutions or vehicle control for 2 hours at 37°C.
-
Following pre-incubation, add the HBV viral stock to each well at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 16-24 hours at 37°C to allow for viral entry.
-
After the infection period, remove the inoculum and wash the cells three times with PBS to remove unbound virus.
-
Add fresh complete culture medium (with or without this compound, depending on the experimental design) and continue the culture for the desired period (e.g., 7-10 days).
-
At the end of the culture period, assess HBV infection by quantifying intracellular HBV DNA or secreted HBsAg/HBeAg in the supernatant using qPCR or ELISA, respectively.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bulevirtide | C248H355N65O72 | CID 134687648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Culprit Behind HBV-Infected Hepatocytes: NTCP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the inhibition of NTCP by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Optimizing Myrcludex B concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues that may arise during cellular assays with Myrcludex B (Bulevirtide) and to provide guidance on optimizing its concentration to minimize off-target effects while maintaining antiviral efficacy.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its main off-target effect?
A1: this compound is a first-in-class entry inhibitor of Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV). It is a synthetic lipopeptide derived from the pre-S1 domain of the HBV large envelope protein.[1] Its primary on-target effect is to bind to and block the sodium taurocholate co-transporting polypeptide (NTCP), which is the cellular receptor for both HBV and HDV on the surface of hepatocytes.[1] By blocking this receptor, this compound prevents the entry of the viruses into liver cells, thereby inhibiting infection.[1]
The primary off-target effect of this compound stems from the physiological function of NTCP. NTCP is the main transporter responsible for the uptake of conjugated bile acids from the blood into hepatocytes.[2][3] Inhibition of NTCP by this compound leads to a dose-dependent increase in systemic bile acid concentrations.[2]
Q2: What is a typical effective concentration of this compound for HBV inhibition in vitro, and at what concentration do off-target effects become a concern?
A2: The effective concentration of this compound for inhibiting HBV and HDV entry in vitro is in the picomolar to low nanomolar range.[4] However, the concentration required to inhibit bile acid transport is significantly higher.[2] This separation between the on-target antiviral activity and the off-target effect on bile acid transport provides a therapeutic window. Off-target effects, primarily elevated bile acid levels, become a more significant consideration at micromolar concentrations.[5]
Q3: My cells are showing signs of toxicity at a this compound concentration reported to be safe. What could be the issue?
A3: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines, especially non-hepatocyte lines that may not express NTCP, can exhibit varying sensitivities to this compound or the secondary effects of altered bile acid concentrations if they are supplemented in the media.
-
Reagent Quality: Ensure the this compound preparation is of high purity and free of contaminants.
-
Assay Interference: The components of your cytotoxicity assay may be interacting with this compound. It is advisable to run a control with this compound in cell-free media to check for direct interactions with your assay reagents.[6]
-
Cumulative Stress: If your experimental setup involves other stressors (e.g., co-treatment with another compound, prolonged incubation times), the cells may be more susceptible to any mild off-target effects of this compound.
Q4: How can I differentiate between on-target antiviral activity and non-specific cytotoxic effects in my experiments?
A4: To distinguish between specific antiviral effects and general cytotoxicity, you should always run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) using the same concentrations of this compound and the same cell line as in your antiviral assay. A compound that shows potent antiviral activity at concentrations where it has minimal impact on cell viability is likely acting via a specific on-target mechanism. If the effective antiviral concentration is very close to the cytotoxic concentration, the observed "antiviral" effect may be due to cell death.
II. Troubleshooting Guides
Issue 1: High variability in antiviral efficacy results with this compound.
-
Question: I am observing inconsistent IC50 values for this compound in my HBV infection assays. What could be the cause?
-
Answer:
-
Inconsistent NTCP Expression: The level of NTCP expression in your target cells (e.g., HepG2-NTCP) is critical for this compound's activity. NTCP expression can vary with cell passage number and culture conditions.[7][8] It is recommended to use cells within a defined passage number range and periodically verify NTCP expression levels.
-
Variable Virus Inoculum: The multiplicity of infection (MOI) can influence the apparent IC50. Ensure you are using a consistent and well-characterized viral stock and a standardized infection protocol.
-
Edge Effects in Multi-well Plates: Wells on the periphery of a plate are prone to evaporation, which can concentrate the drug and affect cell growth.[6] It is best practice to fill the outer wells with sterile media or PBS and not use them for experimental data points.[6]
-
Issue 2: Unexpected cellular stress responses observed with this compound treatment.
-
Question: My cells are showing markers of oxidative stress and endoplasmic reticulum (ER) stress after treatment with this compound. Is this a known off-target effect?
-
Answer: While the primary off-target effect of this compound is the elevation of bile acids, high concentrations of certain bile acids are known to induce oxidative and ER stress in hepatocytes.[9][10][11] Therefore, the cellular stress you are observing may be a secondary consequence of this compound's inhibition of bile acid transport if your cell culture medium is supplemented with bile acids or if the cells endogenously produce them.
-
Troubleshooting Steps:
-
Monitor Bile Acid Levels: If possible, measure the concentration of bile acids in your cell culture supernatant.
-
Assess Stress Markers: Quantify markers of oxidative stress (e.g., reactive oxygen species) and ER stress (e.g., GRP78, CHOP).[9][12]
-
Dose-Response: Perform a dose-response experiment to see if the stress markers correlate with increasing concentrations of this compound.
-
Bile Acid-Free Medium: If your medium is supplemented with bile acids, consider running the experiment in a bile acid-free medium to see if the stress response is mitigated.
-
III. Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Antiviral Activity (HBV Entry Inhibition) | |||
| IC50 | Primary Human Hepatocytes | ~80 pM | [13] |
| IC50 | HepaRG cells | Not specified, but effective | [14] |
| Effective Concentration | HepG2-NTCP cells | 2 µM showed marked reduction in HBV markers | [15] |
| Off-Target Activity (Bile Acid Uptake Inhibition) | |||
| IC50 (Taurocholic acid uptake) | U2OS-HA-hNTCP cells | 52.5 nM | [16] |
| Off-Target Activity (Transporter Inhibition) | |||
| IC50 (OATP1B1) | Cells over-expressing the transporter | 0.5 µM | [5] |
| IC50 (OATP1B3) | Cells over-expressing the transporter | 8.7 µM | [5] |
Table 2: Clinical Trial Data on this compound Dosing and Bile Acid Levels
| Study Phase | This compound Dose | Observation | Reference |
| Phase Ib/IIa | 2 mg/day | Well tolerated, significant decline in HDV RNA. | [17] |
| Phase II | 2 mg, 5 mg, 10 mg/day | Dose-dependent increase in bile acids. | [18] |
IV. Experimental Protocols
Protocol 1: In Vitro HBV Infection Assay
-
Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
This compound Pre-treatment: On the day of infection, remove the culture medium and pre-treat the cells with various concentrations of this compound (e.g., from pM to µM range) for 2-4 hours at 37°C.
-
HBV Inoculation: Prepare the HBV inoculum in a fresh culture medium containing the corresponding concentrations of this compound. The addition of 4-8% polyethylene glycol (PEG) 8000 can enhance infection efficiency.
-
Infection: Remove the pre-treatment medium and add the HBV inoculum. Incubate for 16-24 hours at 37°C.
-
Post-Infection: After incubation, remove the inoculum, wash the cells with PBS, and add a fresh culture medium containing the corresponding concentrations of this compound.
-
Readout: After a desired period of post-infection culture (e.g., 4-9 days), quantify HBV markers such as HBsAg in the supernatant by ELISA or intracellular cccDNA by qPCR.[19][20][21][22][23]
Protocol 2: Bile Acid Uptake Assay
-
Cell Seeding: Seed NTCP-expressing cells (e.g., U2OS-HA-hNTCP) in a 24-well plate.
-
This compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Taurocholate Uptake: Add a solution containing radiolabeled taurocholic acid (e.g., [3H]taurocholic acid) to the wells and incubate for a short period (e.g., 5 minutes) at 37°C.
-
Washing: Rapidly wash the cells with ice-cold PBS to stop the uptake.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the amount of radiolabeled taurocholic acid taken up by the cells using a scintillation counter.
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
V. Mandatory Visualizations
Caption: Mechanism of this compound action and its primary off-target effect.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic insights into the inhibition of NTCP by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NTCP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. youtube.com [youtube.com]
- 5. Drug-drug interaction potential of the HBV and HDV entry inhibitor this compound assessed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The involvement of endoplasmic reticulum stress in bile acid-induced hepatocellular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. egastroenterology.bmj.com [egastroenterology.bmj.com]
- 11. Bile acid-induced elevated oxidative stress in the absence of farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative stress markers, secondary bile acids and sulfated bile acids classify the clinical liver injury type: Promising diagnostic biomarkers for cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a cell-based assay to identify hepatitis B virus entry inhibitors targeting the sodium taurocholate cotransporting polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Upregulation of HBV transcription by sodium taurocholate cotransporting polypeptide at the postentry step is inhibited by the entry inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]
- 20. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
- 21. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Myrcludex B resistance in long-term cell culture
Welcome to the technical support center for Myrcludex B (Bulevirtide). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues during in vitro experiments, with a specific focus on the long-term efficacy of this compound in cell culture models of Hepatitis B (HBV) and Hepatitis D (HDV) infection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class entry inhibitor for HBV and HDV. It is a lipopeptide derived from the pre-S1 domain of the large HBV envelope protein. This compound competitively binds to the sodium taurocholate cotransporting polypeptide (NTCP), a bile acid transporter on the surface of hepatocytes that also serves as the functional cellular receptor for HBV and HDV entry. By blocking this interaction, this compound prevents the virus from entering liver cells, thereby inhibiting the initiation and spread of infection.
Q2: Which cell lines are suitable for long-term this compound studies?
Several in vitro models are available for long-term studies of HBV/HDV infection and the efficacy of this compound. These include:
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HepG2-NTCP cells: A human hepatoma cell line engineered to stably express the human NTCP receptor, making them susceptible to HBV and HDV infection.[1][2]
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Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro liver studies, PHHs in 2D or 3D spheroid cultures can be used for long-term infection experiments.[3][4] 3D spheroid models, in particular, can maintain hepatocyte function and support persistent HBV infection for extended periods.[3][5]
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HepaRG cells: A bipotent human hepatic progenitor cell line that can differentiate into hepatocyte-like and biliary-like cells and is susceptible to HBV infection.
Q3: What is the expected potency of this compound in vitro?
This compound is a highly potent inhibitor of HBV entry, with reported IC50 values in the picomolar to low nanomolar range in susceptible cell lines. However, the exact potency can vary depending on the cell model, virus strain, and experimental conditions.
Troubleshooting Guide: Apparent this compound Resistance in Long-Term Cell Culture
This guide addresses scenarios where this compound appears to lose its antiviral efficacy over the course of a long-term cell culture experiment. The underlying causes are often related to the host cell or culture conditions rather than true viral resistance.
Scenario 1: Gradual increase in viral markers despite consistent this compound treatment.
Possible Cause 1: Altered NTCP Expression or Function
In long-term culture, the expression and localization of the NTCP receptor on the cell surface can change, potentially reducing the effective concentration of this compound at its target.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting altered NTCP expression.
Experimental Protocols:
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Protocol 1: Quantitative PCR (qPCR) for NTCP mRNA Expression
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Cell Lysis and RNA Extraction: At various time points during the long-term culture (e.g., weekly), harvest both this compound-treated and untreated control cells. Extract total RNA using a commercial kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qPCR: Perform qPCR using primers specific for the human NTCP gene (SLC10A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Data Analysis: Calculate the relative NTCP mRNA expression using the ΔΔCt method.
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Protocol 2: Western Blot for Total NTCP Protein
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Protein Extraction: Lyse cells from different time points to extract total protein.
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SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with a primary antibody against NTCP and a loading control (e.g., β-actin). Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
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Densitometry: Quantify band intensities to determine relative NTCP protein levels.
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Protocol 3: Immunofluorescence for NTCP Localization
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Cell Seeding and Fixation: Seed cells on coverslips. At desired time points, fix the cells with 4% paraformaldehyde.
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Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 and block with 5% bovine serum albumin (BSA).
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Staining: Incubate with a primary antibody against NTCP, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
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Microscopy: Visualize the cells using a fluorescence or confocal microscope to assess the localization of NTCP at the cell membrane.
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Data Presentation:
Table 1: Example Data for NTCP Expression Analysis
| Time Point | Treatment Group | Relative NTCP mRNA Expression (Fold Change) | Relative NTCP Protein Level (Fold Change) | NTCP Localization |
| Week 1 | Control | 1.0 | 1.0 | Predominantly membranous |
| Week 1 | This compound | 0.98 | 1.0 | Predominantly membranous |
| Week 4 | Control | 0.95 | 0.9 | Predominantly membranous |
| Week 4 | This compound | 0.52 | 0.45 | Diffuse cytoplasmic |
| Week 8 | Control | 0.89 | 0.85 | Predominantly membranous |
| Week 8 | This compound | 0.31 | 0.28 | Diffuse cytoplasmic |
Possible Cause 2: Viral Adaptation
While less likely for a host-targeting drug, it is theoretically possible for the virus to adapt to the presence of the inhibitor.
Hypothesized Viral Adaptation Mechanisms:
Caption: Potential viral adaptation mechanisms to this compound.
Troubleshooting and Investigation:
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Protocol 4: Viral Sequencing
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Isolate Viral DNA/RNA: At late time points where reduced efficacy is observed, isolate viral DNA (for HBV) or RNA (for HDV) from the cell culture supernatant.
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PCR and Sequencing: Amplify the pre-S1 region of the HBV L-protein gene (the region that binds to NTCP) by PCR. Sequence the PCR product.
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Sequence Analysis: Compare the pre-S1 sequence from late time points to the sequence of the initial viral inoculum to identify any mutations.
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-
Protocol 5: Generation and Phenotypic Analysis of Mutant Viruses
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Site-Directed Mutagenesis: If mutations are identified in the pre-S1 region, introduce these mutations into an HBV infectious clone using site-directed mutagenesis.
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Produce Mutant Virus: Transfect hepatoma cells with the mutant HBV clone to produce viral particles.
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Infectivity and Inhibition Assay: Use the mutant virus to infect NTCP-expressing cells in the presence of a dose-range of this compound. Compare the IC50 value to that obtained with the wild-type virus.
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Data Presentation:
Table 2: Example Data for this compound IC50 against Viral Variants
| Viral Variant | Mutation in pre-S1 | This compound IC50 (nM) | Fold Change in IC50 |
| Wild-Type | None | 0.5 | 1.0 |
| Variant 1 | G38R | 5.2 | 10.4 |
| Variant 2 | S45A | 0.6 | 1.2 |
Scenario 2: Sudden loss of this compound activity.
Possible Cause: Cell Culture Integrity and Reagent Stability
A sudden loss of activity is often due to technical issues with the experiment.
Troubleshooting Checklist:
Caption: Checklist for troubleshooting a sudden loss of drug activity.
Actionable Steps:
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Verify this compound Stock:
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Check Storage: Ensure the this compound stock solution has been stored correctly (e.g., at -20°C or -80°C, protected from light).
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Prepare Fresh Dilutions: Prepare fresh working dilutions from a new or validated stock aliquot for each experiment.
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Activity Check: Test the current stock on a fresh batch of cells in a short-term infection assay to confirm its potency.
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-
Assess Cell Health:
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Microscopy: Visually inspect the cells for any changes in morphology, signs of stress, or contamination.
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Viability Assay: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure the cells are healthy. Stressed or overly confluent cells may behave differently.
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Confirm Viral Titer:
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Re-titer your viral stock to ensure that an excessively high multiplicity of infection (MOI) was not used, which could overwhelm the inhibitor.
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Review Protocol:
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Carefully review the experimental protocol to ensure there were no deviations in drug concentration, incubation times, or media changes.
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By systematically working through these troubleshooting guides, researchers can identify and address the potential causes of apparent this compound resistance in long-term cell culture, leading to more robust and reliable experimental outcomes.
References
- 1. Elevated NTCP expression by an iPSC-derived human hepatocyte maintenance medium enhances HBV infection in NTCP-reconstituted HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Long-term 3D cell culture models for hepatitis B virus studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Systems for Studying Hepatitis B and Hepatitis D Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fujifilmcdi.com [fujifilmcdi.com]
Technical Support Center: Assessing the Potential Cytotoxicity of Myrcludex B in Primary Hepatocytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of Myrcludex B (Bulevirtide) in primary hepatocytes.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound and how might it relate to potential hepatotoxicity?
This compound is a first-in-class entry inhibitor for the Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV).[1][2][3] Its mechanism of action is to competitively bind to the sodium taurocholate cotransporting polypeptide (NTCP), a bile acid transporter on the surface of hepatocytes, which is also the receptor for HBV and HDV entry.[3][4][5][6]
Potential cytotoxicity could be linked to its on-target effect: the inhibition of NTCP. This can lead to an intracellular accumulation of bile acids, which can be cytotoxic and induce cholestatic liver injury.[7][8] Therefore, assessing cholestatic potential is a critical aspect of evaluating this compound's safety profile in primary hepatocytes.
2. What are the recommended initial assays to screen for this compound cytotoxicity in primary hepatocytes?
A tiered approach is recommended. Start with general cell viability assays and then move to more specific mechanism-based assays.
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Tier 1: General Viability Assays:
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Lactate Dehydrogenase (LDH) Release Assay: Measures membrane integrity.
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ATP Content Assay (e.g., CellTiter-Glo®): Measures metabolic activity.
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Real-Time Cell Analysis (RTCA): Monitors cell adhesion, proliferation, and viability over time.
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Tier 2: Mechanism-Based Assays:
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Mitochondrial Toxicity Assays: (e.g., JC-1, TMRM/MitoTracker Green) to assess mitochondrial membrane potential.
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Apoptosis Assays: Caspase-3/7 activity assays to detect programmed cell death.
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Oxidative Stress Assays: Measurement of reactive oxygen species (ROS) and glutathione (GSH) levels.
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Cholestasis Assays: See FAQ 3 for more details.
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3. How can I specifically assess the cholestatic potential of this compound in primary hepatocytes?
Given that this compound's primary target is the bile acid transporter NTCP, assessing its potential to induce cholestasis is crucial.[9]
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Bile Salt Export Pump (BSEP) Inhibition Assay: Use a fluorescent BSEP substrate (e.g., cholyl-lysyl-fluorescein) to determine if this compound inhibits this key export pump.
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Bile Acid Accumulation: Measure the intracellular accumulation of radiolabeled or fluorescently tagged bile acids (e.g., [3H]-taurocholic acid).
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Drug-Induced Cholestasis Index (DICI): This assay compares the cytotoxicity of the drug in the presence and absence of a physiological mixture of bile acids. A lower cell viability in the presence of bile acids suggests a cholestatic potential.[8]
4. What are the key considerations for primary hepatocyte culture when assessing drug cytotoxicity?
Primary hepatocytes are sensitive and require specific handling to ensure meaningful results.
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Cell Source and Quality: Use high-viability cryopreserved or fresh primary human hepatocytes from a reputable supplier. Ensure donor information is available.
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Culture Format: Sandwich-cultured hepatocytes (between two layers of collagen) are often preferred as they maintain a more differentiated phenotype and polarity, which is crucial for studying bile acid transport.[10]
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Media and Supplements: Use a specialized hepatocyte culture medium. Some protocols recommend the addition of DMSO to maintain hepatocyte function, but its effect on your specific endpoints should be evaluated.[11]
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Acclimation Period: Allow hepatocytes to acclimate for at least 24-48 hours after plating before initiating drug treatment.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix gently before aliquoting into wells. Visually inspect plates for even cell distribution after seeding. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent drug concentration | Prepare fresh drug dilutions for each experiment. Ensure proper mixing of stock solutions. |
| Donor-to-donor variability | If possible, test on hepatocytes from multiple donors to assess the range of responses. |
| Cell health decline | Monitor cell morphology daily. Perform experiments within the recommended time frame for the cultured hepatocytes. |
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| This compound has low intrinsic cytotoxicity | This is a possible outcome. Preclinical studies suggest a low potential for toxicity.[12] Consider co-treatment with a sub-toxic concentration of a bile acid mixture to unmask potential cholestatic liability. |
| Short exposure time | Some cytotoxic effects may take longer to manifest. Extend the incubation period (e.g., 48 or 72 hours), ensuring the hepatocytes remain viable in control wells. |
| Insensitive assay | Use more sensitive, mechanism-specific assays such as those for mitochondrial dysfunction or apoptosis, which may detect earlier signs of cell stress. |
| Drug binding to plastic or protein | Use low-binding plates. Consider the protein concentration in the culture medium, as this compound is known to bind to serum albumin.[12] |
Issue 3: Primary hepatocytes show poor viability and attachment.
| Possible Cause | Troubleshooting Step |
| Improper thawing technique | Thaw cryopreserved cells rapidly in a 37°C water bath (<2 minutes). Immediately transfer to pre-warmed, serum-free medium to dilute the cryoprotectant.[13] |
| Centrifugation issues | Use a low g-force (e.g., 50-100 x g) for pelleting hepatocytes to avoid mechanical damage. |
| Suboptimal plating density | Follow the supplier's recommendations for seeding density. Too low a density can lead to poor viability.[13] |
| Poor quality of collagen coating | Ensure plates are coated with a high-quality collagen I solution and that the coating is not allowed to dry out before cell seeding. |
Experimental Protocols
Protocol 1: LDH Release Assay for General Cytotoxicity
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Cell Plating: Plate primary human hepatocytes in collagen-coated 96-well plates at the recommended density. Allow cells to attach and form a monolayer for 24-48 hours.
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Drug Treatment: Prepare serial dilutions of this compound in hepatocyte culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same solvent concentration used for the drug) and a positive control (e.g., a known hepatotoxin like chlorpromazine). Also, include a maximum LDH release control by adding a lysis buffer to some wells 30 minutes before the endpoint.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C and 5% CO2.
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Assay:
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Transfer a portion of the supernatant from each well to a new 96-well plate.
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Add the LDH assay reagent according to the manufacturer's instructions.
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Incubate at room temperature, protected from light, for the recommended time.
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Measure the absorbance at the specified wavelength using a plate reader.
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Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Absorbance - Vehicle Control Absorbance) / (Maximum Release Absorbance - Vehicle Control Absorbance)
Protocol 2: Assessing Cholestatic Potential using a Bile Acid Co-treatment Model
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Cell Plating: Plate primary human hepatocytes in a sandwich culture configuration in 96-well plates. Allow them to acclimate for 48 hours.
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Preparation of Treatment Media:
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Medium A: Hepatocyte culture medium with serial dilutions of this compound.
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Medium B: Hepatocyte culture medium with serial dilutions of this compound plus a sub-toxic, physiologically relevant concentration of a bile acid cocktail (e.g., containing glycocholic acid, taurocholic acid, glycochenodeoxycholic acid, etc.).
-
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Drug Treatment: Treat the cells with Medium A or Medium B. Include appropriate vehicle controls for both conditions.
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Incubation: Incubate for 24-48 hours.
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Viability Assessment: Measure cell viability using an ATP-based assay (e.g., CellTiter-Glo®) as it is a sensitive indicator of metabolic health.
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Data Analysis:
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Plot the dose-response curves for this compound with and without the bile acid cocktail.
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A significant leftward shift in the cytotoxicity curve in the presence of bile acids indicates a potential for cholestatic injury.
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Data Presentation
Table 1: Example Data Summary for this compound Cytotoxicity Assessment
| Assay | Endpoint | This compound IC50 (µM) | Positive Control IC50 (µM) (e.g., Chlorpromazine) |
| LDH Release | Cell Lysis | > 100 | 25 |
| ATP Content | Metabolic Activity | > 100 | 15 |
| Caspase-3/7 Activity | Apoptosis | > 100 | 30 |
| ATP Content (+ Bile Acids) | Cholestatic Potential | 75 | 5 |
Note: The values presented are hypothetical and for illustrative purposes only.
Visualizations
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Potential cytotoxicity pathway of this compound.
Caption: Troubleshooting high data variability.
References
- 1. Mechanism of action of the hepatitis B and D virus cell entry inhibitor bulevirtide deciphered | German Center for Infection Research [dzif.de]
- 2. sciencedaily.com [sciencedaily.com]
- 3. [Bulevirtide as the first specific agent against hepatitis D virus infections-mechanism and clinical effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Bulevirtide: Focus on Known and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical effects of NTCP-inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review | Semantic Scholar [semanticscholar.org]
- 8. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Hepatic Bile Acid Uptake by this compound Promotes Glucagon-Like Peptide-1 Release and Reduces Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Primary hepatocytes and their cultures in liver apoptosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - US [thermofisher.com]
Strategies to improve the subcutaneous bioavailability of bulevirtide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the subcutaneous administration of bulevirtide.
Frequently Asked Questions (FAQs)
Q1: What is the reported subcutaneous bioavailability of bulevirtide and what are its key pharmacokinetic parameters?
A1: Bulevirtide exhibits a high subcutaneous bioavailability of approximately 85%.[1][2] It follows a non-linear pharmacokinetic profile described by a two-compartment target-mediated drug disposition (TMDD) model.[1] Key pharmacokinetic parameters at steady state for a 10 mg once-daily subcutaneous dose are summarized in the table below.
| Parameter | Value | Reference |
| Bioavailability (SC) | 85% | [1][2] |
| Tmax (Time to maximum concentration) | 2 hours | [2] |
| Cmax (Maximum concentration) | 423 ng/mL | [2] |
| AUC0-24 (Area under the curve over 24h) | 1849 h*ng/mL | [2] |
| Elimination half-life | 4-7 hours | [2] |
| Protein Binding | >99% | [2] |
Q2: What is the mechanism of action of bulevirtide?
A2: Bulevirtide is a first-in-class entry inhibitor of hepatitis B (HBV) and hepatitis D (HDV) viruses.[1] It is a lipopeptide derived from the preS1 domain of the HBV large surface protein.[1] Bulevirtide binds with high affinity to the sodium taurocholate co-transporting polypeptide (NTCP), a bile acid transporter on the surface of hepatocytes that both HBV and HDV use as a receptor for viral entry.[1][3] By blocking this receptor, bulevirtide prevents the viruses from entering and infecting liver cells.[1][3]
Q3: Given its high bioavailability, what are the primary challenges associated with the subcutaneous administration of bulevirtide?
A3: The main challenges are not related to poor absorption but rather to practical aspects of its administration and local tolerability. These include:
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Injection site reactions (ISRs): These are common and can include redness, swelling, itching, and pain at the injection site.[4]
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Formulation stability: As a peptide, bulevirtide's stability in solution is a critical factor. Aggregation can impact its efficacy and immunogenicity.
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Patient handling: The requirement for daily injections, reconstitution of the lyophilized powder, and refrigerated storage can pose challenges for patient adherence and proper administration technique.
Q4: What formulation strategies can be considered to optimize the subcutaneous delivery of a lipopeptide like bulevirtide?
A4: While bulevirtide's current formulation is effective, the following general strategies for peptide delivery could be explored in a research setting to further enhance its properties:
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Excipient selection: Incorporating stabilizing excipients such as sugars (e.g., sucrose), polyols (e.g., mannitol), and certain amino acids (e.g., arginine, histidine) can help prevent aggregation and improve the stability of the peptide formulation. Surfactants like polysorbates may also be used to minimize surface adsorption and aggregation.
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Alternative delivery systems: For sustained release and reduced injection frequency, formulating bulevirtide into biodegradable microspheres or in situ forming gels could be investigated.
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Mitigation of injection pain: Optimizing the pH of the formulation to be close to physiological pH and using buffers with low buffer capacity can help minimize pain upon injection.[5]
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic data between experimental animals.
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Question: We are observing significant variability in the plasma concentrations of bulevirtide in our preclinical animal studies. What could be the cause?
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Answer:
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Improper injection technique: Ensure that the injection is consistently administered into the subcutaneous space and not intradermally or intramuscularly. The depth of injection can influence absorption rates.
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Injection site differences: The vascularity and lymphatic drainage can vary between different subcutaneous injection sites (e.g., dorsal back vs. flank), potentially leading to different absorption kinetics.[6] It is crucial to use a consistent injection site for all animals within a study group.
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Injection volume: Large injection volumes can cause local tissue distension and may alter absorption. If possible, use a smaller, more concentrated injection volume.
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Animal stress: Stress can alter blood flow and lymphatic uptake, thereby affecting the absorption of the drug. Handle animals gently and consistently.
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Problem 2: Observation of injection site reactions (ISRs) in animal models.
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Question: Our animal subjects are developing redness and swelling at the injection site. How can we mitigate these reactions?
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Answer:
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Formulation pH and osmolality: An unphysiological pH or high osmolality of the formulation can cause local irritation.[5] Ensure your formulation is buffered to a pH close to 7.4.
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Excipient-related irritation: Some excipients, particularly preservatives like m-cresol, can be more irritating than others.[5] If your formulation contains such excipients, consider alternatives.
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Peptide aggregation: Aggregates can be immunogenic and lead to local inflammatory responses. It is important to ensure the peptide is fully solubilized and free of aggregates before injection.
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Injection technique: A slow injection rate and rotation of injection sites can help to minimize local trauma and irritation.[4]
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Problem 3: Suspected degradation or aggregation of bulevirtide in the formulation.
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Question: We suspect that our bulevirtide formulation is not stable, potentially leading to inconsistent results. How can we assess and improve its stability?
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Answer:
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Visual inspection: Check for any visible particulates or opalescence in the solution, which may indicate aggregation.
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Analytical characterization: Use techniques like Size Exclusion Chromatography (SEC) to detect and quantify aggregates.[7] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to assess the purity and identify degradation products.
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Formulation optimization: To improve stability, consider the following:
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Adjusting the pH to a range where the peptide is most stable.
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Adding cryoprotectants (e.g., sucrose, trehalose) if the formulation is to be frozen or lyophilized.
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Including surfactants (e.g., polysorbate 20 or 80) to prevent surface-induced aggregation.
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Storing the formulation at the recommended temperature and protecting it from light.
-
-
Experimental Protocols
1. Protocol for Subcutaneous Administration of Bulevirtide in a Rat Model
This protocol provides a standardized procedure for the subcutaneous injection of bulevirtide in rats to ensure consistency and minimize variability in pharmacokinetic studies.
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Materials:
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Bulevirtide formulation
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Sterile syringes (1 mL)
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Sterile needles (25-27 gauge)
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70% ethanol wipes
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Animal restrainer (optional)
-
-
Procedure:
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Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each rat to determine the correct injection volume based on its body weight.
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Dose Preparation: Prepare the bulevirtide solution aseptically. Draw the calculated volume into the syringe and remove any air bubbles.
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Restraint: Gently restrain the rat. For a dorsal injection, grasp the loose skin over the shoulders.
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Injection Site Preparation: Swab the intended injection site (e.g., the dorsal scapular region) with a 70% ethanol wipe and allow it to dry.
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Injection: Lift a fold of skin to create a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
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Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
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Administration: Inject the solution slowly and steadily.
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Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary. Return the animal to its cage and monitor for any adverse reactions.
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2. Protocol for Assessing Bulevirtide Aggregation using Size Exclusion Chromatography (SEC)
This protocol outlines a general method for detecting and quantifying bulevirtide aggregates in a formulation.
-
Materials and Equipment:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Size exclusion column suitable for peptides (e.g., with a pore size of 100-300 Å)
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Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
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Bulevirtide formulation samples
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Control samples (freshly prepared bulevirtide)
-
-
Procedure:
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System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the bulevirtide samples in the mobile phase to a concentration within the linear range of the detector.
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Injection: Inject a defined volume of the sample onto the column.
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Chromatographic Run: Run the separation using an isocratic flow of the mobile phase.
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Data Analysis: Monitor the eluent at a suitable wavelength (e.g., 214 nm or 280 nm). The monomeric bulevirtide will elute as the main peak. Any earlier eluting peaks correspond to higher molecular weight species, such as dimers and larger aggregates.
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Quantification: Integrate the peak areas of the monomer and any aggregate peaks. Express the percentage of aggregates relative to the total peak area.
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Visualizations
Caption: Bulevirtide's mechanism of action: blocking viral entry.
Caption: Workflow for a preclinical pharmacokinetic study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Clinical Pharmacology of Bulevirtide: Focus on Known and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of injection sites on clinical pharmacokinetics of subcutaneously administered peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurolab.tr [eurolab.tr]
Addressing batch-to-batch variability of synthetic Myrcludex B
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing synthetic Myrcludex B (Bulevirtide) in their experiments. The following information addresses potential batch-to-batch variability and offers troubleshooting solutions to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Bulevirtide, is a synthetic lipopeptide composed of 47 amino acids.[1][2] It functions as a first-in-class entry inhibitor of the sodium taurocholate co-transporting polypeptide (NTCP), a receptor essential for the entry of Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV) into hepatocytes.[1][3][] By binding to and blocking NTCP, this compound prevents the infection of liver cells by these viruses.[3][5]
Q2: How is synthetic this compound produced?
Synthetic this compound is typically manufactured using solid-phase peptide synthesis (SPPS).[2][] This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid resin support.[6] Following assembly, the peptide is cleaved from the resin, deprotected, and purified, typically by high-performance liquid chromatography (HPLC).[7][8]
Q3: What are the potential sources of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic peptides like this compound can arise from several factors during the manufacturing process:
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Raw Materials: Inconsistencies in the purity and quality of amino acid derivatives, resins, and solvents can impact the final product.[7][8]
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Synthesis Inefficiencies: Incomplete amino acid coupling or deprotection steps during SPPS can lead to the formation of deletion sequences or other impurities.[6][8][9]
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Purification Differences: Variations in HPLC purification protocols can result in differing purity levels and impurity profiles between batches.[7][8]
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Lyophilization and Handling: The lyophilization (freeze-drying) process can affect the peptide's final water content and stability. Inconsistent handling and storage can also lead to degradation.[8]
-
Post-synthesis Modifications: Unintended modifications, such as oxidation of sensitive amino acid residues, can occur during synthesis or storage.[7]
Q4: What are the critical quality attributes (CQAs) to ensure the consistency of synthetic this compound batches?
To ensure reliable and reproducible experimental outcomes, the following CQAs for each batch of synthetic this compound should be verified:
-
Purity: Assessed by HPLC to determine the percentage of the correct peptide.[7]
-
Identity: Confirmed by Mass Spectrometry (MS) to verify the correct molecular weight and Amino Acid Analysis (AAA) to confirm the amino acid composition.[7]
-
Peptide Content: Determined by AAA to quantify the amount of active peptide, accounting for water and counter-ions.[8]
-
Appearance: Visual inspection of the lyophilized powder for uniform consistency and color.
-
Solubility: Testing the peptide's solubility in the intended experimental buffer.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with synthetic this compound, potentially linked to batch-to-batch variability.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent antiviral activity between batches | Varying Purity Levels: One batch may have a lower percentage of the full-length, active this compound compared to another. | 1. Review Certificate of Analysis (CoA): Compare the HPLC purity data for each batch.[8] 2. Normalize Concentration: Adjust the concentration of each batch based on the net peptide content provided by AAA, not just the weight of the lyophilized powder.[8] |
| Presence of Antagonistic Impurities: Deletion or truncated peptide sequences could interfere with the binding of active this compound to NTCP.[9] | 1. Analyze HPLC Chromatogram: Look for significant differences in the impurity profiles between batches. 2. Contact Supplier: Discuss the impurity profile with the manufacturer and request further characterization if necessary. | |
| Reduced or no biological effect | Incorrect Peptide Concentration: Inaccurate quantification of the peptide stock solution. | 1. Re-quantify Peptide: Use a reliable method like Amino Acid Analysis (AAA) for precise quantification. Avoid relying solely on UV spectroscopy.[7] 2. Solubility Issues: Ensure the peptide is fully dissolved in the appropriate solvent before further dilution into experimental media. |
| Peptide Degradation: Improper storage or handling has led to the degradation of the peptide. | 1. Follow Storage Guidelines: Store lyophilized peptide at -20°C or lower. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles. 2. Perform Quality Control: Re-analyze the purity of the suspected degraded batch using HPLC. | |
| Precipitation of the peptide in solution | Poor Solubility: The peptide may not be fully soluble in the chosen buffer system. | 1. Test Different Solvents: Consult the manufacturer's recommendations for the best solvent. For lipophilic peptides, a small amount of an organic solvent like DMSO may be needed for initial dissolution. 2. Adjust pH: The pH of the buffer can significantly impact peptide solubility. |
| Aggregation: Peptides can form aggregates over time, especially at high concentrations. | 1. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment. 2. Sonication: Gentle sonication can sometimes help to break up aggregates. |
Experimental Protocols
Protocol 1: Quality Control of Incoming this compound Batches
This workflow outlines the essential steps to verify the quality and consistency of new batches of synthetic this compound before their use in experiments.
Methodology for Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Procedure:
-
Reconstitute a small, accurately weighed amount of the this compound batch in an appropriate solvent.
-
Inject a defined volume onto the HPLC system.
-
Integrate the peak areas from the resulting chromatogram.
-
Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Signaling Pathway
This compound Mechanism of Action:
The diagram below illustrates how this compound inhibits the entry of HBV and HDV into hepatocytes by blocking the NTCP receptor.
References
Mitigating the impact of Myrcludex B on bile salt level fluctuations
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Myrcludex B, focusing on mitigating and understanding its impact on bile salt level fluctuations.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in bile salt levels in our in vivo mouse model after administering this compound. Is this expected?
A1: Yes, this is an expected pharmacological effect of this compound. This compound is a potent inhibitor of the sodium taurocholate co-transporting polypeptide (NTCP), which is the primary transporter responsible for the uptake of conjugated bile salts from the blood into hepatocytes.[1][2][3] By blocking NTCP, this compound leads to a transient accumulation of bile salts in the systemic circulation.[1][2]
Q2: How long should we expect the elevated bile salt levels to persist after a single dose of this compound?
A2: The elevation in plasma bile salt levels is transient. Studies in mice have shown that conjugated bile salt levels typically peak around 4 hours after a subcutaneous injection of this compound.[2][4] These levels are expected to return to baseline and completely normalize within 24 hours.[2][4] The duration of this effect is thought to be linked to the turnover rate of the NTCP protein.[3]
Q3: We are not observing a significant change in bile salt levels in our wild-type mouse strain. Why might this be?
A3: In wild-type mice, other transporters, specifically members of the organic anion transporting polypeptide (OATP) family (Oatp1a/1b), can compensate for the inhibition of NTCP by taking up conjugated bile acids.[4] To robustly study the impact of this compound on bile salt levels in mice, it is recommended to use OATP1a/1b-deficient mouse models.[4]
Q4: What is the primary mechanism by which this compound causes this fluctuation in bile salt levels?
A4: this compound mimics the preS1 domain of the hepatitis B virus (HBV) large envelope protein and acts as a competitive inhibitor of NTCP.[2] This binding prevents NTCP from performing its normal function of clearing conjugated bile salts from the portal blood, leading to their temporary increase in the systemic circulation.
Q5: Can the elevation in bile salts caused by this compound have downstream signaling effects?
A5: Yes. Bile acids are not only detergents for lipid absorption but also important signaling molecules that can activate nuclear receptors, most notably the farnesoid X receptor (FXR). Elevated bile acid levels can lead to the activation of FXR, which in turn regulates the expression of genes involved in bile acid synthesis and transport as part of a negative feedback loop to maintain homeostasis.
Troubleshooting Guides
Issue 1: Inconsistent or highly variable bile salt level measurements between experimental animals.
-
Possible Cause 1: Inconsistent Dosing. Ensure accurate and consistent administration of this compound across all animals. For subcutaneous injections, variations in injection depth and volume can affect absorption rates.
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Troubleshooting Step 1: Standardize the injection procedure. Ensure all personnel are trained on the same technique. Use appropriate needle sizes and injection volumes for the animal model.
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Possible Cause 2: Timing of Sample Collection. As bile salt levels fluctuate significantly over a 24-hour period post-dose, inconsistent timing of blood collection will lead to high variability.
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Troubleshooting Step 2: Establish a strict and consistent time course for blood sampling. Based on published data, consider collecting samples at baseline (pre-dose), at the expected peak (around 4 hours post-dose), and at a later time point (e.g., 24 hours) to observe normalization.[2][4]
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Possible Cause 3: Animal Model Variability. As mentioned in the FAQs, the genetic background of the mice (e.g., presence of functional OATP transporters) can significantly impact the observed changes in bile salt levels.[4]
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Troubleshooting Step 3: If not already doing so, consider using an OATP1a/1b-deficient mouse strain for more pronounced and consistent results.
Issue 2: Unexpected cytotoxicity in in vitro cell-based assays with this compound.
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Possible Cause 1: High Concentrations of this compound. While generally well-tolerated, very high concentrations of this compound may have off-target effects.
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Troubleshooting Step 1: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and assay.
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Possible Cause 2: Accumulation of Bile Salts in the Culture Medium. If your in vitro system involves the addition of bile salts, their reduced uptake by cells due to NTCP inhibition could lead to high extracellular concentrations that may be cytotoxic.
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Troubleshooting Step 2: Monitor the concentration of bile salts in your cell culture medium. Consider reducing the initial concentration of supplemented bile salts or performing more frequent media changes.
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Possible Cause 3: Cell Line Sensitivity. Different cell lines may have varying sensitivities to both this compound and bile salts.
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Troubleshooting Step 3: Ensure the cell line you are using is appropriate for NTCP-mediated bile acid uptake studies (e.g., HepG2-NTCP expressing cells). If cytotoxicity persists, consider using a different cell line.
Data Presentation
Table 1: Effect of a Single Subcutaneous Dose of this compound (2.5 mg/kg) on Plasma Bile Salt Levels in OATP1a/1b-deficient Mice.
| Time Point | Total Plasma Bile Acids (µM) | Predominant Conjugated Bile Acid Species |
| 0 hours (Baseline) | ~5-10 | Tauro-β-muricholic acid (TβMCA) |
| 4 hours | ~80-100 | Taurocholic acid (TCA), TβMCA |
| 10 hours | ~40-60 | TCA, TβMCA |
| 24 hours | ~5-10 | TβMCA |
Data synthesized from published studies. Actual values may vary depending on experimental conditions.[2][4]
Experimental Protocols
1. In Vivo Murine Model for Assessing this compound Impact on Bile Salt Levels
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Animal Model: Male or female OATP1a/1b-deficient mice are recommended for robust results. Wild-type mice can be used for comparative studies. House animals under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
This compound Administration:
-
Reconstitute this compound in sterile saline or another appropriate vehicle.
-
Administer a single subcutaneous injection of this compound at a dose of 2.5 mg/kg body weight.
-
For control animals, administer an equivalent volume of the vehicle.
-
-
Blood Sample Collection:
-
Collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points. Recommended time points are 0 (pre-dose), 4, 10, and 24 hours post-injection.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bile Salt Analysis:
-
Quantify plasma bile salt concentrations using a validated LC-MS/MS method (see Protocol 3).
-
2. Cell-based In Vitro Assay for NTCP Inhibition by this compound
-
Cell Line: Use a human hepatoma cell line stably overexpressing human NTCP (e.g., HepG2-hNTCP).
-
Culture Conditions: Culture the cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic if required, at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibition Assay:
-
Seed the HepG2-hNTCP cells in 24-well plates and allow them to adhere and form a monolayer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Wash the cell monolayers with pre-warmed assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding a solution containing a labeled bile salt substrate (e.g., [3H]-taurocholic acid) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure initial uptake rates are measured.
-
Stop the uptake by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
3. Quantification of Bile Salts in Plasma/Serum by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma/serum samples on ice.
-
To 50 µL of plasma/serum, add 150 µL of ice-cold acetonitrile containing a mixture of deuterated internal standards for various bile acids.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column. Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile/methanol with formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of the different bile acid species.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect and quantify specific bile acids and their internal standards. The MRM transitions for each bile acid should be optimized for maximum sensitivity.
-
-
Data Analysis:
-
Generate a calibration curve for each bile acid using standards of known concentrations.
-
Quantify the concentration of each bile acid in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced bile salt elevation.
Caption: In vivo experimental workflow for bile salt analysis.
Caption: this compound's impact on FXR signaling pathway.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 2. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Mechanistic insights into the inhibition of NTCP by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Myrcludex B treatment protocols for enhanced efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of Myrcludex B (Bulevirtide) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Bulevirtide, is a first-in-class entry inhibitor of Hepatitis B (HBV) and Hepatitis D (HDV) viruses.[1][2][3] It is a synthetic lipopeptide derived from the pre-S1 domain of the large HBV surface protein.[4] this compound competitively binds to the sodium taurocholate co-transporting polypeptide (NTCP) receptor on the surface of hepatocytes.[1][2][3] NTCP is the essential receptor for HBV and HDV entry into liver cells.[2][3] By blocking this interaction, this compound prevents the entry of both viruses into hepatocytes, thereby inhibiting the initiation and spread of infection.[1][2][3]
Q2: What are the most common adverse events observed with this compound treatment in clinical trials?
The most frequently reported adverse events in clinical trials are an asymptomatic increase in serum bile acids and mild injection site reactions.[5] The elevation in bile acids is an expected consequence of NTCP inhibition, as NTCP is also the primary transporter for bile acids into hepatocytes.[5] These elevations are generally well-tolerated and reversible after cessation of treatment.[5]
Q3: Is there any evidence of drug resistance to this compound?
To date, no viral resistance to this compound has been observed in clinical trials.[6]
Q4: What is the long-term efficacy of this compound treatment for chronic hepatitis D?
Long-term treatment with this compound has shown sustained efficacy in patients with chronic hepatitis D. Data from the MYR301 phase 3 trial demonstrated that combined virological and biochemical response rates continued to improve at week 96 of treatment.[6] Importantly, patients who were partial or non-responders at week 24 showed improved virological responses by week 96, suggesting that longer treatment duration can lead to better outcomes.[6]
Q5: Can this compound be used in combination with other antiviral agents?
Yes, clinical trials have investigated this compound in combination with pegylated interferon alfa-2a (PEG-IFNα-2a) and tenofovir disoproxil fumarate (TDF).[1][7] The combination of this compound with PEG-IFNα-2a has shown a synergistic antiviral effect on both HDV RNA and HBV DNA.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high serum bile acid levels in animal models | - Incorrect dosage of this compound.- Genetic background of the animal model (e.g., Oatp1a/1b knockout mice show more pronounced bile acid elevations).[8]- Dehydration or other underlying health issues in the animals. | - Verify the correct calculation and administration of the this compound dose.- Ensure the appropriate animal model is being used for the experimental question.- Monitor animal health closely, ensuring adequate hydration and overall well-being. |
| Variability in in vitro antiviral efficacy | - Inconsistent cell health or passage number of HepaRG or other susceptible cell lines.- Variability in the quality or titer of the viral stock.- Mycoplasma contamination in cell cultures. | - Use cells within a consistent and low passage number range.- Standardize viral stock preparation and titration procedures.- Regularly test cell cultures for mycoplasma contamination. |
| Poor inhibition of NTCP binding in an in vitro assay | - Suboptimal concentration of this compound.- Issues with the labeling of this compound or the NTCP-expressing cells.- Incorrect assay conditions (e.g., incubation time, temperature). | - Perform a dose-response experiment to determine the optimal inhibitory concentration.- Verify the quality and labeling efficiency of fluorescently tagged this compound and the expression of tagged NTCP.- Optimize assay parameters such as incubation times and temperatures based on published protocols.[9] |
| Injection site reactions in animal studies | - High concentration or volume of the injected solution.- Irritation from the vehicle used for reconstitution. | - Prepare the this compound solution at the recommended concentration and administer appropriate volumes for the animal's size.- Ensure the vehicle is sterile and non-irritating. Consider using alternative injection sites. |
Quantitative Data from Clinical Trials
Table 1: Virological and Biochemical Response to this compound in Combination with Tenofovir (MYR202 Study)
| Treatment Group | N | Virological Response at Week 24¹ | Biochemical Response at Week 24² |
| 2 mg Bulevirtide + TDF | 28 | 54% | Not Reported |
| 5 mg Bulevirtide + TDF | 32 | 50% | Not Reported |
| 10 mg Bulevirtide + TDF | 30 | 77% | Not Reported |
| TDF alone | 28 | 4% | Not Reported |
¹Virological response was defined as undetectable HDV RNA or a decline of ≥2 log10 IU/mL. ²Biochemical response data was not specified in the provided search results.
Table 2: Virological and Biochemical Response to this compound Monotherapy and Combination with PEG-IFNα-2a (Phase Ib/IIa Study)
| Treatment Group | N | HDV RNA Undetectable at Week 24 | ALT Normalization at Week 24 |
| This compound Monotherapy | 8 | 2/8 (25%) | 6/8 (75%) |
| This compound + PEG-IFNα-2a | 8 | 5/7 (71%)³ | Not Reported |
| PEG-IFNα-2a Monotherapy | 8 | 2/8 (25%) | 1/8 (12.5%) |
³One patient in the combination group was not evaluable for HDV RNA at week 24.
Table 3: Long-Term Efficacy of this compound (MYR301 Study)
| Treatment Group | N | Combined Virological and Biochemical Response at Week 96 |
| 2 mg Bulevirtide | Not Specified | 55% |
| 10 mg Bulevirtide | Not Specified | 56% |
Experimental Protocols
Quantification of HDV RNA from Serum/Plasma by qRT-PCR
This protocol is a synthesis of information from studies describing the development of quantitative HDV RNA assays.[10][11][12][13]
a. RNA Extraction:
-
Extract viral RNA from 200-500 µL of serum or plasma using a commercially available viral RNA extraction kit according to the manufacturer's instructions.
-
Elute the RNA in 50-100 µL of RNase-free water.
b. One-Step qRT-PCR:
-
Prepare a master mix containing a one-step qRT-PCR buffer, reverse transcriptase, DNA polymerase, and primers/probe targeting a conserved region of the HDV genome (e.g., the ribozyme region).
-
Primers and Probe Example:
-
Forward Primer 1: (Sequence as described in relevant literature)
-
Forward Primer 2: (Sequence as described in relevant literature)
-
Reverse Primer: (Sequence as described in relevant literature)
-
Probe: (Sequence with appropriate fluorophore and quencher as described in relevant literature)
-
-
Add 5-10 µL of extracted RNA to each reaction.
-
Thermal Cycling Conditions:
-
Reverse Transcription: 50°C for 20-30 minutes
-
Initial Denaturation: 95°C for 5-10 minutes
-
Cycling (45-50 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 45-60 seconds (with fluorescence detection)
-
-
c. Quantification:
-
Generate a standard curve using a serial dilution of a quantified HDV RNA standard (e.g., WHO international standard).
-
Calculate the HDV RNA concentration in the samples based on the standard curve. Results should be reported in International Units per milliliter (IU/mL).
In Vivo Efficacy Study in Humanized Mice
This protocol is based on preclinical studies using uPA/SCID mice reconstituted with human hepatocytes.[14][15]
a. Animal Model:
-
Use uPA/SCID mice transplanted with human hepatocytes. Allow for sufficient time for human hepatocyte engraftment and expansion.
b. HBV/HDV Infection:
-
Infect the mice with a high-titer stock of HBV and/or HDV.
-
Monitor viral loads in the serum to confirm the establishment of infection.
c. This compound Treatment:
-
Reconstitute lyophilized this compound in sterile water for injection.
-
Administer this compound via subcutaneous injection daily at the desired dose (e.g., 2.5 µg/g body weight).[8]
-
Initiate treatment at a defined time point post-infection (e.g., 3 days, 3 weeks, or 8 weeks).[14]
d. Monitoring and Endpoint Analysis:
-
Collect blood samples at regular intervals to monitor serum levels of HDV RNA, HBV DNA, and HBsAg.
-
At the end of the study, euthanize the mice and collect liver tissue.
-
Quantify intrahepatic viral loads (HDV RNA, HBV DNA, and cccDNA) from a portion of the liver tissue.
-
Fix the remaining liver tissue in 4% paraformaldehyde for immunohistochemical analysis.
Immunohistochemical Staining for HBcAg in Mouse Liver
This protocol is a general guide based on standard immunohistochemistry procedures and specific information for HBcAg detection.[4][16][17][18]
a. Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded liver sections or cryopreserved liver sections.
-
Deparaffinize and rehydrate paraffin-embedded sections.
b. Antigen Retrieval (for paraffin sections):
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
c. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum (e.g., normal goat serum).
-
Incubate with a primary antibody specific for HBcAg overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
d. Imaging:
-
Dehydrate, clear, and mount the sections.
-
Image the stained sections using a light microscope.
In Vitro HBV/HDV Infection of HepaRG Cells
This protocol is based on methodologies for using HepaRG cells in viral infection studies.[19][20][21][22][23]
a. Cell Culture and Differentiation:
-
Culture HepaRG cells according to the supplier's recommendations.
-
Differentiate the cells for at least two weeks in a medium containing DMSO to induce a hepatocyte-like phenotype.
b. This compound Pre-treatment:
-
Pre-incubate the differentiated HepaRG cells with various concentrations of this compound for a defined period (e.g., 2-4 hours) before infection.
c. Infection:
-
Infect the cells with HBV and/or HDV at a known multiplicity of infection (MOI) in the continued presence of this compound.
-
After an incubation period (e.g., 16-24 hours), remove the inoculum and wash the cells.
d. Post-Infection Culture:
-
Culture the infected cells in a fresh medium containing this compound for the duration of the experiment.
e. Analysis of Viral Markers:
-
At various time points post-infection, collect the cell culture supernatant to measure secreted viral markers (e.g., HBsAg, HBeAg).
-
Lyse the cells to extract total RNA and DNA for the quantification of intracellular viral nucleic acids (HDV RNA, HBV RNA, and cccDNA).
Visualizations
Caption: Mechanism of this compound action.
Caption: Typical clinical trial workflow.
Caption: Preclinical animal study workflow.
References
- 1. Treatment of chronic hepatitis D with the entry inhibitor this compound: First results of a phase Ib/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical effects of NTCP-inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Immunofluorescent Staining for the Detection of the Hepatitis B Core Antigen in Frozen Liver Sections of Human Liver Chimeric Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pmlive.com [pmlive.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Hepatic Bile Acid Uptake by this compound Promotes Glucagon-Like Peptide-1 Release and Reduces Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into the inhibition of NTCP by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for Quantitative HDV RNA Detection: I, Manual Workflow (Serum and Liver Tissue) and II, Fully Automated High Throughput Workflow for Diagnostic Use | Springer Nature Experiments [experiments.springernature.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | Laboratory development of an RNA quantitative RT-PCR assay reporting in international units for hepatitis D virus [frontiersin.org]
- 13. Laboratory development of an RNA quantitative RT-PCR assay reporting in international units for hepatitis D virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The entry inhibitor Myrcludex-B efficiently blocks intrahepatic virus spreading in humanized mice previously infected with hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hepatitis B Virus Infection and Immunopathogenesis in a Humanized Mouse Model: Induction of Human-Specific Liver Fibrosis and M2-Like Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 19. Fast Differentiation of HepaRG Cells Allowing Hepatitis B and Delta Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 21. frontiersin.org [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Investigating In Vitro Drug-Drug Interactions with Myrcludex B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating potential drug-drug interactions (DDIs) with Myrcludex B (also known as bulevirtide) in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might it influence drug interactions?
This compound is a first-in-class entry inhibitor of hepatitis B (HBV) and hepatitis D (HDV) viruses.[1][2] It competitively binds to and blocks the sodium taurocholate co-transporting polypeptide (NTCP), a transporter predominantly expressed on the basolateral membrane of hepatocytes.[2][3][4] NTCP is the primary receptor for HBV and HDV entry into liver cells.[2][4] By blocking NTCP, this compound also inhibits the uptake of bile acids into hepatocytes, leading to a transient increase in systemic bile acid concentrations.[5][6] This primary interaction with a key hepatic transporter is the main consideration for potential DDIs.
Q2: Based on existing in vitro data, what is the general DDI risk profile of this compound?
In vitro studies suggest that this compound is not a major risk as a perpetrator drug in DDIs.[1] It has been shown to have no significant influence on the mRNA expression of key cytochrome P450 enzymes (CYP1A1, CYP3A4), UGT1A3, and transporters (ABCB1, ABCC2, ABCG2).[1] However, it has been observed to inhibit the organic anion transporting polypeptides OATP1B1 and OATP1B3.[1] A summary of the in vitro DDI potential of this compound is provided in the tables below.
Q3: Are there specific drug classes that should be prioritized for in vitro DDI testing with this compound?
Given this compound's inhibitory effect on OATP1B1 and OATP1B3, drugs that are known substrates of these transporters should be prioritized for in vitro DDI studies.[1][7] This includes, but is not limited to, certain statins (e.g., pravastatin), angiotensin II receptor blockers, and some chemotherapeutic agents.[7][8] Additionally, while in vitro data showed weak CYP inhibition, co-administration with sensitive CYP substrates could be considered for a comprehensive risk assessment.[1]
Troubleshooting Guides
Problem: High variability in my in vitro CYP450 inhibition assay results with this compound.
-
Possible Cause 1: Solubility of this compound.
-
Troubleshooting Step: Ensure complete solubilization of this compound in the assay buffer. Due to its lipopeptide nature, it may require specific solvents or excipients for complete dissolution. Visually inspect for any precipitation. Consider using a vehicle control to assess the impact of the solvent on enzyme activity.
-
-
Possible Cause 2: Non-specific binding.
-
Troubleshooting Step: this compound, as a peptide, may bind non-specifically to plastics or other components of the assay system. To mitigate this, consider using low-binding plates and including a pre-incubation step to saturate non-specific binding sites.
-
-
Possible Cause 3: Instability of this compound.
-
Troubleshooting Step: Peptides can be susceptible to degradation by proteases present in subcellular fractions like human liver microsomes. Minimize incubation times where possible and consider the use of protease inhibitors if stability is a concern.
-
Problem: Inconsistent results in my OATP1B1/1B3 inhibition assay.
-
Possible Cause 1: Cell health and transporter expression levels.
-
Troubleshooting Step: Ensure the cell line overexpressing the transporter (e.g., HEK293 or CHO cells) is healthy and exhibits consistent transporter expression.[9] Regularly perform quality control checks, such as monitoring the uptake of a known probe substrate.
-
-
Possible Cause 2: Interference from this compound.
-
Troubleshooting Step: At high concentrations, this compound might have cytotoxic effects or interfere with the detection method (e.g., fluorescence). Perform a cytotoxicity assay at the tested concentrations of this compound. Also, check for any interference of this compound with the analytical method used to quantify the probe substrate.
-
Quantitative Data Summary
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound
| CYP Isoform | Inhibition Potential | IC₅₀ (µM) | Reference |
| CYP1A2 | Weak Inhibition | ≥10 | [1] |
| CYP2A6 | Weak Inhibition | ≥10 | [1] |
| CYP2B6 | Weak Inhibition | ≥10 | [1] |
| CYP2C8 | Weak Inhibition | ≥10 | [1] |
| CYP2C9 | Weak Inhibition | ≥10 | [1] |
| CYP2C19 | Weak Inhibition | ≥10 | [1] |
| CYP2D6 | No Inhibition | >2 | [1] |
| CYP3A4 | Weak Inhibition | ≥10 | [1] |
Table 2: In Vitro Inhibition of Drug Transporters by this compound
| Transporter | Inhibition Potential | IC₅₀ (µM) | Reference |
| P-gp (ABCB1) | No Influence | - | [1] |
| BCRP (ABCG2) | No Influence | - | [1] |
| OATP1B1 | Inhibition | 0.5 | [1] |
| OATP1B3 | Inhibition | 8.7 | [1] |
Table 3: In Vitro Induction Potential of this compound
| Gene | Effect on mRNA Expression | Reference |
| CYP1A1 | No Influence | [1] |
| CYP3A4 | No Influence | [1] |
| UGT1A3 | No Influence | [1] |
| ABCB1 | No Influence | [1] |
| ABCC2 | No Influence | [1] |
| ABCG2 | No Influence | [1] |
Detailed Experimental Protocols
Protocol 1: Cytochrome P450 (CYP) Inhibition Assay
This protocol outlines the general procedure for assessing the inhibitory potential of this compound on major CYP isoforms using human liver microsomes.[10][11][12]
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors (e.g., α-Naphthoflavone for CYP1A2, Sertraline for CYP2B6, Ketoconazole for CYP3A4)
-
Acetonitrile with internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound and serial dilutions to achieve the desired final concentrations.
-
In a 96-well plate, add the incubation buffer, HLM, and this compound (or positive control inhibitor/vehicle).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP probe substrate.
-
After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic model.
Protocol 2: OATP1B1/1B3 Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on OATP1B1 and OATP1B3 transporters using stably transfected cell lines.[9][13]
Materials:
-
HEK293 or CHO cells stably transfected with OATP1B1 or OATP1B3
-
Parental (non-transfected) cells as a control
-
This compound
-
Probe substrate for OATP1B1/1B3 (e.g., Estradiol-17β-glucuronide or a fluorescent substrate)
-
Positive control inhibitor (e.g., Rifampicin)
-
Assay buffer (e.g., Hank's Balanced Salt Solution)
-
Cell lysis buffer
-
LC-MS/MS or fluorescence plate reader for analysis
Procedure:
-
Seed the transfected and parental cells in 96-well plates and culture until they form a confluent monolayer.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with this compound, positive control inhibitor, or vehicle in assay buffer at 37°C for 10-15 minutes.
-
Add the probe substrate to initiate the uptake reaction and incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells using the cell lysis buffer.
-
Quantify the amount of probe substrate in the cell lysate using LC-MS/MS or a fluorescence plate reader.
-
Calculate the net transporter-mediated uptake by subtracting the uptake in parental cells from that in transfected cells.
-
Determine the percent inhibition by this compound relative to the vehicle control and calculate the IC₅₀ value.
Visualizations
References
- 1. Drug-drug interaction potential of the HBV and HDV entry inhibitor this compound assessed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bulevirtide - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Hepatic Bile Acid Uptake by this compound Promotes Glucagon-Like Peptide-1 Release and Reduces Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NTCP-inhibitor this compound: Effects on Bile Acid Disposition and Tenofovir Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of the drug-drug interaction potential of the novel hepatitis B and D virus entry inhibitor bulevirtide at OATP1B in healthy volunteers [frontiersin.org]
- 8. Evaluation of the drug-drug interaction potential of the novel hepatitis B and D virus entry inhibitor bulevirtide at OATP1B in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. wjgnet.com [wjgnet.com]
How to prevent Myrcludex B degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Myrcludex B (Bulevirtide) in experimental settings. Adherence to these guidelines is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Bulevirtide, is a synthetic lipopeptide composed of 47 amino acids.[1][2] It acts as a first-in-class entry inhibitor of Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV).[3][4] Its primary mechanism of action is the competitive inhibition of the sodium taurocholate co-transporting polypeptide (NTCP), a transmembrane protein on the surface of hepatocytes.[1][5][6] NTCP is the receptor that HBV and HDV use to enter liver cells.[5][6] By binding to NTCP, this compound effectively blocks the virus from entering and infecting hepatocytes.[7][8][9]
Q2: What are the primary factors that can cause this compound to degrade in an experimental setting?
Like other therapeutic peptides, this compound is susceptible to degradation through several pathways:
-
Enzymatic Degradation: Proteases present in serum, plasma, or cell culture media can cleave the peptide bonds of this compound.
-
Chemical Instability:
-
pH-dependent hydrolysis: Extreme pH values can lead to the hydrolysis of peptide bonds or modifications of amino acid side chains.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions.
-
Aggregation: Peptides can self-assemble into aggregates, leading to a loss of solubility and biological activity.
-
-
Physical Instability:
-
Temperature fluctuations: Repeated freeze-thaw cycles and exposure to high temperatures can denature the peptide and promote aggregation.[10]
-
Photodegradation: Exposure to light, particularly UV light, can induce chemical modifications.
-
Adsorption: The peptide may adsorb to the surfaces of containers, leading to a decrease in the effective concentration.
-
Q3: How should I properly store this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound. The following conditions are recommended based on available data and general best practices for peptide handling:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 1 year at -20°C, up to 2 years at -80°C[2] | Store in a desiccator, protected from light.[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in Water) | -80°C | Up to 6 months[2] | Use sterile, nuclease-free water. Filter-sterilize the solution before storage.[2] |
| Reconstituted Solution (for injection) | 2°C to 8°C | Use immediately, stable for up to 2 hours at room temperature[9] | Protect from light.[9] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in cell-based assays | Peptide Degradation: Enzymatic degradation by proteases in serum-containing media. | - Use serum-free media if the experimental design allows. - If serum is required, minimize the incubation time of this compound with serum. - Consider using protease inhibitor cocktails, ensuring they do not interfere with the assay. |
| Incorrect Storage: Improper storage of stock solutions leading to degradation. | - Review and adhere to the recommended storage conditions (see FAQs). - Prepare fresh working solutions from a properly stored stock for each experiment. | |
| Inconsistent results between experiments | Peptide Aggregation: Formation of insoluble aggregates leading to variable effective concentrations. | - Visually inspect solutions for precipitation. - If precipitation is observed, sonication may help to redissolve the peptide.[2] - Prepare fresh solutions and avoid vigorous vortexing which can promote aggregation. |
| Inaccurate Pipetting: Inaccurate measurement of the peptide, especially at low concentrations. | - Use calibrated pipettes and appropriate tips. - For very low concentrations, perform serial dilutions. | |
| Precipitation of this compound in aqueous solutions | Poor Solubility: this compound has limited solubility in aqueous buffers. | - For in vivo experiments, consider using a formulation with 10% DMSO and 90% corn oil for a clear solution.[2] - For in vitro use, a stock solution in DMSO is recommended, which can then be diluted in the experimental buffer.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure for DMSO Stock Solution (e.g., 10 mM): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. b. Briefly centrifuge the vial to collect all the powder at the bottom. c. Add the appropriate volume of sterile DMSO to the vial to achieve the desired concentration (e.g., for a 1 mg vial of this compound with a molecular weight of approximately 5400 g/mol , add ~18.5 µL of DMSO for a 10 mM stock). d. Gently vortex or pipette up and down to dissolve the peptide completely. e. Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C for up to one month.[2]
-
Procedure for Aqueous Stock Solution (e.g., 1 mg/mL): a. Follow steps 2a and 2b. b. Add the appropriate volume of sterile, nuclease-free water to the vial. c. Gently agitate until the peptide is fully dissolved. d. Filter-sterilize the solution using a 0.22 µm syringe filter.[2] e. Aliquot and store at -80°C for up to six months.[2]
Protocol 2: In Vitro HBV Infection Inhibition Assay
-
Cell Culture:
-
Seed HepG2-hNTCP cells (or other susceptible cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
This compound Treatment: a. Prepare a series of dilutions of this compound in cell culture medium from a freshly thawed stock solution. b. Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. c. Incubate the cells for 2 hours at 37°C.[11]
-
HBV Inoculation: a. Inoculate the cells with HBV at a suitable multiplicity of infection in the presence of this compound.[11] b. Incubate for 16 hours at 37°C.[11]
-
Post-Inoculation: a. Wash the cells three times with fresh medium to remove the virus and this compound.[11] b. Culture the cells in fresh medium for an appropriate duration (e.g., 12 days).[11]
-
Analysis:
-
Quantify HBV infection by measuring HBsAg in the culture supernatant using an ELISA or by immunofluorescence staining of HBcAg in the cells.[11]
-
Visualizations
Caption: Mechanism of HBV entry and inhibition by this compound.
Caption: Key factors for preventing this compound degradation.
References
- 1. The Culprit Behind HBV-Infected Hepatocytes: NTCP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment of chronic hepatitis D with the entry inhibitor this compound: First results of a phase Ib/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical effects of NTCP-inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. The functional role of sodium taurocholate cotransporting polypeptide NTCP in the life cycle of hepatitis B, C and D viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The entry inhibitor Myrcludex-B efficiently blocks intrahepatic virus spreading in humanized mice previously infected with hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NTCP Oligomerization Occurs Downstream of the NTCP-EGFR Interaction during Hepatitis B Virus Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fungal Secondary Metabolite Exophillic Acid Selectively Inhibits the Entry of Hepatitis B and D Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Myrcludex B with other HBV entry inhibitors
For Researchers, Scientists, and Drug Development Professionals
The entry of the Hepatitis B virus (HBV) into hepatocytes is the critical first step in establishing infection. Blocking this portal of entry is a promising therapeutic strategy. This guide provides a detailed comparison of Myrcludex B (Bulevirtide), the first-in-class approved HBV entry inhibitor, with other investigational entry inhibitors, supported by experimental data.
Mechanism of Action: Targeting the NTCP Receptor
HBV and the Hepatitis D virus (HDV) gain entry into liver cells by hijacking the sodium taurocholate cotransporting polypeptide (NTCP), a bile acid transporter predominantly expressed on the surface of hepatocytes.[1][2][3] Entry inhibitors primarily function by preventing the interaction between the pre-S1 domain of the large HBV surface antigen (L-HBsAg) and the NTCP receptor.[1][3]
This compound (Bulevirtide) is a synthetic lipopeptide derived from the pre-S1 domain of L-HBsAg.[1][3] It competitively binds to NTCP with high affinity, effectively blocking the entry of both HBV and HDV into hepatocytes.[1][3]
Other classes of HBV entry inhibitors include:
-
Cyclosporin A (CsA) and its derivatives: These immunosuppressive drugs have been shown to inhibit HBV entry by targeting NTCP.[4][5] Newer non-immunosuppressive derivatives are being developed to minimize side effects.[6]
-
Bile Acid Derivatives: Given that NTCP's primary function is bile acid transport, certain bile acid derivatives can competitively inhibit HBV entry.
-
Monoclonal Antibodies: Antibodies targeting either the viral pre-S1 domain or the NTCP receptor itself can sterically hinder the virus-receptor interaction.[7][8]
Comparative Efficacy of HBV Entry Inhibitors
The following tables summarize the available quantitative data on the in vitro and clinical efficacy of this compound and other HBV entry inhibitors.
Table 1: In Vitro Efficacy of HBV Entry Inhibitors
| Inhibitor Class | Compound | Target | Cell Line | IC50/EC50 | Citation(s) |
| Lipopeptide | This compound (Bulevirtide) | NTCP | Primary Human Hepatocytes | ~80 pM | [9] |
| HepaRG | ~140 pM | ||||
| Immunosuppressant | Cyclosporin A | NTCP | HepaRG, Primary Human Hepatocytes | ~1-2 µM | [4][5] |
| SCY446 (CsA derivative) | NTCP | HepG2-NTCP | <1 µM | [6] | |
| SCY450 (CsA derivative) | NTCP | HepG2-NTCP | <1 µM | [6] | |
| SCY995 (CsA derivative) | NTCP | HepG2-NTCP | <1 µM | [6] | |
| Monoclonal Antibody | N6HB426-20 | NTCP | PXB cells | ~8 nM | |
| VIR-3434 | HBsAg | Multiple cell lines | High potency | [7][8] |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological process.
Table 2: Clinical Efficacy of this compound
| Clinical Trial Phase | Patient Population | Treatment Regimen | Key Findings | Citation(s) |
| Phase IIa | Chronic HBV (HBeAg negative) | This compound (10mg daily) | >1 log10 HBV DNA decline in 75% of patients at week 12. ALT normalization in 55% of patients. | [10] |
| Phase Ib/IIa | Chronic HDV | This compound monotherapy | Significant decline in HDV RNA at week 24. ALT normalization in 75% of patients. | [11] |
| Phase Ib/IIa | Chronic HDV | This compound + PegIFNα-2a | HDV RNA became negative in 5 of 7 patients at week 24. Significant reduction in HBV DNA. | [11] |
| Phase IIb | Chronic HBV/HDV co-infection | This compound + PEG-IFN-α | >50% of patients had undetectable HDV RNA after 48 weeks. Undetectable HBsAg in some patients. | [12] |
Note: Direct comparative clinical trial data for other HBV entry inhibitors is limited as many are still in preclinical or early clinical development.
Experimental Protocols
In Vitro HBV Infection Assay (HepaRG cells)
This protocol outlines a general method for assessing the efficacy of HBV entry inhibitors in vitro using the Hepa-RG cell line, which can be differentiated into hepatocyte-like cells susceptible to HBV infection.[13][14][15]
1. Cell Culture and Differentiation:
- HepaRG cells are cultured in a growth medium.
- To induce differentiation into hepatocyte-like cells, the growth medium is replaced with a differentiation medium typically containing DMSO. This process usually takes about two to four weeks.[15]
2. HBV Inoculum Preparation:
- HBV particles can be obtained from the supernatant of HBV-producing cell lines (e.g., HepG2.2.15) or from the serum of HBV-infected patients.
- The virus stock is quantified for HBV DNA and genome equivalents.
3. Infection and Inhibitor Treatment:
- Differentiated HepaRG cells are pre-incubated with various concentrations of the entry inhibitor (e.g., this compound) for a defined period (e.g., 2-4 hours).
- The cells are then infected with the HBV inoculum in the continued presence of the inhibitor.
- After an incubation period (e.g., 16-24 hours), the inoculum is removed, and the cells are washed to remove unbound virus and inhibitor.
- The cells are then maintained in a fresh culture medium.
4. Endpoint Analysis:
- At various time points post-infection (e.g., 3, 6, 9 days), cell lysates and culture supernatants are collected.
- HBV DNA Quantification: Intracellular HBV DNA (including cccDNA) and secreted HBV DNA in the supernatant are quantified using real-time quantitative PCR (qPCR).[16][17][18]
- HBsAg Quantification: Secreted Hepatitis B surface antigen (HBsAg) in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or chemiluminescent microparticle immunoassay (CMIA).[14]
- The IC50 value is calculated by determining the inhibitor concentration that results in a 50% reduction in a specific viral marker (e.g., intracellular HBV DNA or secreted HBsAg) compared to untreated infected cells.
Quantification of HBV DNA and HBsAg in Clinical Trials
1. HBV DNA Quantification:
- Serum or plasma samples are collected from patients at baseline and at specified time points during and after treatment.
- HBV DNA is extracted from the samples and quantified using highly sensitive real-time PCR assays, such as the COBAS AmpliPrep/COBAS TaqMan HBV Test or Abbott RealTime HBV assay.
- Results are typically reported in international units per milliliter (IU/mL). A significant response is often defined as a specific log10 reduction in HBV DNA from baseline.[10]
2. HBsAg Quantification:
- Serum HBsAg levels are measured using quantitative immunoassays, such as the ARCHITECT HBsAg QT assay.[14]
- This assay uses a chemiluminescent microparticle immunoassay (CMIA) technology to provide a quantitative measurement of HBsAg in IU/mL.[14]
- A decline in HBsAg levels is a key indicator of treatment efficacy and a step towards a functional cure.
Visualizing the HBV Entry Pathway and Inhibition
The following diagrams illustrate the key signaling pathways and workflows involved in HBV entry and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancing hepatitis B virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin A and its analogs inhibit hepatitis B virus entry into cultured hepatocytes through targeting a membrane transporter, sodium taurocholate cotransporting polypeptide (NTCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporin A and its analogs inhibit hepatitis B virus entry into cultured hepatocytes through targeting a membrane transporter, sodium taurocholate cotransporting polypeptide (NTCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin derivatives inhibit hepatitis B virus entry without interfering with NTCP transporter activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of two human anti-hepatitis B virus (HBV) monoclonal antibodies in the HBV-trimera mouse model and in HBV chronic carrier chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a highly potent anti-HBs monoclonal antibody for HBV and HDV therapy: An improvement with unsettled questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 10. researchgate.net [researchgate.net]
- 11. Hepatitis B Virus Infection of HepaRG Cells, HepaRG-hNTCP Cells, and Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 13. Analyses of HBV cccDNA Quantification and Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive and accurate quantification method for the detection of hepatitis B virus covalently closed circular DNA by the application of a droplet digital polymerase chain reaction amplification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory effect of cyclosporine A on hepatitis B virus replication in vitro and its possible mechanisms [hbpdint.com]
- 18. globalhep.org [globalhep.org]
Validating Myrcludex B's Antiviral Efficacy Against Hepatitis D Virus Through RNA Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Myrcludex B (Bulevirtide) with other therapeutic alternatives for Hepatitis D Virus (HDV) infection. The focus is on the validation of antiviral effects through the quantification of HDV RNA, supported by experimental data from pivotal clinical trials.
Executive Summary
This compound, a first-in-class entry inhibitor, has demonstrated significant efficacy in reducing HDV RNA levels in patients with chronic Hepatitis D. Clinical trial data consistently show a dose-dependent decline in viral load, with a notable percentage of patients achieving undetectable HDV RNA. When compared to the historical standard of care, pegylated interferon alfa-2a (PegIFNα-2a), and the investigational oral prenylation inhibitor, lonafarnib, this compound presents a favorable efficacy and safety profile. Combination therapy of this compound with PegIFNα-2a has shown synergistic effects, leading to higher rates of virologic response. This guide will delve into the quantitative data from key clinical studies, detail the methodologies for HDV RNA quantification, and visualize the underlying mechanisms and workflows.
Comparative Analysis of Antiviral Efficacy
The antiviral efficacy of this compound and its alternatives is primarily assessed by the reduction in serum HDV RNA levels. The following tables summarize the key virological response data from various clinical trials.
Table 1: Efficacy of this compound (Bulevirtide) in Clinical Trials
| Clinical Trial | Treatment Group | Duration | Key Efficacy Endpoint | Result |
| MYR301 (Phase 3) | Bulevirtide 2 mg/day | 48 Weeks | Combined Response¹ | 45% of patients[1] |
| Bulevirtide 10 mg/day | 48 Weeks | Combined Response¹ | 48% of patients[1] | |
| No Antiviral Treatment | 48 Weeks | Combined Response¹ | 2% of patients[1] | |
| Bulevirtide 2 mg/day | 48 Weeks | Undetectable HDV RNA | 12% of patients[1] | |
| Bulevirtide 10 mg/day | 48 Weeks | Undetectable HDV RNA | 20% of patients[1] | |
| Bulevirtide 2 mg or 10 mg | 96 Weeks (Follow-up) | Sustained Undetectable HDV RNA² | 36% of patients[2][3] | |
| MYR204 (Phase 2b) | Bulevirtide 10 mg + PegIFNα-2a | 48 Weeks | Undetectable HDV RNA at 24 weeks post-treatment | 46% of patients[4] |
| Bulevirtide 2 mg + PegIFNα-2a | 48 Weeks | Undetectable HDV RNA at 24 weeks post-treatment | 32% of patients[4] | |
| Bulevirtide 10 mg monotherapy | 48 Weeks | Undetectable HDV RNA at 24 weeks post-treatment | 12% of patients[4] | |
| Phase Ib/IIa Study | This compound 2mg monotherapy | 24 Weeks | >1 log10 HDV RNA decline | 6 of 7 patients[5] |
| This compound 2mg + PegIFNα-2a | 24 Weeks | >1 log10 HDV RNA decline | 7 of 7 patients[5] | |
| This compound 2mg monotherapy | 24 Weeks | Undetectable HDV RNA | 2 of 8 patients[6][7] | |
| This compound 2mg + PegIFNα-2a | 24 Weeks | Undetectable HDV RNA | 5 of 7 patients[6][7][8] |
¹Combined response: Undetectable HDV RNA or ≥2log10 IU/mL decline from baseline and ALT normalization.[1] ²Sustained virologic suppression for almost two years after stopping treatment.[2][3]
Table 2: Efficacy of Alternative Therapies for Hepatitis D
| Therapy | Clinical Trial | Duration | Key Efficacy Endpoint | Result |
| Pegylated Interferon alfa-2a (PegIFNα-2a) | HIDIT-1 | 48 Weeks | Sustained Virological Response (SVR) | 28% of patients[9][10] |
| HIDIT-2 | 96 Weeks | SVR | Not significantly higher than 48 weeks | |
| MYR204 (Phase 2b) | 48 Weeks | Undetectable HDV RNA at 24 weeks post-treatment | 17% of patients[4] | |
| Lonafarnib | Phase 2a | 28 Days | Mean log HDV RNA decline (100 mg BID) | -0.73 log IU/mL[11] |
| Phase 2a | 28 Days | Mean log HDV RNA decline (200 mg BID) | -1.54 log IU/mL[11] | |
| D-LIVR (Phase 3) | 48 Weeks | Composite Response³ (Lonafarnib + Ritonavir) | 10.1% of patients[12] | |
| D-LIVR (Phase 3) | 48 Weeks | Composite Response³ (Lonafarnib + Ritonavir + PegIFNα-2a) | 19.2% of patients[9][12] | |
| D-LIVR (Phase 3) | 48 Weeks | Composite Response³ (Placebo) | 1.9% of patients[9][12] |
³Composite response: ≥2 log decline in HDV RNA and normalization of ALT.[12]
Experimental Protocols: HDV RNA Quantification
The quantification of HDV RNA is a cornerstone for assessing the virological response to antiviral therapies. The most widely used method is a real-time reverse transcription polymerase chain reaction (qRT-PCR) assay.
Principle: This technique involves two main steps:
-
Reverse Transcription: The viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then amplified in a polymerase chain reaction. The amplification process is monitored in real-time using fluorescent probes. The amount of fluorescence is proportional to the amount of amplified DNA, which in turn reflects the initial amount of HDV RNA in the sample.
Generalized Protocol:
-
Sample Collection and Processing:
-
Whole blood is collected from the patient.
-
Serum or plasma is separated by centrifugation.
-
Samples are stored at -80°C until analysis.
-
-
RNA Extraction:
-
Viral RNA is extracted from serum or plasma samples using commercially available kits (e.g., QIAamp Viral RNA Mini Kit, Qiagen) or automated systems.
-
The quality and quantity of the extracted RNA are assessed.
-
-
qRT-PCR Assay:
-
A one-step or two-step qRT-PCR protocol is employed. In a one-step reaction, reverse transcription and PCR amplification occur in the same tube.
-
The reaction mixture typically contains:
-
Extracted RNA template
-
Reverse transcriptase
-
Taq DNA polymerase
-
Primers specific to a conserved region of the HDV genome (often the ribozyme region)
-
A fluorescently labeled probe that binds to the target sequence
-
Deoxynucleotide triphosphates (dNTPs)
-
Reaction buffer
-
-
-
Thermal Cycling and Data Acquisition:
-
The reaction is performed in a real-time PCR thermal cycler.
-
The thermal cycling protocol consists of an initial reverse transcription step, followed by PCR cycles of denaturation, annealing, and extension.
-
Fluorescence data is collected during the annealing/extension step of each cycle.
-
-
Quantification:
-
A standard curve is generated using a serial dilution of a known quantity of HDV RNA standard (often calibrated to the WHO International Standard).
-
The HDV RNA concentration in the patient sample is determined by comparing its amplification curve to the standard curve.
-
Results are typically reported in International Units per milliliter (IU/mL).
-
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the action of this compound and the process of validating its effect, the following diagrams are provided.
Caption: Mechanism of this compound action on HDV entry.
Caption: Experimental workflow for HDV RNA quantification.
Conclusion
The quantification of HDV RNA is a critical tool in the clinical development and validation of new antiviral therapies. The data presented in this guide clearly demonstrate the potent antiviral effect of this compound, as evidenced by the significant reduction in HDV RNA levels in treated patients. Both as a monotherapy and in combination with PegIFNα-2a, this compound represents a significant advancement in the management of chronic Hepatitis D. Compared to other available and investigational therapies, this compound offers a promising efficacy and safety profile, providing a much-needed therapeutic option for this severe form of viral hepatitis. Further long-term studies will continue to elucidate its full clinical benefit and potential for achieving a functional cure.
References
- 1. A Phase 3, Randomized Trial of Bulevirtide in Chronic Hepatitis D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. Gilead reports outcomes from trial of bulevirtide for chronic HDV [clinicaltrialsarena.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. gut.bmj.com [gut.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Bulevirtide for Hepatitis D · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Advances in treatment of hepatitis delta virus infection: Update on novel investigational drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferon alpha for chronic hepatitis D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral prenylation inhibition with lonafarnib in chronic hepatitis D infection: a proof-of-concept randomised, double-blind, placebo-controlled phase 2A trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eiger Announces Both Lonafarnib-based Treatments in Pivotal Phase 3 D-LIVR Trial in Hepatitis Delta Virus (HDV) Achieved Statistical Significance Against Placebo in Composite Primary Endpoint [prnewswire.com]
Myrcludex B vs. NTCP-Targeting siRNAs in HDV Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chronic Hepatitis D Virus (HDV) infection, the most severe form of viral hepatitis, presents a significant therapeutic challenge.[1][2] The dependence of HDV on the Hepatitis B Virus (HBV) surface antigen (HBsAg) for its lifecycle and entry into hepatocytes via the sodium taurocholate co-transporting polypeptide (NTCP) receptor has paved the way for novel therapeutic strategies. This guide provides an objective comparison of two leading approaches in clinical and preclinical development: Myrcludex B (Bulevirtide), a first-in-class entry inhibitor, and NTCP-targeting small interfering RNAs (siRNAs).
Mechanism of Action: Blocking Entry vs. Silencing the Message
This compound (Bulevirtide) is a synthetic lipopeptide derived from the pre-S1 domain of the large HBV surface protein.[3] It acts as a direct NTCP antagonist, competitively binding to the receptor and thereby preventing the entry of both HBV and HDV into hepatocytes.[3] This mechanism effectively blocks the initial step of the viral lifecycle.
NTCP-targeting siRNAs , on the other hand, operate at the post-transcriptional level. These molecules are designed to specifically bind to and degrade the messenger RNA (mRNA) that codes for the NTCP receptor. This leads to a reduction in the expression of NTCP on the surface of hepatocytes, thus indirectly inhibiting viral entry. Additionally, many siRNAs in development for HDV target HBV RNA transcripts, which are essential for producing HBsAg, the envelope protein required for HDV assembly and propagation.[4][5][6] By reducing HBsAg levels, these siRNAs indirectly stifle HDV replication.[5]
Preclinical and Clinical Efficacy: A Head-to-Head Look
The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and various NTCP-targeting siRNAs.
Table 1: Preclinical Efficacy in HDV Infection Models
| Therapeutic Agent | Model System | Key Efficacy Endpoints | Results | Citation(s) |
| This compound | HBV/HDV co-infected uPA/SCID mice with humanized livers | HDV RNA reduction | Efficient suppression of HDV viremia | [7] |
| hNTCP transgenic mice | Prevention of de novo HDV infection | Efficiently hindered HDV de novo infection | [8] | |
| Elebsiran (VIR-2218) | HBV/HDV co-infected primary human hepatocytes (in vitro) | Reduction of secreted infectious HDV virions | IC50 of 29.3 pM | [9] |
| HBV/HDV co-infected liver-chimeric mice | HDV RNA reduction from baseline | 0.7 log reduction at day 14 | [10] | |
| JNJ-73753989 (JNJ-3989) | Patients with Chronic Hepatitis D (Clinical Trial - Interim Data) | ≥ 2 Log10 IU/mL decrease in HDV RNA levels and ALT normalization | 23.5% of patients at 48 weeks | [5] |
| RBD1016 | HBV animal models (indirectly relevant for HDV) | HBsAg and HBV DNA reduction | Robust and durable reduction (maximum 3.7 log) | [11] |
Table 2: Clinical Efficacy of this compound in Chronic Hepatitis D Patients
| Clinical Trial Phase | Dosage | Key Efficacy Endpoints (at Week 48) | Results | Citation(s) |
| Phase 3 (MYR301) | 2 mg/day | Combined response (≥2 log10 HDV RNA decline or undetectable + ALT normalization) | 45% | |
| 10 mg/day | Combined response (≥2 log10 HDV RNA decline or undetectable + ALT normalization) | 48% | ||
| Phase 2a | 10 mg/day (in combination with Tenofovir) | Primary endpoint (≥2 log10 HDV RNA decline or undetectable) | 77% of patients |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro HDV Infection Assay
-
Cell Lines: HepG2 cells stably expressing human NTCP (HepG2-hNTCP) or primary human hepatocytes (PHHs) are commonly used.[12][13]
-
Infection Protocol:
-
Cells are seeded in appropriate culture plates.
-
For co-infection studies, cells are first inoculated with HBV at a specific multiplicity of infection (MOI), for example, 3000 genome equivalents (GE) per cell, for 24 hours.[12]
-
Subsequently, cells are inoculated with HDV (e.g., MOI of 500 GE/cell) for another 24 hours.[12]
-
The inoculum is removed, and cells are washed and maintained in fresh culture medium.
-
Infection status is analyzed at a set time point, typically 7 days post-infection.[12]
-
-
Readouts:
-
HDV RNA quantification: Real-time quantitative PCR (RT-qPCR) is used to measure intracellular and supernatant HDV RNA levels.[14][15][16][17]
-
HBsAg quantification: Enzyme-linked immunosorbent assay (ELISA) is used to measure secreted HBsAg levels.[9]
-
Immunofluorescence: Staining for HDV antigen (HDAg) can be performed to visualize infected cells.
-
In Vivo HDV Infection Models
-
Humanized Mouse Models:
-
Experimental Procedure:
-
Mice are infected with HBV and/or HDV.
-
Treatment with this compound or siRNA is initiated at a specified time point post-infection.
-
Blood samples are collected at regular intervals to monitor viral load and liver enzyme levels.
-
At the end of the study, liver tissue is collected for virological and histological analysis.
-
-
Key Measurements:
Visualizing the Mechanisms and Workflows
Conclusion
Both this compound and NTCP-targeting siRNAs represent promising therapeutic avenues for chronic HDV infection by targeting the critical NTCP-mediated viral entry pathway. This compound, a direct entry inhibitor, has demonstrated significant clinical efficacy in reducing HDV RNA and normalizing liver enzymes. NTCP-targeting siRNAs, acting through RNA interference to reduce NTCP expression or by targeting essential HBV components, have shown potent preclinical activity. The choice between these strategies may depend on factors such as long-term efficacy, safety profiles, and the potential for combination therapies. Further head-to-head clinical trials will be crucial to definitively establish the comparative effectiveness of these innovative treatments for patients with chronic hepatitis D.
References
- 1. Innovating for a Healthier Tomorrow: Ribocure's Role in Transforming Liver Disease Treatment with siRNA - Ribocure Pharmaceuticals [ribocure.com]
- 2. eatg.org [eatg.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advances in treatment of hepatitis delta virus infection: Update on novel investigational drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vir Biotechnology, Inc. - Vir Biotechnology Receives FDA IND Clearance and Fast Track Designation for Tobevibart and Elebsiran for the Treatment of Chronic Hepatitis Delta Infection [investors.vir.bio]
- 7. Preclinical assessment of antiviral combination therapy in a genetically humanized mouse model for hepatitis delta virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Models of HDV Infection: Is Humanizing NTCP Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s203.q4cdn.com [s203.q4cdn.com]
- 10. Therapy with murinized tobevibart and elebsiran is efficacious in a liver-chimeric mouse model of HDV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A potent GalNAc-siRNA drug, RBD1016, leads to sustained HBsAg reduction and seroconversion in mouse models of HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture Models for the Study of Hepatitis D Virus Entry and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for Quantitative HDV RNA Detection: I, Manual Workflow (Serum and Liver Tissue) and II, Fully Automated High Throughput Workflow for Diagnostic Use | Springer Nature Experiments [experiments.springernature.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Quantification of Hepatitis Delta Virus RNA in Serum by Consensus Real-Time PCR Indicates Different Patterns of Virological Response to Interferon Therapy in Chronically Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Laboratory development of an RNA quantitative RT-PCR assay reporting in international units for hepatitis D virus [frontiersin.org]
Cross-Validation of Myrcludex B's Antiviral Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Myrcludex B (bulevirtide) performance across different laboratory settings, supported by experimental data from various studies. This compound is a first-in-class entry inhibitor for Hepatitis B (HBV) and Hepatitis D (HDV) viruses, and understanding its activity profile is crucial for ongoing research and development.
This compound, also known as bulevirtide and marketed under the brand name Hepcludex®, is a synthetic lipopeptide that mimics the pre-S1 domain of the large HBV surface protein.[1][2] Its primary mechanism of action is to competitively bind to and inhibit the sodium taurocholate co-transporting polypeptide (NTCP), a bile acid transporter on the surface of hepatocytes.[1][3] This transporter is exploited by both HBV and HDV as a cellular receptor to gain entry into liver cells.[3] By blocking this interaction, this compound effectively prevents viral entry and subsequent replication.[1] Recent cryo-electron microscopy studies have elucidated the structural basis of this interaction, revealing how bulevirtide lodges into the bile salt transport tunnel of NTCP.[4]
This guide summarizes key quantitative data on this compound's in vitro activity from multiple studies, details common experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows to facilitate a clearer understanding of its cross-laboratory validation.
Comparative Analysis of In Vitro Activity
The antiviral activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral entry or replication in cell-based assays. While a direct cross-laboratory comparative study has not been identified, analysis of data from independent research groups provides valuable insights into the reproducibility of its antiviral effect. The IC50 values for this compound consistently fall within the picomolar to low nanomolar range, underscoring its high potency against both HBV and HDV.
| Study Reference | Virus | Cell Line | IC50 | Key Methodological Aspects |
| Schulze et al. (as cited in Blank et al., 2017) | HBV | Not specified | Sub-nanomolar | Inhibition of HBV/HDV uptake. |
| Nkongolo et al. (as cited in Blank et al., 2017) | HBV | Not specified | 50 nM | Inhibition of bile acid transport. |
| Bogomolov et al., 2016[5] | HBV/HDV | Primary human hepatocytes | ~80 pM | Efficiently blocks entry. |
| Blank et al., 2017[6] | Not applicable | Cells over-expressing OATP1B1 | 530 (±90) nM | Inhibition of OATP1B1. |
| Blank et al., 2017[6] | Not applicable | Cells over-expressing OATP1B3 | 8650 (±3740) nM | Inhibition of OATP1B3. |
| J.M. Donkers et al., 2019[4] | Not applicable | HEK293 cells expressing NTCP | 190 nM | Inhibition of taurocholate uptake. |
| Weber et al. (as cited in J.M. Donkers et al., 2019) | Not applicable | HEK293 cells expressing NTCP | 195 nM (95% CI, 174–218 nM) | Inhibition of taurocholate transport. |
Note: The variability in IC50 values can be attributed to differences in experimental systems, including the specific cell lines used (e.g., HepG2-NTCP, HepaRG, primary human hepatocytes), the source and preparation of the viral inoculum, and the specific endpoints measured in the assays.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antiviral activity of this compound.
HBV/HDV Entry Inhibition Assay
This assay is fundamental to determining the IC50 of this compound.
Objective: To quantify the ability of this compound to block the entry of HBV or HDV into susceptible hepatocyte-derived cells.
Materials:
-
Cell Lines: Human hepatoma cells engineered to express NTCP (e.g., HepG2-NTCPsec+) or differentiated HepaRG cells are commonly used.[7][8] Primary human hepatocytes are considered the gold standard but are less suitable for high-throughput screening.[7]
-
Viral Inoculum: Cell culture-derived or patient-derived HBV and/or HDV particles.
-
This compound: Serial dilutions of the compound.
-
Reagents: Cell culture media, fetal bovine serum, antibiotics, and reagents for quantifying viral markers.
Procedure:
-
Cell Seeding: Plate the susceptible cells in multi-well plates and allow them to adhere and grow to an appropriate confluency.
-
Pre-incubation with this compound: Prior to infection, incubate the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours) at 37°C. This allows the drug to bind to the NTCP receptors.
-
Infection: Add the HBV or HDV inoculum to the cells in the presence of this compound. Polyethylene glycol (PEG) may be added to enhance infection efficiency, particularly with patient-derived virus.[8]
-
Incubation: Incubate the cells for a sufficient period to allow viral entry and the initiation of replication (e.g., 16-24 hours).
-
Wash and Culture: Thoroughly wash the cells to remove the inoculum and unbound virus. Continue to culture the cells for several days (e.g., 5-7 days) to allow for the accumulation of viral markers.
-
Quantification of Infection: Measure the level of infection in the treated versus untreated cells. This can be done by:
-
Immunofluorescence Analysis (IFA): Staining for intracellular viral antigens such as Hepatitis B core antigen (HBcAg) or Hepatitis D antigen (HDAg).[7]
-
Quantitative PCR (qPCR): Measuring the levels of intracellular HBV DNA or HDV RNA.
-
ELISA: Quantifying secreted viral antigens like Hepatitis B surface antigen (HBsAg) or Hepatitis B e-antigen (HBeAg) in the cell culture supernatant.
-
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
NTCP-Mediated Taurocholate Uptake Assay
This assay assesses the direct inhibitory effect of this compound on the transporter function of NTCP.
Objective: To measure the inhibition of NTCP-mediated bile acid transport by this compound.
Materials:
-
Cell Lines: Cells overexpressing human NTCP (e.g., HEK293 or U2OS cells).[4][9]
-
Substrate: Radiolabeled taurocholate (e.g., ³H-TC).[4]
-
This compound: Serial dilutions of the compound.
-
Reagents: Transport buffer, scintillation fluid.
Procedure:
-
Cell Seeding: Plate the NTCP-expressing cells in multi-well plates.
-
Pre-incubation with this compound: Incubate the cells with different concentrations of this compound in transport buffer for a specified time at 37°C.
-
Uptake Reaction: Add the radiolabeled taurocholate to the cells and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Stop and Wash: Stop the uptake reaction by adding ice-cold buffer and wash the cells multiple times to remove extracellular substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of taurocholate uptake at each concentration of this compound and determine the IC50 value.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Intact plasma quantification of the large therapeutic lipopeptide bulevirtide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOVEL ENTRY INHIBITORS FOR VIRAL HEPATITIS D TREATMENT: BULEVIRTIDE [ouci.dntb.gov.ua]
- 4. Structure of antiviral drug bulevirtide bound to hepatitis B and D virus receptor protein NTCP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forum.gepatitu.net [forum.gepatitu.net]
- 6. Frontiers | Evaluation of the drug-drug interaction potential of the novel hepatitis B and D virus entry inhibitor bulevirtide at OATP1B in healthy volunteers [frontiersin.org]
- 7. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Study of the inhibitory effect of cell entry inhibitory myrcludex-B synthetic peptide on HepaRG cells infected with hepatitis B virus in an in vitro infection model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into the inhibition of NTCP by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Myrcludex B and its Analogues in Hepatitis D Treatment
A comprehensive guide for researchers and drug development professionals on the performance, mechanism, and experimental validation of the first-in-class entry inhibitor, Myrcludex B (Bulevirtide), and its therapeutic alternatives.
This compound, commercially known as Bulevirtide, represents a novel therapeutic approach for chronic Hepatitis D Virus (HDV) infection. As a first-in-class entry inhibitor, it specifically targets the sodium taurocholate co-transporting polypeptide (NTCP), a crucial host factor for both Hepatitis B Virus (HBV) and HDV entry into hepatocytes.[1] This guide provides a detailed comparative analysis of this compound, its analogues, and other emerging therapies, supported by quantitative data from clinical trials and detailed experimental methodologies.
Mechanism of Action: Blocking the Viral Gateway
This compound is a synthetic lipopeptide composed of 47 amino acids derived from the N-terminal pre-S1 domain of the large HBV surface antigen. Its mechanism of action involves competitive binding to the NTCP receptor on the surface of hepatocytes.[2] By occupying the viral binding site on NTCP, this compound effectively prevents the attachment and subsequent entry of HDV and HBV into liver cells, thereby inhibiting the initiation and spread of infection.[1] Recent structural studies have revealed that Bulevirtide lodges a "plug" domain into the bile salt transport tunnel of NTCP while a "string" domain covers the extracellular surface, providing a molecular basis for its potent inhibitory function.[3]
The following diagram illustrates the signaling pathway of HBV/HDV entry and its inhibition by this compound.
Caption: HBV/HDV entry and inhibition by this compound.
Comparative Performance: Clinical Trial Data
The efficacy and safety of this compound have been evaluated in several key clinical trials, including MYR202, MYR203, and MYR301. These studies have demonstrated a significant reduction in HDV RNA levels and normalization of alanine aminotransferase (ALT) in patients with chronic hepatitis D. While direct structural analogues of this compound with extensive clinical data are not yet available, this section compares different dosing regimens of this compound and its combination with Pegylated Interferon alpha-2a (PegIFNα-2a).
Table 1: Virological and Biochemical Response to this compound in Clinical Trials
| Trial | Treatment Arm | Duration | Virological Response (≥2 log10 HDV RNA decline or undetectable) | Biochemical Response (ALT Normalization) | Combined Response |
| MYR202 | This compound 2mg + TDF | 24 weeks | 54% | 43% | 21% |
| This compound 5mg + TDF | 24 weeks | 50% | 50% | 28% | |
| This compound 10mg + TDF | 24 weeks | 77% | 40% | 37% | |
| Tenofovir (TDF) alone | 24 weeks | 4% | 6% | 0% | |
| MYR203 | This compound 2mg + PegIFNα-2a | 48 weeks | 88% | 30% | - |
| This compound 10mg + PegIFNα-2a | 48 weeks | 92% | 24% | - | |
| PegIFNα-2a alone | 48 weeks | 38% | 13% | - | |
| This compound 10mg alone | 96 weeks | 72% | 64% | 50% | |
| MYR301 | This compound 2mg | 48 weeks | 55% | - | 45% |
| This compound 10mg | 48 weeks | 68% | - | 48% | |
| Delayed Treatment | 48 weeks | 4% | - | 2% |
Data compiled from published results of the MYR202, MYR203, and MYR301 clinical trials.[4][5][6]
Alternative Therapeutic Strategies
While this compound is a targeted entry inhibitor, other therapeutic strategies for Hepatitis D are in development, which can be considered functional analogues. These include:
-
Prenylation Inhibitors (e.g., Lonafarnib): These agents inhibit the farnesylation of the large HDV antigen, a critical step for viral assembly.
-
Nucleic Acid Polymers (NAPs): These compounds can block the release of subviral particles, including HBsAg, which is essential for the HDV life cycle.
-
Interferons (e.g., PegIFNλ): These immunomodulators stimulate the host's immune response against the virus.
A direct comparative analysis of the efficacy of these different classes of drugs is ongoing as more clinical trial data becomes available.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize this compound and its analogues.
In Vitro HBV/HDV Entry Inhibition Assay
This assay is fundamental to assessing the potency of NTCP inhibitors.
Objective: To determine the concentration of a test compound required to inhibit 50% of HBV or HDV entry into susceptible cells (IC50).
Methodology:
-
Cell Culture: HepG2 cells stably expressing human NTCP (HepG2-NTCP) are commonly used. These cells are cultured in appropriate media until they reach a suitable confluence.[7]
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound or its analogues) for a defined period (e.g., 1-2 hours) at 37°C.
-
Viral Inoculation: A known amount of HBV or HDV is added to the cell cultures in the presence of the test compound. The inoculation period typically lasts for 16-24 hours.
-
Wash and Culture: After inoculation, the cells are washed to remove unbound virus and compound, and fresh culture medium is added. The cells are then cultured for several days to allow for viral replication.
-
Quantification of Infection: The extent of viral infection is quantified by measuring intracellular viral markers. For HBV, this can be the level of HBeAg or HBsAg secreted into the supernatant, or intracellular HBV DNA. For HDV, intracellular HDV RNA is quantified.
-
Data Analysis: The percentage of infection inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value is then determined by fitting the data to a dose-response curve.
The following diagram outlines the general workflow for an in vitro entry inhibition assay.
Caption: Workflow for in vitro HBV/HDV entry inhibition assay.
NTCP Binding Assay
This assay directly measures the interaction between a compound and the NTCP receptor.
Objective: To determine the binding affinity (e.g., Kd or IC50 for competitive binding) of a test compound to the NTCP receptor.
Methodology:
-
Cell Preparation: HEK293 cells transiently or stably expressing a tagged version of human NTCP (e.g., with a fluorescent protein tag) are used.
-
Ligand Preparation: A fluorescently labeled ligand known to bind NTCP is prepared. This can be a fluorescently tagged version of the pre-S1 domain of HBV or this compound itself.
-
Competitive Binding: The NTCP-expressing cells are incubated with a fixed concentration of the fluorescent ligand and varying concentrations of the unlabeled test compound.
-
Incubation and Washing: The incubation is carried out for a specific time to allow binding to reach equilibrium. The cells are then washed to remove unbound ligands.
-
Signal Detection: The amount of fluorescent ligand bound to the cells is measured using a fluorescence plate reader or flow cytometry.
-
Data Analysis: The displacement of the fluorescent ligand by the test compound is used to calculate the IC50 value, which reflects the binding affinity of the test compound.
Conclusion and Future Directions
This compound has established a new paradigm in the treatment of chronic Hepatitis D by specifically targeting viral entry. The clinical data robustly supports its efficacy and safety. The development of structural analogues, particularly smaller peptidomimetics, holds the promise of oral bioavailability and potentially improved therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these next-generation NTCP inhibitors. As our understanding of the molecular interactions between the virus, the NTCP receptor, and inhibitory compounds deepens, the prospect of a functional cure for Hepatitis D becomes increasingly attainable.
References
- 1. Clinical effects of NTCP-inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of antiviral drug bulevirtide bound to hepatitis B and D virus receptor protein NTCP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. researchgate.net [researchgate.net]
- 6. Hepcludex Phase III data - Medthority [medthority.com]
- 7. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Bulevirtide and Other Novel Therapies for Hepatitis D Virus Infection
A Comparative Guide for Researchers and Drug Development Professionals
Chronic Hepatitis D Virus (HDV) infection, the most severe form of viral hepatitis, has long presented a significant therapeutic challenge. The landscape of HDV treatment is rapidly evolving with the advent of novel antiviral agents that target distinct stages of the viral lifecycle. This guide provides a comprehensive head-to-head comparison of bulevirtide, a first-in-class entry inhibitor, with other leading therapeutic agents, including the prenylation inhibitor lonafarnib and the immunomodulatory agent pegylated interferon alfa-2a (PEG-IFNα-2a). The following sections present a detailed analysis of their mechanisms of action, comparative efficacy and safety data from key clinical trials, and the experimental protocols underpinning these findings.
Mechanisms of Action: A Tale of Three Strategies
The therapeutic agents discussed herein employ fundamentally different strategies to combat HDV infection.
Bulevirtide: Blocking the Gateway
Bulevirtide is a synthetic lipopeptide that mimics the pre-S1 domain of the Hepatitis B virus (HBV) large surface antigen.[1] It competitively binds to and blocks the sodium taurocholate co-transporting polypeptide (NTCP) receptor on the surface of hepatocytes.[1] Since HDV utilizes the HBV envelope proteins for entry, bulevirtide effectively prevents both HBV and HDV from entering liver cells, thus halting the initiation and spread of infection to new hepatocytes.[1]
Lonafarnib: Disrupting Viral Assembly
Lonafarnib is an orally bioavailable farnesyltransferase inhibitor. Farnesyltransferase is a host cell enzyme crucial for the post-translational modification (prenylation) of the large hepatitis delta antigen (L-HDAg).[2] This prenylation step is essential for the assembly of new HDV virions. By inhibiting this enzyme, lonafarnib prevents the packaging of the HDV ribonucleoprotein with HBV surface antigens, thereby blocking the formation and release of new infectious particles.[2]
Pegylated Interferon Alfa-2a: Modulating the Immune Response
PEG-IFNα-2a is an immunomodulatory agent that does not directly target the virus. Instead, it binds to interferon receptors on the surface of various cells, including hepatocytes, triggering the JAK-STAT signaling pathway.[3][4] This cascade of intracellular signaling leads to the upregulation of numerous interferon-stimulated genes (ISGs), which in turn establish an antiviral state within the cell, inhibiting viral replication and enhancing the host's innate and adaptive immune responses against HDV-infected cells.[3]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the efficacy data from key clinical trials for bulevirtide, lonafarnib, and PEG-IFNα-2a. Direct head-to-head comparisons are limited, with the most comprehensive data available for bulevirtide as monotherapy and in combination with PEG-IFNα-2a.
Table 1: Bulevirtide Monotherapy and Combination Therapy Efficacy
| Clinical Trial | Treatment Arm | N | Virological Response (%) | Biochemical Response (%) | Combined Response (%) |
| MYR301 (Week 48) [5] | Bulevirtide 2 mg | 49 | ≥2 log10 decline or undetectable HDV RNA | ALT Normalization | 45 |
| Bulevirtide 10 mg | 50 | 48 | |||
| Control (Delayed Treatment) | 51 | 2 | |||
| MYR204 (SVR24) [6] | PEG-IFNα-2a | 25 | 17 (Undetectable HDV RNA) | - | - |
| Bulevirtide 2 mg + PEG-IFNα-2a | 50 | 30 (Undetectable HDV RNA) | - | - | |
| Bulevirtide 10 mg + PEG-IFNα-2a | 50 | 46 (Undetectable HDV RNA) | - | - | |
| Bulevirtide 10 mg | 50 | 12 (Undetectable HDV RNA) | - | - | |
| MYR202 (Week 24) [7] | Bulevirtide 2 mg + TDF | 28 | 54 (≥2 log10 decline or undetectable HDV RNA) | - | - |
| Bulevirtide 5 mg + TDF | 32 | 50 (≥2 log10 decline or undetectable HDV RNA) | - | - | |
| Bulevirtide 10 mg + TDF | 30 | 77 (≥2 log10 decline or undetectable HDV RNA) | - | - | |
| TDF alone | 28 | 4 (≥2 log10 decline or undetectable HDV RNA) | - | - |
Table 2: Lonafarnib Monotherapy and Combination Therapy Efficacy (D-LIVR Trial - Week 48) [8]
| Treatment Arm | N | Virological Response (%) (≥2 log10 decline in HDV RNA) | Biochemical Response (%) (ALT Normalization) | Combined Response (%) |
| Lonafarnib + Ritonavir | - | - | 10.1 | |
| Lonafarnib + Ritonavir + PEG-IFNα-2a | - | - | 19.2 | |
| PEG-IFNα-2a alone | - | - | 9.6 | |
| Placebo | - | - | 1.9 |
Table 3: PEG-IFNα-2a Monotherapy Efficacy (Historical Data)
| Study | Treatment Duration | N | Sustained Virological Response (SVR) (%) (Undetectable HDV RNA 24 weeks post-treatment) |
| Meta-analysis[9] | ≥48 weeks | 71 | 29 |
| HIDIT-1[10] | 48 weeks | - | ~25-30 |
| Response-Guided Therapy[11] | Up to 96 weeks | 76 | 22.3 |
Experimental Protocols: A Closer Look at the Methodology
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of these anti-HDV agents. Below are summaries of the key experimental protocols.
MYR301 (Bulevirtide Phase 3 Trial)[5]
-
Study Design: A multicenter, open-label, randomized, controlled Phase 3 trial.
-
Patient Population: Adults with chronic HDV infection, with or without compensated cirrhosis.
-
Treatment Arms:
-
Bulevirtide 2 mg subcutaneously once daily for 144 weeks.
-
Bulevirtide 10 mg subcutaneously once daily for 144 weeks.
-
No treatment for 48 weeks, followed by bulevirtide 10 mg once daily for 96 weeks (control group).
-
-
Primary Endpoint: Combined response at week 48, defined as an undetectable HDV RNA level or a decrease of at least 2 log10 IU/mL from baseline, and normalization of the alanine aminotransferase (ALT) level.[5]
-
Key Secondary Endpoint: Undetectable HDV RNA level at week 48.
-
HDV RNA Quantification: Real-time polymerase chain reaction (RT-PCR) assay.
-
ALT Normalization: Defined as ALT levels within the normal range (e.g., ≤40 IU/mL).[12]
MYR204 (Bulevirtide Phase 2b Trial)[6]
-
Study Design: A multicenter, open-label, randomized, controlled Phase 2b trial.
-
Patient Population: Adults with chronic HDV infection and compensated liver disease.
-
Treatment Arms:
-
PEG-IFNα-2a 180 µg once weekly for 48 weeks.
-
Bulevirtide 2 mg once daily + PEG-IFNα-2a 180 µg once weekly for 48 weeks, followed by bulevirtide 2 mg monotherapy for 48 weeks.
-
Bulevirtide 10 mg once daily + PEG-IFNα-2a 180 µg once weekly for 48 weeks, followed by bulevirtide 10 mg monotherapy for 48 weeks.
-
Bulevirtide 10 mg once daily for 96 weeks.
-
-
Primary Endpoint: Sustained virologic response at 24 weeks after the end of treatment (SVR24), defined as undetectable HDV RNA.[6]
-
HDV RNA Quantification: RT-PCR assay.
D-LIVR (Lonafarnib Phase 3 Trial)[8]
-
Study Design: A global, multi-center, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: Adults with chronic HDV infection.
-
Treatment Arms:
-
Lonafarnib boosted with ritonavir.
-
Lonafarnib boosted with ritonavir in combination with PEG-IFNα-2a.
-
PEG-IFNα-2a monotherapy.
-
Placebo.
-
-
Primary Endpoint: A composite of a ≥2 log10 decline in HDV RNA and ALT normalization at the end of 48 weeks of treatment.[8]
-
HDV RNA Quantification: RT-PCR assay.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a clinical trial evaluating anti-HDV therapeutic agents, from patient screening to long-term follow-up.
Safety and Tolerability
Bulevirtide: Generally well-tolerated. The most common adverse events are related to the inhibition of the bile acid transporter NTCP, leading to asymptomatic increases in serum bile acids. Injection site reactions have also been reported.[3]
Lonafarnib: The primary dose-limiting toxicity is gastrointestinal side effects, including nausea and diarrhea. Co-administration with ritonavir allows for lower, better-tolerated doses of lonafarnib.[13]
Pegylated Interferon Alfa-2a: Associated with a well-established side effect profile, including flu-like symptoms, fatigue, cytopenias (leukopenia, neutropenia, thrombocytopenia), and neuropsychiatric effects.[6]
Conclusion
Bulevirtide represents a significant advancement in the treatment of chronic HDV infection, offering a targeted antiviral approach with a favorable safety profile. Clinical trial data demonstrates its efficacy in reducing HDV RNA and normalizing liver enzymes, particularly with prolonged treatment. Combination therapy with PEG-IFNα-2a appears to yield higher rates of sustained virological response compared to either agent alone, albeit with the added side effects of interferon. Lonafarnib also shows promise as an oral treatment option, though gastrointestinal tolerability is a key consideration. The ongoing and completed clinical trials for these agents are providing crucial data to guide future treatment strategies and bring much-needed therapeutic options to patients with the most severe form of viral hepatitis. Further research, including direct head-to-head comparative trials and the exploration of novel combination therapies, will be essential to optimize clinical outcomes for individuals living with chronic HDV.
References
- 1. gilead.com [gilead.com]
- 2. journals.asm.org [journals.asm.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Co-treatment with pegylated interferon alfa-2a and entecavir for hepatitis D: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 3, Randomized Trial of Bulevirtide in Chronic Hepatitis D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gut.bmj.com [gut.bmj.com]
- 7. Safety and efficacy of bulevirtide in combination with tenofovir disoproxil fumarate in patients with hepatitis B virus and hepatitis D virus coinfection (MYR202): a multicentre, randomised, parallel-group, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in treatment of hepatitis delta virus infection: Update on novel investigational drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard and pegylated interferon therapy of HDV infection: A systematic review and meta- analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eocco.com [eocco.com]
- 11. Results of Response-Guided Therapy with Pegylated Interferon Alpha 2a in Chronic Hepatitis B and D [mdpi.com]
- 12. Role of hepatitis D virus in persistent alanine aminotransferase abnormality among chronic hepatitis B patients treated with nucleotide/nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eiger Announces Both Lonafarnib-based Treatments in Pivotal Phase 3 D-LIVR Trial in Hepatitis Delta Virus (HDV) Achieved Statistical Significance Against Placebo in Composite Primary Endpoint [prnewswire.com]
Synergistic Antiviral Effects of Myrcludex B in Combination with Nucleoside Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Myrcludex B (Bulevirtide) in combination with nucleoside analogues for the treatment of chronic hepatitis B (HBV) and D (HDV) infections. The data presented is based on findings from key clinical trials, offering a detailed look at the synergistic effects, experimental protocols, and underlying mechanisms of this combination therapy.
Quantitative Data Summary
The following tables summarize the key efficacy outcomes from clinical trials investigating this compound in combination with the nucleoside analogue Tenofovir Disoproxil Fumarate (TDF).
Table 1: Virologic and Biochemical Response in Patients with Chronic HBV/HDV Co-infection Treated with this compound and Tenofovir
| Treatment Group | Study | Duration | Primary Endpoint | Virologic Response (HDV RNA ≤ LLOQ*) | Biochemical Response (ALT Normalization) |
| This compound 2mg + TDF | MYR202 | 24 weeks | ≥2 log₁₀ HDV RNA decline or undetectable HDV RNA | 54%[1] | Significant improvements observed[1] |
| This compound 5mg + TDF | MYR202 | 24 weeks | ≥2 log₁₀ HDV RNA decline or undetectable HDV RNA | 50%[1] | Significant improvements observed[1] |
| This compound 10mg + TDF | MYR202 | 24 weeks | ≥2 log₁₀ HDV RNA decline or undetectable HDV RNA | 77%[1] | Significant improvements observed[1] |
| TDF Monotherapy | MYR202 | 24 weeks | ≥2 log₁₀ HDV RNA decline or undetectable HDV RNA | 4%[1] | Minimal changes observed |
*LLOQ: Lower Limit of Quantification
Table 2: Median Decline in HDV RNA from Baseline after 24 Weeks of Treatment
| Treatment Group | Study | Median HDV RNA Decline (log₁₀ IU/mL) |
| This compound 2mg + TDF | MYR202 | -1.75 |
| This compound 5mg + TDF | MYR202 | -1.60 |
| This compound 10mg + TDF | MYR202 | -2.70 |
| TDF Monotherapy | MYR202 | -0.18 |
Experimental Protocols
The clinical trials assessing the synergistic effects of this compound with nucleoside analogues employed standardized and validated methodologies. Below are detailed descriptions of the key experimental protocols.
Quantification of HDV RNA and HBV DNA
Quantitative measurement of viral nucleic acids is crucial for assessing treatment efficacy.
-
Methodology: Real-time quantitative polymerase chain reaction (qPCR) is the standard method for quantifying HDV RNA and HBV DNA in serum or plasma samples.
-
Sample Preparation: Viral RNA/DNA is extracted from patient serum or plasma using commercially available kits.
-
Assay Principle: The assay utilizes specific primers and probes that target conserved regions of the HDV and HBV genomes. The amplification of the target sequence is monitored in real-time, and the viral load is determined by comparing the amplification signal to a standard curve of known concentrations.
-
Instrumentation: Commonly used platforms include the GeneXpert system (Cepheid) and Cobas TaqMan HBV Test (Roche).[2][3]
-
Lower Limit of Quantification (LLOQ): The LLOQ for these assays is typically in the range of 10-50 IU/mL.
Liver Stiffness Measurement (Transient Elastography)
Non-invasive assessment of liver fibrosis is a key safety and efficacy endpoint.
-
Methodology: Transient elastography (e.g., FibroScan®) is a non-invasive technique used to measure liver stiffness, which correlates with the degree of liver fibrosis.
-
Procedure: A probe is placed on the skin between the ribs over the liver. The probe generates a mechanical shear wave, and the velocity of this wave as it passes through the liver is measured by ultrasound. The velocity is directly proportional to the stiffness of the liver tissue.
-
Data Acquisition: A minimum of 10 valid measurements are typically taken, and the median value is reported in kilopascals (kPa).
-
Interpretation: Higher kPa values indicate more advanced liver fibrosis. Established cut-off values are used to stage the degree of fibrosis.[4][5]
Alanine Aminotransferase (ALT) Measurement
ALT levels are a key biomarker of liver inflammation and damage.
-
Methodology: Serum ALT levels are measured using standardized automated clinical chemistry analyzers.
-
Principle: The assay is based on an enzymatic reaction where ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, and the rate of this reaction is measured spectrophotometrically.
-
Reporting: Results are reported in international units per liter (IU/L). Normalization of ALT levels is a key indicator of reduced liver inflammation.
Visualizations
Signaling Pathway of this compound and Nucleoside Analogues
Caption: Mechanism of action of this compound and nucleoside analogues.
Experimental Workflow for Assessing Synergistic Effects
Caption: Clinical trial workflow for evaluating combination therapy.
Discussion of Synergistic Effects
This compound and nucleoside analogues such as tenofovir exhibit a synergistic effect through complementary mechanisms of action. This compound is a first-in-class entry inhibitor that blocks the sodium taurocholate co-transporting polypeptide (NTCP), the cellular receptor for both HBV and HDV, thereby preventing new infections of hepatocytes.[6] Nucleoside analogues, on the other hand, are potent inhibitors of the HBV polymerase, suppressing viral replication within already infected cells.
The combination of these two drug classes addresses different stages of the viral life cycle. By preventing new infections, this compound reduces the pool of newly formed covalently closed circular DNA (cccDNA), the stable template for HBV transcription. Concurrently, nucleoside analogues suppress the replication of the virus from existing cccDNA. This dual approach leads to a more profound and rapid decline in viral markers, as evidenced by the clinical trial data, compared to monotherapy with either agent. The significant reduction in HDV RNA, which is dependent on HBV for its envelope proteins, further underscores the potent antiviral effect of this combination.[1] The observed improvements in ALT levels also suggest a reduction in liver inflammation and damage, which is a critical goal in the management of chronic viral hepatitis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. analytik-jena.fr [analytik-jena.fr]
- 3. Triple Burden of HIV, HBV and HDV in Adults with Childhood Parenterally Acquired Infections: A Romanian Single-Center Study | MDPI [mdpi.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Clinical application of liver stiffness measurement using transient elastography in chronic liver disease from longitudinal perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical effects of NTCP-inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Myrcludex B: A Preclinical Comparison Against Standard-of-Care Treatments for Hepatitis B and D
For Immediate Release
Heidelberg, Germany – December 15, 2025 – This guide presents a comparative analysis of Myrcludex B (Bulevirtide) against the standard-of-care treatments for Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV) infections in preclinical models. The data herein is intended for researchers, scientists, and drug development professionals to provide an objective overview of the preclinical efficacy and mechanisms of action.
This compound is a first-in-class entry inhibitor that targets the sodium taurocholate co-transporting polypeptide (NTCP), the essential receptor for both HBV and HDV entry into hepatocytes.[1][2][3][4][5][6][7][8] By blocking this crucial step in the viral life cycle, this compound offers a novel therapeutic approach for the management of chronic HBV and HDV infections.[8] Standard-of-care treatments include nucleos(t)ide analogues like Entecavir for HBV, which suppress viral replication, and Pegylated Interferon alfa-2a (Peg-IFNα-2a) for HDV, which modulates the immune response.[4][9][10]
This guide summarizes key preclinical findings, providing a side-by-side comparison of this compound with these established therapies in relevant animal models.
Mechanism of Action: Blocking the Gateway
This compound's unique mechanism of action focuses on preventing viral entry, a distinct advantage over current therapies that primarily target viral replication. The following diagram illustrates the HDV life cycle and the specific inhibitory action of this compound.
References
- 1. Combination therapy of therapeutic antibody and vaccine or entecavir in HBV carrier mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. This compound vs Entecavir in Patients With HBeAg Negative Chronic Hepatitis B [ctv.veeva.com]
- 4. Strain-specific responsiveness of hepatitis D virus to interferon-alpha treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. Treatments for HBV: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Characterization of Antiviral Activity of Entecavir in Transgenic Mice" by Justin G. Julander, R. J. Colonno et al. [digitalcommons.usu.edu]
- 10. Comparative effectiveness of seven interventions for chronic hepatitis D: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Myrcludex B: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Myrcludex B (bulevirtide), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific protocols are dictated by local and institutional regulations, this guide provides a procedural framework to ensure the safe handling and disposal of this therapeutic agent.
The consistent recommendation from manufacturers and regulatory bodies is that any unused this compound or waste material generated during its use must be disposed of in accordance with local requirements. This underscores the absence of a universal disposal protocol and highlights the primacy of institutional and regional guidelines for pharmaceutical waste management.
Establishing a Disposal Protocol: Key Considerations
To ensure a compliant and safe disposal process, a site-specific plan should be developed. The following table outlines the essential data points and actions required to create a robust disposal protocol for this compound.
| Parameter | Guideline | Actionable Steps |
| Waste Classification | According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. | Consult your institution's Environmental Health and Safety (EHS) department to confirm its classification within your local waste management framework. |
| Regulatory Adherence | Disposal must comply with all local, state/provincial, and federal regulations for pharmaceutical waste. | Obtain and review the specific guidelines from your EHS department or designated safety officer. |
| Waste Segregation | All materials contaminated with this compound should be segregated from general, biohazardous, and other chemical waste streams. | Designate a specific, clearly labeled container for this compound waste. |
| Final Disposal Method | The standard and recommended disposal method for non-hazardous pharmaceutical waste is incineration. | Coordinate with your institution's waste management provider to ensure proper collection and incineration. |
Procedural Workflow for this compound Disposal
The following diagram outlines a logical, step-by-step workflow for the proper disposal of this compound and associated materials in a laboratory setting. This process is designed to minimize risk and ensure regulatory compliance.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not applicable, as the process is operational rather than experimental. The definitive "protocol" is the one established by your institution's Environmental Health and Safety department. Adherence to this established procedure is mandatory. This guide is intended to provide the framework for understanding and implementing those site-specific requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
